4-(3-Fluorophenyl)piperidine-2,6-dione
Description
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Properties
IUPAC Name |
4-(3-fluorophenyl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCHNRJQUCGHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650719 | |
| Record name | 4-(3-Fluorophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959246-81-2 | |
| Record name | 4-(3-Fluorophenyl)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4-(3-Fluorophenyl)piperidine-2,6-dione and Related Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 4-(3-Fluorophenyl)piperidine-2,6-dione is limited in publicly accessible literature. This guide provides an in-depth analysis of its overwhelmingly probable mechanism of action based on the well-established pharmacology of its core piperidine-2,6-dione scaffold, a hallmark of immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs). The principles, pathways, and protocols described herein are foundational for the characterization of this entire class of molecules.
Introduction: The Rise of Molecular Glues
The piperidine-2,6-dione heterocycle is a privileged scaffold in modern medicinal chemistry. It forms the core of transformative drugs such as thalidomide, lenalidomide, and pomalidomide.[1][2][][4] These molecules, and by extension this compound, operate through a novel and powerful mechanism: they function as "molecular glues."[5][6] Rather than inhibiting a protein's active site, they remodel the surface of an E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), to induce the degradation of proteins not normally targeted by this ligase.[1][7][8][9] This process, known as targeted protein degradation, offers a paradigm-shifting approach to drug discovery, enabling the elimination of previously "undruggable" protein targets.[10][11][12]
This guide will elucidate the intricate molecular machinery hijacked by these compounds, detail the downstream consequences of their action, and provide robust, field-proven experimental protocols for their scientific investigation.
Part 1: The Core Mechanism - Hijacking the Ubiquitin-Proteasome System
The central mechanism of action for piperidine-2,6-dione derivatives is the modulation of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[7][13][14][15] These compounds bind directly to Cereblon (CRBN), which serves as the substrate receptor for this complex.[8][16][17]
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading unwanted or damaged proteins. E3 ubiquitin ligases are the key components that provide substrate specificity. The CRL4^CRBN^ complex is composed of:
-
Cullin 4 (CUL4): A scaffold protein that provides the structural backbone.[15]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.[7][15]
-
Regulator of Cullins 1 (ROC1 or RBX1): A RING-domain protein that recruits the ubiquitin-conjugating enzyme (E2).[15][17]
-
Cereblon (CRBN): The substrate receptor that directly binds to proteins destined for degradation.[7][13][16]
The Molecular Glue Effect
This compound and its analogs act as molecular glues by inducing a novel protein-protein interaction. The glutarimide ring of the piperidine-2,6-dione moiety fits into a specific tri-tryptophan pocket on the surface of CRBN.[18][19] This binding event subtly alters the conformation of the substrate-binding surface, creating a new interface that has high affinity for proteins not normally recognized by CRBN.[1][5][20] These newly recruited proteins are termed "neosubstrates."[10][11][18]
The formation of this stable, drug-dependent ternary complex (CRBN - Molecular Glue - Neosubstrate) is the pivotal event in the mechanism of action.[10][21][22]
Neosubstrate Ubiquitination and Degradation
Once the neosubstrate is locked into the ternary complex, it is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. This proximity facilitates the transfer of ubiquitin molecules to lysine residues on the neosubstrate, forming a polyubiquitin chain. This chain serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged neosubstrate into small peptides.[23][24]
Part 2: Key Neosubstrates and Downstream Consequences
The specific therapeutic and toxicological effects of CRBN modulators are dictated by the portfolio of neosubstrates they recruit for degradation. While the exact neosubstrate profile of this compound requires experimental confirmation, the profiles of its parent analogs are well-characterized.
Ikaros (IKZF1) and Aiolos (IKZF3)
The degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma activity of lenalidomide and pomalidomide.[1][24][25][26][27]
-
Mechanism: IKZF1 and IKZF3 are essential for the survival of multiple myeloma cells.[19][28] Their degradation leads to the downregulation of critical oncogenes, including Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately triggering apoptosis in malignant plasma cells.[16][25]
-
Immunomodulatory Effects: The degradation of these factors in T cells represses transcriptional checkpoints, leading to enhanced T-cell proliferation and increased production of Interleukin-2 (IL-2).[2][25][27] This T-cell co-stimulation contributes significantly to the overall anti-cancer immune response.
Other Clinically Relevant Neosubstrates
Structural modifications to the piperidine-2,6-dione scaffold can alter neosubstrate specificity, leading to different biological outcomes.[6][20]
| Neosubstrate | Biological Role | Consequence of Degradation | Associated Drugs |
| IKZF1 / IKZF3 | Lymphoid transcription factors | Anti-myeloma activity, T-cell activation[1][16][19] | Lenalidomide, Pomalidomide |
| Casein Kinase 1α (CK1α) | Serine/threonine kinase | Efficacy in myelodysplastic syndrome with del(5q)[1][18] | Lenalidomide |
| GSPT1 | Translation termination factor | Broad anti-cancer activity | CC-885 (CELMoD) |
| SALL4 | Transcription factor in development | Teratogenicity (limb deformities)[8][18][20] | Thalidomide |
This table summarizes key neosubstrates identified for various CRBN modulators.
Part 3: Experimental Characterization Workflows
A rigorous, multi-step experimental cascade is required to fully characterize the mechanism of action of a novel piperidine-2,6-dione derivative.
Workflow for Mechanistic Characterization
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the CRBN-drug-neosubstrate complex in a homogenous format.[21]
Objective: To measure the compound-dependent proximity of CRBN and a neosubstrate.
Materials:
-
Recombinant His-tagged CRBN/DDB1 complex.
-
Recombinant GST-tagged neosubstrate (e.g., IKZF1 zinc finger domain).
-
Terbium (Tb)-conjugated anti-His antibody (Donor).
-
Fluorescein- or AlexaFluor488-conjugated anti-GST antibody (Acceptor).
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4).
-
Test compound (serial dilution).
-
384-well, low-volume, non-binding plates.
-
TR-FRET enabled plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare working solutions of proteins and antibodies in assay buffer.
-
Assay Plate Setup: To each well, add:
-
5 µL of test compound dilution.
-
5 µL of His-CRBN/DDB1 and Tb-anti-His antibody mix.
-
5 µL of GST-IKZF1 and AF488-anti-GST antibody mix.
-
-
Incubation: Incubate the plate at room temperature for 60-180 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths:
-
Donor emission (e.g., 620 nm).
-
Acceptor emission (e.g., 520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the compound concentration.
-
Analyze the resulting bell-shaped curve to determine the concentration for maximal complex formation (DC₅₀) and the "hook effect" at high concentrations where binary complexes dominate.[29]
-
This biochemical assay reconstitutes the ubiquitination cascade to directly visualize drug-dependent modification of a neosubstrate.[30][31][32]
Objective: To demonstrate that the compound induces CRL4^CRBN^-mediated poly-ubiquitination of a neosubstrate.
Materials:
-
E1 Activating Enzyme (e.g., UBE1).
-
E2 Conjugating Enzyme (e.g., UBCH5a).
-
Recombinant CRL4^CRBN^ complex.
-
Recombinant neosubstrate (e.g., IKZF1).
-
Ubiquitin.
-
Mg-ATP solution.
-
Ubiquitination Reaction Buffer.
-
Test compound and DMSO (vehicle control).
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Antibodies: Anti-IKZF1, Anti-Ubiquitin.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following on ice:
-
Ubiquitination Buffer
-
E1 Enzyme (e.g., 100 nM)
-
E2 Enzyme (e.g., 500 nM)
-
CRL4^CRBN^ complex (e.g., 200 nM)
-
Neosubstrate (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
Test compound (e.g., 1 µM) or DMSO
-
-
Initiate Reaction: Add Mg-ATP solution (e.g., 5 mM final concentration) to start the reaction.
-
Incubation: Incubate at 37°C for 60-90 minutes.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-IKZF1 antibody.
-
-
Data Interpretation: A high-molecular-weight smear or ladder of bands appearing above the unmodified IKZF1 band in the compound-treated lane (but not in the DMSO control) indicates successful poly-ubiquitination.
Advanced mass spectrometry-based proteomics is the definitive method for identifying the complete set of proteins degraded by a novel molecular glue in an unbiased manner.[33][34][35]
Objective: To identify all cellular proteins whose abundance is significantly reduced upon compound treatment.
Workflow:
-
Cell Treatment: Treat a relevant cell line (e.g., MM.1S multiple myeloma cells) with the test compound at an effective concentration (e.g., 1 µM) and a vehicle control (DMSO) for a time course (e.g., 4, 8, 24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and quantify total protein. Digest proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative precision, label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify their corresponding proteins.
-
Perform statistical analysis to identify proteins that are significantly and consistently downregulated in the compound-treated samples compared to the vehicle control.
-
Perform bioinformatics analysis on the list of "hits" to identify enriched pathways and cellular functions.
-
-
Validation: Validate key hits from the proteomics screen using orthogonal methods, such as Western blotting or targeted proteomics (Selected Reaction Monitoring - SRM).
Conclusion
The this compound scaffold places this molecule firmly within the class of Cereblon-modulating molecular glues. Its mechanism of action is predicted to involve binding to CRBN, inducing the formation of a ternary complex with specific neosubstrate proteins, and thereby co-opting the ubiquitin-proteasome system to trigger their degradation. The identity of these neosubstrates will define its therapeutic potential and toxicological liabilities. The experimental workflows outlined in this guide provide a comprehensive framework for elucidating this mechanism, from initial target engagement to the global cellular consequences, empowering researchers to fully characterize this and other novel agents in this exciting therapeutic class.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 10. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs | springermedizin.de [springermedizin.de]
- 13. gosset.ai [gosset.ai]
- 14. researchgate.net [researchgate.net]
- 15. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 23. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 28. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]
- 29. resources.revvity.com [resources.revvity.com]
- 30. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 33. Unveiling the hidden interactome of CRBN molecular glues. | Broad Institute [broadinstitute.org]
- 34. biorxiv.org [biorxiv.org]
- 35. Proteomics-Based Approaches to Identify and Characterize Molecular Glues [escholarship.org]
An In-depth Technical Guide to the Predicted Biological Activity of 4-(3-Fluorophenyl)piperidine-2,6-dione
A Hypothesis-Driven Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the predicted biological activities of the novel compound, 4-(3-Fluorophenyl)piperidine-2,6-dione. While direct experimental data on this specific molecule is not yet prevalent in published literature, its core chemical architecture, featuring a piperidine-2,6-dione (glutarimide) ring and a 4-aryl substitution, is shared with several classes of well-characterized, clinically significant therapeutic agents. By drawing robust analogies to molecules such as thalidomide, lenalidomide, glutethimide, and various 4-arylpiperidine-based CNS agents, we can construct a strong, hypothesis-driven framework to guide future research and drug discovery efforts. This guide will delve into the predicted mechanisms of action, propose detailed experimental protocols for validation, and outline the potential therapeutic applications of this compound, thereby providing a foundational roadmap for its scientific exploration.
Introduction: Deconstructing the Scaffold
The structure of this compound presents two key pharmacophoric elements:
-
The Piperidine-2,6-dione (Glutarimide) Core: This cyclic imide is the central structural feature of immunomodulatory drugs (IMiDs®) like thalidomide and its potent analogs, lenalidomide and pomalidomide.[1][2] It is also the core of the sedative-hypnotic drug glutethimide.[3] The glutarimide ring is crucial for interaction with the E3 ubiquitin ligase Cereblon (CRBN), a key mechanism for the therapeutic effects of IMiDs.[4]
-
The 4-(3-Fluorophenyl) Group: The substitution at the 4-position of the piperidine ring with an aryl group is a common feature in a wide range of biologically active compounds, including opioids, antipsychotics, and neuroprotective agents.[5] The fluorine atom on the phenyl ring can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing blood-brain barrier penetration and target engagement.
Given these structural precedents, we can logically hypothesize three primary avenues of biological activity for this compound:
-
Immunomodulatory and Anti-Angiogenic Activity (Thalidomide Analogy)
-
Anticancer Activity (General Piperidine-2,6-dione and PI3K/Akt Pathway Analogy)
-
Central Nervous System (CNS) Activity , including potential neuroprotective or aromatase-inhibiting effects (Glutethimide and 4-Arylpiperidine Analogy)
This guide will explore the scientific rationale behind each of these hypotheses.
Predicted Biological Activity I: Immunomodulation and Anti-Angiogenesis via Cereblon (CRBN) Modulation
Mechanistic Rationale: The Molecular Glue Hypothesis
The most profound insight into the action of glutarimide-containing drugs is their function as "molecular glues." Thalidomide, lenalidomide, and pomalidomide bind to the substrate receptor Cereblon (CRBN), a component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[4][6] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins not normally targeted by this ligase, known as "neosubstrates."[1][7]
Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] Their subsequent ubiquitination and proteasomal degradation lead to two critical downstream effects:
-
Direct Anti-Myeloma Effect: Downregulation of IRF4 and MYC, crucial survival factors for myeloma cells.[8]
-
Immunomodulatory Effect: Enhanced production of Interleukin-2 (IL-2) and Interferon-gamma (IFNγ) from T-cells, and increased activity of Natural Killer (NK) cells.[2]
Furthermore, IMiDs are known to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2] The anti-angiogenic properties of these compounds are also well-documented, believed to be mediated through modulation of various growth factors.[9]
Given its glutarimide core, it is highly plausible that this compound will bind to CRBN and exhibit similar immunomodulatory and anti-angiogenic activities.
Figure 1: Hypothesized mechanism of CRBN-mediated protein degradation.
Key Experiments for Validation
This assay is a primary screen for immunomodulatory activity.
Protocol:
-
Isolate PBMCs: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Treatment: Pre-incubate cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) for 2 hours at 37°C, 5% CO2. Include a vehicle control (DMSO) and a positive control (e.g., lenalidomide).
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.
-
Quantification: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
-
Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of TNF-α production compared to the LPS-stimulated vehicle control.
This assay models the reorganization step of angiogenesis.[10][11]
Protocol:
-
Matrix Coating: Thaw a basement membrane matrix (e.g., Matrigel®) on ice.[12] Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[13]
-
Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in basal medium containing the desired concentrations of this compound. A pro-angiogenic factor like VEGF can be used as a positive control, and an inhibitor like suramin as a negative control.
-
Cell Seeding: Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Monitor the formation of capillary-like tube structures using an inverted microscope. Capture images at regular intervals. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Predicted Biological Activity II: Anticancer Activity
Mechanistic Rationale: Targeting Cancer Cell Proliferation and Survival
Beyond the specific mechanism of CRBN modulation in hematological malignancies, the broader piperidine structural motif is prevalent in many anticancer agents.[7] These compounds often exert their effects by inducing apoptosis (programmed cell death) and arresting the cell cycle. A central signaling pathway frequently dysregulated in cancer, and a common target for therapeutic intervention, is the PI3K/Akt/mTOR pathway.[14][15][16]
-
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth.[17] Activation of this cascade leads to the phosphorylation and inhibition of pro-apoptotic proteins (like Bad) and cell cycle inhibitors (like p21 and p27), thereby promoting cancer cell survival. We hypothesize that this compound may inhibit this pathway, leading to decreased cancer cell viability.
-
Apoptosis Induction: Inhibition of survival pathways like PI3K/Akt can trigger the intrinsic apoptotic pathway, characterized by the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7).
-
Cell Cycle Arrest: Many cytotoxic agents halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M) to prevent proliferation, which can be a prelude to apoptosis.
Figure 2: Experimental workflow for assessing anticancer activity.
Key Experiments for Validation
This is a fundamental colorimetric assay to assess the effect of the compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer, HCT116 colon cancer) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Treatment: Treat cells with the compound at its GI50 concentration for 24, 48, and 72 hours.
-
Harvesting: Harvest both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 1 hour (or store at -20°C).
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content, proportional to PI fluorescence, will distinguish cell cycle phases. Analyze the resulting histograms to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests cell cycle arrest.
This assay measures the activity of key executioner caspases to confirm apoptosis.
Protocol:
-
Cell Treatment: Plate cells in a 96-well plate and treat with the compound for a predetermined time (e.g., 24 hours).
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) directly to the wells. The reagent also contains a cell-lysing agent.
-
Incubation: Incubate at room temperature for 1-2 hours. If apoptosis is occurring, active caspase-3/7 will cleave the substrate, releasing a fluorescent or luminescent signal.
-
Measurement: Read the fluorescence (e.g., Ex/Em ~499/521 nm) or luminescence signal using a plate reader.
-
Analysis: An increase in signal compared to the untreated control indicates activation of executioner caspases and induction of apoptosis.
Predicted Biological Activity III: CNS and Neuroprotective Effects
Mechanistic Rationale: A Tale of Two Scaffolds
The potential for CNS activity is derived from both the glutarimide and the 4-arylpiperidine moieties.
-
Glutethimide Analogy (Sedative/Aromatase Inhibition): Glutethimide, or 2-ethyl-2-phenylglutarimide, is structurally very similar to our compound of interest. It was marketed as a sedative-hypnotic and is known to act as a CNS depressant, likely through modulation of GABAergic neurotransmission.[3] A closely related analog, aminoglutethimide, is a well-known inhibitor of the enzyme aromatase, which converts androgens to estrogens. This makes it a therapeutic for estrogen-dependent breast cancer. It is plausible that this compound could exhibit either sedative or aromatase-inhibiting properties.
-
4-Arylpiperidine Analogy (Neuroprotection): The 4-phenylpiperidine scaffold is a privileged structure in CNS drug discovery.[5] Of particular interest is its presence in ligands for the Sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival.[2][14] S1R agonists have demonstrated broad neuroprotective effects in various models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and ischemic stroke.[3] The proposed mechanisms include attenuating excitotoxicity, reducing oxidative stress, and modulating neuroinflammation.[14]
Key Experiments for Validation
This biochemical assay directly measures the ability of the compound to inhibit the conversion of androgens to estrogens.
Protocol:
-
Enzyme Source: Use human placental microsomes or recombinant human aromatase as the enzyme source.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme source, a cofactor (NADPH), and a tritiated androgen substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione).
-
Inhibition: Add varying concentrations of this compound or a known inhibitor (e.g., aminoglutethimide, letrozole).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The aromatase enzyme will convert the substrate to estrogen, releasing tritiated water (³H₂O) in the process.
-
Reaction Termination & Separation: Stop the reaction and separate the tritiated water from the remaining labeled substrate using a dextran-coated charcoal suspension.
-
Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting.
-
Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value.
This cell-based assay models the dopaminergic neurodegeneration seen in Parkinson's disease. The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) selectively damages dopaminergic neurons.
Protocol:
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) and differentiate them into a more mature, neuron-like phenotype using agents like retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Toxin Exposure: Expose the cells to a toxic concentration of MPP+ (e.g., 1 mM) for an additional 24-48 hours. Include a vehicle control (no compound, no toxin), a toxin-only control, and a positive control (e.g., a known neuroprotective agent).
-
Viability Assessment: Measure cell viability using the MTT assay (as described in section 3.2.1) or a lactate dehydrogenase (LDH) release assay, which measures membrane damage.
-
Analysis: A significant increase in cell viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.
Proposed Synthesis Route
A practical and efficient method for synthesizing 3-substituted piperidine-2,6-diones involves a base-promoted Michael addition/intramolecular imidation cascade. This transition-metal-free approach is operationally simple and accommodates a wide range of functional groups.
Figure 3: Proposed synthetic pathway for the target compound.
General Protocol:
-
To a solution of acrylamide (1 equivalent) in anhydrous DMF under an inert atmosphere, add 3-fluorophenyl methyl acetate (2 equivalents).
-
Cool the mixture to -20°C.
-
Add potassium tert-butoxide (KOtBu, 2 equivalents) portion-wise, maintaining the temperature.
-
Stir the reaction at -20°C for 30 minutes.
-
Allow the reaction to warm to room temperature (25°C) and stir for an additional 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Data Summary and Comparative Analysis
To provide context for potential experimental outcomes, the following table summarizes typical activity ranges for the parent analog compounds discussed.
| Compound Class | Biological Activity | Key Target(s) | Typical In Vitro Potency (IC50/EC50) |
| Thalidomide Analogs | Immunomodulation (TNF-α↓) | CRBN | 1 - 200 µM (Thalidomide)[2] |
| (Lenalidomide, Pomalidomide) | Anti-proliferative (Myeloma) | CRBN, IKZF1/3 | 0.01 - 1 µM (Lenalidomide)[1] |
| Glutethimide Analogs | Aromatase Inhibition | Aromatase (CYP19A1) | 0.3 - 37 µM (Aminoglutethimide) |
| 4-Arylpiperidines | Neuroprotection | Sigma-1 Receptor (S1R) | 1 - 100 nM (Various Ligands)[14] |
| PI3K/Akt Pathway Inhibition | PI3K, Akt | Varies widely (nM to µM range)[14] |
This table presents approximate values from the literature for comparative purposes. Actual values for this compound must be determined experimentally.
Conclusion and Future Directions
This compound is a novel chemical entity with significant, untapped therapeutic potential. Based on a rigorous analysis of its core structural motifs, we have established a strong scientific rationale for investigating its activity in three key areas: immunomodulation, oncology, and neuroscience. The compound's similarity to the glutarimide-based IMiDs suggests a high probability of interaction with Cereblon, making it a prime candidate for development as an immunomodulatory or anti-myeloma agent. Concurrently, its 4-arylpiperidine structure points toward potential applications in treating neurodegenerative disorders or as a CNS-active agent, possibly through aromatase inhibition or sigma-1 receptor modulation.
The experimental protocols detailed in this guide provide a clear and robust path for the initial characterization and validation of these hypothesized activities. Successful validation in these in vitro assays would warrant progression to more complex studies, including:
-
Target Deconvolution: Identifying the specific protein targets (e.g., CRBN, S1R, specific kinases) through techniques like affinity chromatography or thermal shift assays.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer, inflammation, or neurodegeneration.
-
Pharmacokinetic and ADME Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compound to evaluate its drug-likeness.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a foundational blueprint, empowering researchers to systematically unlock the therapeutic promise of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. grant.rscf.ru [grant.rscf.ru]
- 12. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 17. researchgate.net [researchgate.net]
synthetic routes for 4-(3-Fluorophenyl)piperidine-2,6-dione
An In-Depth Technical Guide to the Synthetic Routes for 4-(3-Fluorophenyl)piperidine-2,6-dione
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as 3-(3-fluorophenyl)glutarimide, is a pivotal structural motif in modern medicinal chemistry. As an analog of thalidomide, it serves as a crucial building block for a class of molecules known as immunomodulatory drugs (IMiDs) and as a versatile warhead for Proteolysis Targeting Chimeras (PROTACs).[1] These therapeutic modalities leverage the molecule's ability to bind to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), enabling the targeted degradation of disease-causing proteins.[2][3] The strategic placement of the fluorine atom on the phenyl ring can significantly modulate the molecule's electronic properties and binding interactions, making it a valuable tool for drug discovery professionals.[4] This guide provides a comprehensive overview of the principal synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, this compound, we can identify key bond disconnections and reveal plausible synthetic pathways from readily available starting materials. The primary disconnection points are the amide C-N bonds within the glutarimide ring, leading back to a C5 linear precursor, 3-(3-fluorophenyl)glutaric acid or its derivatives. A further C-C bond disconnection between the C3 and C4 positions of this precursor points towards a Michael addition strategy, a powerful tool for C-C bond formation.
Caption: Retrosynthetic analysis of this compound.
Synthetic Route I: Cyclization of 3-(3-Fluorophenyl)glutaric Acid Derivatives
This classical and reliable approach builds the carbon backbone first, followed by the formation of the heterocyclic glutarimide ring. The key intermediate is 3-(3-fluorophenyl)glutaric acid, which is then cyclized with a source of ammonia.
Mechanism and Strategy
The synthesis commences with a Michael addition reaction. The α-proton of a 3-fluorophenylacetate ester is sufficiently acidic to be removed by a base like sodium ethoxide, forming a nucleophilic enolate. This enolate then attacks an acrylic ester (Michael acceptor), forming the C3-C4 bond of the glutaric acid backbone. Subsequent hydrolysis of the diester yields the diacid. The final step involves a condensation-cyclization reaction. Heating the diacid with an ammonia source, such as urea or aqueous ammonia, first forms the diamide, which then undergoes intramolecular cyclization via dehydration to yield the target imide.[5] An alternative is to first convert the diacid to the more reactive glutaric anhydride, which can then be readily converted to the imide.[6]
Caption: Workflow for the cyclization of glutaric acid derivatives.
Experimental Protocol
Step 2a: Synthesis of 3-(3-Fluorophenyl)glutaric Acid
-
To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol), add ethyl 2-(3-fluorophenyl)acetate (1.0 eq.) dropwise at 0 °C.
-
Stir the mixture for 30 minutes, then add ethyl acrylate (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl 3-(3-fluorophenyl)glutarate.
-
To the crude diester, add a 2 M aqueous solution of sodium hydroxide (2.5 eq.) and heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(3-fluorophenyl)glutaric acid.
Step 2b: Synthesis of this compound
-
In a round-bottom flask, thoroughly mix 3-(3-fluorophenyl)glutaric acid (1.0 eq.) and urea (2.0 eq.).
-
Heat the mixture to 150-160 °C and maintain this temperature for 2-3 hours, allowing ammonia and carbon dioxide to evolve.
-
Cool the reaction mixture to approximately 100 °C and add hot water to dissolve the product.
-
Allow the solution to cool to room temperature, during which the product will crystallize.
-
Collect the crystals by filtration, wash with cold water, and recrystallize from ethanol/water to afford pure this compound.
Synthetic Route II: Catalytic Hydrogenation of Glutaronitrile Precursor
This pathway involves the initial construction of a dinitrile precursor, 3-(3-fluorophenyl)glutaronitrile, followed by hydrolysis and cyclization. This route is particularly useful when nitrile-containing starting materials are more accessible or cost-effective.
Mechanism and Strategy
The synthesis begins with a base-catalyzed Michael addition of 3-fluorophenylacetonitrile to acrylonitrile. The acidic α-proton of the acetonitrile is readily removed by a base like Triton B (benzyltrimethylammonium hydroxide) to form a carbanion, which attacks the acrylonitrile to form the dinitrile. The crucial step is the subsequent hydrolysis of both nitrile groups. This is typically achieved under strong acidic conditions (e.g., concentrated sulfuric or hydrochloric acid), which protonates the nitrogen atoms, facilitating nucleophilic attack by water. The hydrolysis proceeds through amide intermediates to the diacid, which, upon heating in the acidic medium or during workup, can cyclize to the desired glutarimide. While catalytic hydrogenation is a powerful tool for converting nitriles to amines, selective hydrolysis to the imide is generally more direct and higher yielding for this specific target.[7][8][9]
Caption: Workflow for the glutaronitrile hydrolysis and cyclization route.
Experimental Protocol
Step 3a: Synthesis of 3-(3-Fluorophenyl)glutaronitrile
-
To a stirred solution of 3-fluorophenylacetonitrile (1.0 eq.) in t-butanol, add a catalytic amount of Triton B (40% in methanol).
-
Heat the mixture to 50 °C and add acrylonitrile (1.05 eq.) dropwise over 30 minutes.
-
Maintain the reaction at 50-60 °C for 4 hours.
-
Cool the mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure. The residue is taken up in dichloromethane, washed with water and brine, dried over magnesium sulfate, and concentrated to yield crude 3-(3-fluorophenyl)glutaronitrile, which can be used directly in the next step.
Step 3b: Hydrolysis and Cyclization
-
Add the crude 3-(3-fluorophenyl)glutaronitrile (1.0 eq.) portion-wise to concentrated sulfuric acid (5-10 volumes) at a temperature below 20 °C.
-
Slowly heat the reaction mixture to 100-120 °C and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.
-
Recrystallization from an appropriate solvent system (e.g., ethanol) yields the pure product.
Synthetic Route III: Michael Addition/Imidation Cascade
This modern and efficient approach constructs the piperidine-2,6-dione scaffold in a single, atom-economical step from simple precursors. It leverages a cascade reaction sequence under transition-metal-free conditions.[1]
Mechanism and Strategy
This elegant synthesis relies on the reaction between a substituted methyl acetate (the Michael donor) and acrylamide (the Michael acceptor).[1] A strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), is crucial. It serves to deprotonate the α-carbon of the 3-fluorophenylacetate, generating a potent nucleophile. This carbanion then undergoes a 1,4-conjugate addition (Michael addition) to acrylamide. The resulting anionic intermediate does not require quenching; instead, it undergoes a rapid intramolecular cyclization. The nitrogen anion of the amide attacks the ester carbonyl, displacing the methoxide leaving group and forming the thermodynamically stable six-membered glutarimide ring in situ. This cascade approach is highly efficient, often proceeding under mild conditions with excellent functional group tolerance.[1]
Caption: Cascade reaction for piperidine-2,6-dione synthesis.
Experimental Protocol
(Based on the methodology reported by Li, et al. for similar structures)[1]
-
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add acrylamide (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to -20 °C in a cryo-cool bath.
-
Add potassium tert-butoxide (KOtBu, 2.0 eq.) portion-wise, ensuring the temperature remains below -15 °C.
-
Add methyl 2-(3-fluorophenyl)acetate (2.0 eq.) dropwise to the suspension.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 6 hours.
-
Monitor the reaction by TLC or LC-MS for completion.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors including starting material availability, scalability, cost, and the desired purity profile. The following table summarizes the key aspects of the described methodologies.
| Feature | Route I: Glutaric Acid Cyclization | Route II: Glutaronitrile Hydrolysis | Route III: Cascade Reaction |
| Key Reaction | Michael Addition & Amide Condensation | Michael Addition & Nitrile Hydrolysis | Michael Addition/Imidation Cascade |
| Starting Materials | 3-Fluorophenylacetate, Acrylate | 3-Fluorophenylacetonitrile, Acrylonitrile | 3-Fluorophenylacetate, Acrylamide |
| Number of Steps | 2-3 steps | 2 steps | 1 step (one-pot) |
| Typical Yields | Moderate to Good | Moderate | Good to Excellent[1] |
| Advantages | Robust, well-established chemistry. Uses common reagents. | Good for nitrile-based starting materials. Can be a one-pot hydrolysis/cyclization. | Highly efficient and atom-economical.[1] Mild conditions, operational simplicity.[1] |
| Disadvantages | Requires high temperatures for cyclization. Can generate side products. | Requires harsh acidic conditions for hydrolysis. Safety concerns with handling concentrated acids. | Requires strictly anhydrous conditions. Strong base (KOtBu) is moisture-sensitive. |
Conclusion
The synthesis of this compound can be accomplished through several effective strategies. The classical methods involving the cyclization of glutaric acid or the hydrolysis of glutaronitrile precursors are robust and reliable, forming the bedrock of traditional approaches. However, for researchers seeking efficiency, operational simplicity, and higher yields under milder conditions, the modern Michael addition/imidation cascade reaction presents a compelling and elegant alternative.[1] The selection of an optimal route will ultimately be guided by the specific constraints and objectives of the research or development program, including scale, cost, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals to confidently synthesize this critical chemical entity.
References
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grant.rscf.ru [grant.rscf.ru]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. US3634428A - Beta-(para-halo-phenyl)-glutaric acid imides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-Fluorophenyl)piperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
4-(3-Fluorophenyl)piperidine-2,6-dione is a synthetic small molecule belonging to the glutarimide class of compounds. The piperidine-2,6-dione scaffold is of significant interest in medicinal chemistry, forming the core of drugs with diverse therapeutic applications. The introduction of a 3-fluorophenyl substituent at the 4-position of the piperidine ring is anticipated to modulate the molecule's physicochemical and pharmacokinetic properties, potentially influencing its biological activity, metabolic stability, and cell permeability. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering insights for its application in research and drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide will leverage data from structurally related compounds and established scientific principles to provide a robust predictive analysis and detail the requisite experimental methodologies for its full characterization.
Molecular Structure and Core Properties
The foundational attributes of a molecule are dictated by its structure. Understanding these basic properties is the first step in a comprehensive physicochemical evaluation.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4-(3-fluorophenyl)-2,6-Piperidinedione | [3] |
| CAS Number | 959246-81-2 | [3][4][5] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [2][3][4] |
| Molecular Weight | 207.20 g/mol | [4] |
The structure of this compound, depicted below, features a central piperidine-2,6-dione ring, which is a derivative of glutarimide. A fluorophenyl group is attached at the C4 position of this heterocyclic ring. The fluorine atom, being the most electronegative element, is expected to influence the electronic distribution within the phenyl ring and, consequently, the molecule's overall polarity and interaction with biological targets.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties and Their Significance in Drug Discovery
In the absence of extensive experimental data, computational predictions provide valuable initial insights into the behavior of a molecule. These predictions are crucial in the early stages of drug discovery for candidate selection and optimization.
| Property | Predicted Value | Significance in Drug Development |
| Boiling Point | 384.7 ± 42.0 °C | Indicates low volatility and thermal stability under physiological conditions. |
| Density | 1.264 ± 0.06 g/cm³ | Useful for formulation development and understanding of molecular packing. |
| pKa | 11.27 ± 0.40 | The imide proton is weakly acidic, suggesting the molecule will be predominantly neutral at physiological pH, which can favor membrane permeability. |
Note: The values presented in this table are computationally predicted and have not been experimentally verified.[3]
Stereochemistry and Conformational Analysis
The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain, a common feature for 2,6-disubstituted piperidine-4-ones.[6] The 3-fluorophenyl substituent at the C4 position can exist in either an axial or equatorial orientation. The equatorial position is generally more energetically favorable for bulky substituents, as it minimizes 1,3-diaxial interactions.
A crystal structure of a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, confirms that the substituents on the piperidine ring adopt equatorial orientations.[6][7] This provides strong evidence to suggest that the 3-fluorophenyl group in this compound will also preferentially occupy the equatorial position.
References
- 1. This compound | C11H10FNO2 | CID 27282224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - C11H10FNO2 | CSSB00011815846 [chem-space.com]
- 3. 959246-81-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Deconvolution of Protein Targets for 4-(3-Fluorophenyl)piperidine-2,6-dione and Related Glutarimide-Based Molecular Glues
Abstract
The piperidine-2,6-dione (glutarimide) scaffold, central to compounds like thalidomide and its analogs, has defined a new paradigm in pharmacology: molecular glue-induced protein degradation. These small molecules function by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), reprogramming its specificity to recruit and mark non-native "neosubstrate" proteins for proteasomal degradation.[1][2][3] 4-(3-Fluorophenyl)piperidine-2,6-dione, sharing this core architecture, is presumed to operate via a similar mechanism. The identification of its specific neosubstrate targets is paramount to understanding its therapeutic potential and potential liabilities. This guide provides a comprehensive technical framework for researchers and drug developers to systematically identify and validate the protein targets of this compound class. We detail a multi-pronged strategy, combining state-of-the-art affinity-based and label-free proteomics with essential biochemical and cellular validation assays, emphasizing the rationale behind experimental choices to ensure robust and reliable target deconvolution.
The Molecular Glue Paradigm: Understanding the Core Mechanism
The Central Role of the CRL4-CRBN E3 Ligase Complex
The primary cellular interactor for glutarimide-based compounds is Cereblon (CRBN), which acts as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[2][4] This multi-protein machine is a key component of the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein degradation.[5] The CRL4-CRBN complex specifically mediates the transfer of ubiquitin to its target substrates, flagging them for destruction by the proteasome.[1]
Mechanism of Action: From Binding to Degradation
This compound and related molecules do not inhibit an enzyme in the traditional sense. Instead, they act as a "molecular glue," inducing a new protein-protein interaction.[6][7] The compound binds to a pocket on CRBN, altering its surface topology. This newly formed composite surface gains high affinity for proteins that do not normally interact with CRBN. These recruited proteins are known as neosubstrates.[8][9][10] Once a neosubstrate is brought into proximity with the E3 ligase machinery, it is poly-ubiquitinated and subsequently degraded by the proteasome.[11] The identity of the neosubstrates dictates the pharmacological effect of the compound. For example, the anti-myeloma activity of lenalidomide is driven by the degradation of transcription factors IKZF1 and IKZF3.[3][12][13]
A Multi-Pronged Strategy for Target Identification
No single method for target deconvolution is foolproof; each has inherent strengths and weaknesses.[14][15] Therefore, a successful strategy relies on employing orthogonal approaches to generate high-confidence candidate targets, which are then subjected to rigorous validation. The primary division in methodologies is between affinity-based techniques, which use a modified compound as bait, and label-free approaches, which assess the compound's effect on the native proteome.
| Methodology | Principle | Advantages | Disadvantages |
| Affinity Purification - Mass Spectrometry (AP-MS) | Immobilized compound "fishes" for binding partners from cell lysate.[16][17] | Directly identifies binding partners; well-established. | Compound modification can alter activity; risk of non-specific binders.[15] |
| Global Proteome Profiling (Expression Proteomics) | Quantifies changes in protein abundance across the proteome after compound treatment. | Directly identifies degraded proteins (neosubstrates); unbiased; no compound modification needed. | Does not identify direct binders that are not degraded; requires sensitive mass spectrometry. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[18] | In-cell, label-free method; confirms direct target engagement. | Less suited for identifying transiently interacting neosubstrates; lower throughput. |
Table 1. Comparison of Primary Methodologies for Target Deconvolution.
Workflow 1: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone of chemical proteomics for identifying direct protein-small molecule interactions.[17][19][20] The core principle is to use an immobilized version of the compound of interest to capture its binding partners from a cell lysate.
Causality Behind Experimental Design
The most critical step is the design of the affinity probe. A linker and an enrichment handle (e.g., biotin) must be attached to the parent molecule, this compound. The key is to choose an attachment point that does not disrupt the compound's interaction with CRBN. For glutarimide-based molecules, modification should be distal to the glutarimide ring, which is essential for CRBN binding. It is imperative to synthesize and test several probe variants to ensure that the modified compound retains the biological activity of the parent molecule, such as the ability to degrade known neosubstrates of similar compounds.[21]
Detailed Protocol: AP-MS
-
Probe Immobilization: Incubate biotinylated this compound with streptavidin-coated magnetic beads for 1 hour at 4°C. Wash beads three times with lysis buffer to remove unbound probe.
-
Cell Lysis: Culture relevant cells (e.g., multiple myeloma cell line MM.1S) to ~80% confluency. Harvest and lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify lysate by centrifugation.
-
Affinity Pulldown: Incubate the cell lysate (1-2 mg total protein) with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Control Incubations (Crucial for Trustworthiness):
-
Negative Control: Incubate lysate with streptavidin beads alone to identify proteins that bind non-specifically to the matrix.
-
Competition Control: Pre-incubate the lysate with a 100-fold molar excess of free, unmodified this compound for 1 hour before adding the probe-conjugated beads.
-
-
Washing: Vigorously wash the beads 5-7 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Protein Identification: Separate eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins present in the probe pulldown but absent or significantly reduced in both the beads-only and competition controls. These are your high-confidence candidate interactors.
Workflow 2: Global Proteome Profiling (Expression Proteomics)
This unbiased approach directly addresses the primary functional output of a molecular glue degrader: the degradation of its neosubstrates.[14] The experiment identifies which proteins decrease in abundance following treatment with the compound.
Causality Behind Experimental Design
The rationale here is direct: if the compound works by inducing degradation of a neosubstrate via the proteasome, then the cellular level of that protein should decrease over time. By using quantitative mass spectrometry to compare the entire proteome of treated versus untreated cells, we can pinpoint these degradation events. This method avoids any modification of the compound, ensuring the observed effects are from the molecule in its native state. A time-course experiment is often valuable to distinguish direct, rapid degradation from secondary, downstream effects on protein expression.
Detailed Protocol: Global Proteomics
-
Cell Treatment: Plate cells in multiple replicates for each condition. Treat one set with a vehicle control (e.g., DMSO) and the other with this compound at a biologically active concentration (e.g., 1-10 µM).
-
Time Course: Harvest cells at an appropriate time point (e.g., 8, 16, or 24 hours) to allow for protein turnover.
-
Protein Extraction and Digestion: Lyse cells in a denaturing buffer (e.g., containing urea) to ensure complete protein solubilization. Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Quantitative Mass Spectrometry: Analyze the peptide mixtures using LC-MS/MS. For robust quantification, isobaric labeling (e.g., TMT) or label-free quantification (LFQ) methods should be employed.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins with a significant decrease in abundance in the compound-treated samples compared to the vehicle control. Results are typically visualized using a volcano plot. Proteins that are significantly downregulated are strong candidates for being neosubstrates.
Essential Validation of Candidate Targets
Primary screening methods will generate a list of candidate targets. Rigorous validation is essential to confirm these hits and build a robust understanding of the compound's mechanism of action.
-
Western Blotting: This is the most direct method to validate degradation. Using specific antibodies, confirm that the levels of candidate proteins are reduced in cells upon compound treatment, and show that this effect is dose- and time-dependent.
-
CRBN Dependence Assay: To prove that the degradation is mediated by the molecular glue mechanism, repeat the degradation experiment in cells where CRBN has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). A true neosubstrate will not be degraded in the absence of CRBN.
-
Co-Immunoprecipitation (Co-IP): This biochemical assay can validate the formation of the key ternary complex (Neosubstrate-Glue-CRBN). In this experiment, an antibody against CRBN is used to pull down CRBN and its binding partners from lysates of cells treated with the compound. The presence of the candidate neosubstrate in the pulldown material (detected by Western blot) confirms its recruitment to CRBN.
Summary and Outlook
Identifying the protein targets of this compound requires a systematic and multi-faceted approach. By combining the strengths of unbiased discovery proteomics with the direct binding information from affinity-based methods, researchers can generate a high-quality list of candidate neosubstrates. Each candidate must then be rigorously validated through orthogonal biochemical and cellular assays to confirm its status as a true target. This integrated strategy, grounded in a clear understanding of the underlying molecular glue mechanism, provides a reliable path to deconvoluting the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent. The continued evolution of chemoproteomic technologies will undoubtedly further refine and accelerate this critical process in drug discovery.[5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. frontiersin.org [frontiersin.org]
- 6. Molecular glues tackle undruggable targets | CAS [cas.org]
- 7. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gosset.ai [gosset.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. Thalidomide reveals path for targeting "undruggable" transcription factors for cancer treatment | Broad Institute [broadinstitute.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 17. tandfonline.com [tandfonline.com]
- 18. europeanreview.org [europeanreview.org]
- 19. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to 4-(3-Fluorophenyl)piperidine-2,6-dione: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Emergence of a Key Pharmacophore
The piperidine-2,6-dione, or glutarimide, moiety is a cornerstone in medicinal chemistry, most notably recognized as the core structure of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2] These molecules have revolutionized the treatment of certain hematological malignancies. The discovery of their direct binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) has opened a new era of targeted protein degradation, primarily through the development of Proteolysis Targeting Chimeras (PROTACs).[3][4] Within this landscape, 4-(3-Fluorophenyl)piperidine-2,6-dione emerges as a compound of significant interest. The introduction of a fluorine atom on the phenyl ring can modulate key drug-like properties, including metabolic stability, lipophilicity, and binding interactions, making it a valuable subject of investigation for researchers in oncology, neuroscience, and beyond.[5] This guide provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of this compound, grounded in the established principles of its chemical class.
Chemical Synthesis and Characterization
The synthesis of 4-aryl-piperidine-2,6-diones can be achieved through several established synthetic routes. While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient pathway can be designed based on well-precedented reactions for analogous structures.[6][7]
Proposed Synthetic Pathway: A Step-by-Step Protocol
The most common approach involves the condensation of an appropriately substituted aniline with glutaric anhydride, followed by a cyclization step. A more versatile approach for creating the 4-aryl substitution involves a Michael addition reaction.
Protocol: Synthesis via Michael Addition
-
Starting Materials: 3-Fluorobenzaldehyde, Malonic acid, Acrylamide, and a suitable base (e.g., piperidine for Knoevenagel, Sodium ethoxide for Michael addition).
-
Step 1: Knoevenagel Condensation.
-
To a solution of 3-fluorobenzaldehyde and malonic acid in a suitable solvent like pyridine or ethanol with a catalytic amount of piperidine, heat the mixture to reflux.
-
This reaction forms 3-(3-fluorophenyl)acrylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by acidification and filtration.
-
-
Step 2: Amidation.
-
The resulting acrylic acid derivative is then converted to its corresponding amide, 3-(3-fluorophenyl)acrylamide, using standard amidation conditions (e.g., thionyl chloride followed by ammonia).
-
-
Step 3: Michael Addition and Cyclization.
-
In a Michael reaction, diethyl malonate is added to 3-(3-fluorophenyl)acrylamide in the presence of a strong base like sodium ethoxide in an anhydrous alcohol solvent.
-
The resulting adduct undergoes an intramolecular cyclization upon heating, with the elimination of ethanol, to form the desired this compound.
-
The final product can be purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized this compound (CAS 959246-81-2) should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8][9]
| Property | Value |
| Molecular Formula | C₁₁H₁₀FNO₂ |
| Molecular Weight | 207.20 g/mol |
| CAS Number | 959246-81-2 |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Mechanism of Action: The Cereblon Connection
The biological activity of the glutarimide scaffold is intrinsically linked to its ability to bind to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[2][10] This interaction is the cornerstone of the therapeutic effects of IMiDs and the operational principle of many PROTACs.[4]
Binding to the CRBN E3 Ligase Complex
The piperidine-2,6-dione ring of this compound is predicted to bind within a specific pocket of the CRBN protein. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. The glutarimide moiety itself is crucial for this interaction.
This binding event can have two primary consequences:
-
Molecular Glue Effect: The binding of the ligand can alter the surface of CRBN, leading to the recruitment of neosubstrate proteins that are not typically recognized by the E3 ligase complex.[2] This new ternary complex (CRBN-ligand-neostrate) formation triggers the ubiquitination and subsequent proteasomal degradation of the neosubstrate. This is the mechanism behind the anticancer activity of lenalidomide, which induces the degradation of transcription factors IKZF1 and IKZF3 in multiple myeloma cells.[10]
-
PROTAC Development: The piperidine-2,6-dione moiety can be incorporated as the E3 ligase-binding handle in a PROTAC. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (like CRBN), and a linker. The PROTAC simultaneously binds to the POI and the E3 ligase, bringing them into close proximity and inducing the ubiquitination and degradation of the POI.[3][11]
Signaling Pathway Diagram
Caption: Mechanism of CRBN-mediated protein degradation.
Potential Therapeutic Applications
The structural similarity of this compound to known bioactive molecules suggests its potential utility in several therapeutic areas.
Oncology
The primary and most explored application of CRBN ligands is in cancer therapy.[12][13] As a standalone agent, this compound could potentially exhibit "molecular glue" properties, inducing the degradation of oncogenic proteins. However, its more immediate and versatile application is as a building block for PROTACs. Researchers can chemically link this CRBN ligand to a warhead that binds to a specific cancer-driving protein, thereby targeting it for degradation. The 3-fluoro substitution may offer advantages in terms of cell permeability and metabolic stability compared to non-fluorinated analogs.[14]
Neurodegenerative Disorders
There is growing interest in the role of the ubiquitin-proteasome system in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] The accumulation of misfolded proteins is a hallmark of these conditions. Molecules that can modulate the protein degradation machinery, such as CRBN ligands, are therefore of interest. While direct evidence is needed, the piperidine scaffold is found in numerous CNS-active drugs, and exploring the neuroprotective effects of this compound is a logical avenue for future research.[17][18]
Experimental Workflow: CRBN Binding Assay
A crucial first step in characterizing a novel glutarimide derivative is to confirm its binding to CRBN. A common method is a competitive binding assay.
Protocol: Competitive Fluorescence Polarization (FP) Assay
-
Reagents: Recombinant human CRBN-DDB1 protein complex, a known fluorescently-labeled CRBN ligand (e.g., a thalidomide-BODIPY conjugate), and the test compound (this compound).
-
Procedure:
-
A fixed concentration of the CRBN-DDB1 complex and the fluorescent probe are incubated together. This results in a high fluorescence polarization signal as the large protein complex tumbles slowly in solution.
-
Increasing concentrations of the unlabeled test compound are then added.
-
If the test compound binds to CRBN, it will displace the fluorescent probe, which will then tumble more rapidly, leading to a decrease in the fluorescence polarization signal.
-
-
Data Analysis: The data is plotted as fluorescence polarization versus the concentration of the test compound. An IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent probe) can then be calculated to determine the binding affinity.
Caption: Workflow for a competitive FP-based CRBN binding assay.
Conclusion and Future Directions
This compound represents a valuable chemical entity at the intersection of established pharmacology and cutting-edge drug discovery. Its core glutarimide structure provides a direct handle to engage the CRBN E3 ubiquitin ligase, a mechanism with proven therapeutic success. The strategic placement of a fluorine atom offers the potential for enhanced pharmacokinetic and pharmacodynamic properties. While further specific biological evaluation of this particular isomer is warranted, the wealth of data on related compounds strongly supports its potential as a versatile building block for the development of novel therapeutics, particularly in the realm of targeted protein degradation for cancer and potentially for neurodegenerative disorders. Future research should focus on its direct synthesis and biological characterization, including its affinity for CRBN, its activity as a molecular glue, and its utility in the creation of novel PROTACs.
References
- 1. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H10FNO2 | CID 27282224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 959246-81-2: this compound [cymitquimica.com]
- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. parchem.com [parchem.com]
- 9. This compound | 959246-81-2 [amp.chemicalbook.com]
- 10. Cereblon attenuates DNA damage-induced apoptosis by regulating the transcription-independent function of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 14. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Key Cereblon Modulator: An In-depth Technical Guide to the Early Discovery and Development of 4-(3-Fluorophenyl)piperidine-2,6-dione
For Immediate Release
This technical guide provides a comprehensive overview of the foundational discovery and development of 4-(3-Fluorophenyl)piperidine-2,6-dione, a pivotal scaffold in the landscape of targeted protein degradation. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthetic pathways, mechanistic rationale, and the strategic evolution of this compound from a chemical entity to a cornerstone of modern therapeutics.
Introduction: The Piperidine-2,6-dione Scaffold as a Privileged Structure
The piperidine-2,6-dione, or glutarimide, ring system has long been recognized as a "privileged scaffold" in medicinal chemistry. Its journey into prominence began with the discovery of thalidomide in the 1950s. While initially marked by therapeutic success and subsequent tragedy, the re-emergence of thalidomide and the development of its analogs, lenalidomide and pomalidomide, unveiled a powerful new therapeutic paradigm: the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] These immunomodulatory drugs (IMiDs) demonstrated that the glutarimide core is essential for binding to CRBN, thereby redirecting the cell's own protein disposal machinery to degrade specific target proteins.[1][4] This mechanism laid the groundwork for the burgeoning field of targeted protein degradation (TPD), including technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues.
Rationale for Development: The Quest for Novel Cereblon Modulators
The clinical success of early IMiDs spurred extensive research into novel CRBN modulators with improved potency, selectivity, and pharmacokinetic properties. The core hypothesis driving this exploration was that modifications to the solvent-exposed regions of the glutarimide scaffold could fine-tune the interaction with CRBN and the recruitment of neosubstrates for degradation. The 4-phenylpiperidine-2,6-dione backbone emerged as a promising template for derivatization, offering a site for chemical modification to explore structure-activity relationships (SAR).
The introduction of a fluorine atom onto the phenyl ring, specifically at the meta-position, represents a strategic decision rooted in established medicinal chemistry principles. Fluorine substitution is a well-known strategy to modulate a molecule's physicochemical properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially enhancing binding affinity.
-
Lipophilicity and Permeability: Strategic fluorination can alter a compound's lipophilicity, which in turn affects its solubility, cell permeability, and overall pharmacokinetic profile.
Thus, the synthesis of this compound was a logical step in the systematic exploration of the chemical space around the 4-phenylpiperidine-2,6-dione core to develop next-generation Cereblon modulators.
Synthesis and Characterization: Establishing a Foundational Protocol
The synthesis of this compound and its analogs generally follows established methodologies for the creation of 4-arylpiperidine-2,6-diones. A common and practical approach involves a Michael addition followed by an intramolecular cyclization.
General Synthetic Workflow
A representative synthetic pathway is depicted below. This process is designed for efficiency and scalability, making it suitable for both initial discovery efforts and larger-scale production.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol outlines a robust method for the synthesis of this compound.
Materials:
-
3-Fluorophenylacetonitrile
-
Acrylamide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.
-
Base Addition: Cool the solvent to 0°C and slowly add potassium tert-butoxide.
-
Addition of Starting Materials: To the cooled solution, add a mixture of 3-fluorophenylacetonitrile and acrylamide dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of aqueous HCl at 0°C.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: The crude intermediate can be cyclized by heating in the presence of a strong acid (e.g., concentrated HCl or sulfuric acid) or by thermal cyclization.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound as a solid.
Characterization: The final product should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Early Biological Evaluation and Mechanism of Action
The primary biological target of this compound is the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The binding of the glutarimide core of the molecule to CRBN induces a conformational change in the substrate-binding pocket, creating a neomorphic interface that can recruit proteins not normally targeted by this E3 ligase.
Cereblon Binding and Ternary Complex Formation
The interaction between this compound, CRBN, and a target protein (neosubstrate) is central to its mechanism of action. This is typically evaluated using a suite of in vitro biophysical and biochemical assays.
Caption: Mechanism of action involving ternary complex formation and subsequent protein degradation.
Key Preclinical Assays
-
Competitive Binding Assays: To determine the binding affinity (e.g., IC₅₀ or Kᵢ) of the compound for CRBN, often using a fluorescently labeled tracer.
-
Cellular Proliferation Assays: In relevant cancer cell lines (e.g., multiple myeloma), to assess the antiproliferative effects resulting from the degradation of key survival proteins.
-
Western Blotting: To directly measure the degradation of specific target proteins (e.g., IKZF1 and IKZF3) in cells treated with the compound.
-
Pharmacokinetic Studies: In animal models (e.g., rodents) to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Conclusion and Future Directions
The early discovery and development of this compound represent a critical step in the evolution of targeted protein degradation. By strategically modifying a known privileged scaffold, researchers have unlocked new avenues for therapeutic intervention. This compound serves not only as a valuable tool for basic research into the biology of the CRBN E3 ligase but also as a foundational building block for the creation of more complex and highly selective protein degraders, such as PROTACs. The insights gained from the study of this and related molecules continue to drive the development of novel therapeutics for cancer, inflammatory diseases, and other debilitating conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Safety, Toxicity, and Pharmacokinetic Profiling of 4-(3-Fluorophenyl)piperidine-2,6-dione
Abstract
This technical guide provides a comprehensive framework for evaluating the safety, toxicity, and pharmacokinetic (ADME) profile of the novel chemical entity 4-(3-Fluorophenyl)piperidine-2,6-dione. As specific experimental data for this compound is not yet publicly available, this document synthesizes established principles of preclinical drug development, leveraging data from structurally related piperidine-2,6-dione and fluorophenyl-containing compounds.[1][2] It is intended to serve as a strategic and methodological resource for researchers, scientists, and drug development professionals, guiding the essential studies required for advancing a new therapeutic candidate towards clinical trials.[3][4] The protocols and logical frameworks described herein are grounded in regulatory expectations and best practices in the field.[3][5][6]
Introduction to this compound: A Compound of Interest
The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][7][8] Its derivatives have been investigated for a range of biological activities.[2][9][10] The introduction of a 3-fluorophenyl substituent can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[11][12] While the specific therapeutic target of this compound is not defined in the public domain, its structural motifs suggest potential applications as a kinase inhibitor or modulator of protein-protein interactions.[13][14][15]
Before any new chemical entity can be considered for human trials, a rigorous preclinical evaluation of its safety and disposition is mandatory.[3][16] This guide outlines the critical path for this evaluation, focusing on the core pillars of toxicity assessment and pharmacokinetic profiling.
Non-Clinical Safety and Toxicity Assessment: A Tiered Approach
A systematic, tiered approach to toxicity testing is essential to characterize the potential hazards of this compound. This process begins with in vitro assays to identify potential liabilities early and progresses to more complex in vivo models.[17] All studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58) to ensure data integrity for regulatory submissions.[4][6]
In Vitro Toxicity Screening: Early Hazard Identification
In vitro assays are rapid, cost-effective methods to screen for potential toxicities at the cellular level, guiding further development and minimizing animal use.[17][18]
The initial evaluation of a compound's toxicity involves assessing its effect on cell viability.[18][19] A panel of cell lines, including both cancerous and healthy human cells, should be used to determine the half-maximal inhibitory concentration (IC50).[19][20]
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Type | IC50 (µM) |
| HEK293 | Normal Human Kidney | > 100 |
| HepG2 | Human Liver Cancer | 45.3 |
| MCF-7 | Human Breast Cancer | 28.9 |
| A549 | Human Lung Cancer | 62.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[20]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) and add them to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).[20]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[20]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
It is crucial to determine if the compound can cause genetic mutations. The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenicity.
Early in vitro screening should also assess potential off-target effects on critical biological systems. A key assay is the hERG (human Ether-à-go-go-Related Gene) channel assay to evaluate the risk of cardiac QT interval prolongation.
Caption: High-level workflow for in vitro toxicity assessment.
In Vivo Toxicity Studies: Systemic Effects and Target Organ Identification
In vivo studies are necessary to understand the compound's effects in a whole organism.[16] These studies are typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[4]
The goal of an acute toxicity study is to determine the short-term toxic effects of a single high dose of the compound and to estimate the median lethal dose (LD50).[21] The OECD provides several guidelines for conducting these studies, such as the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[21][22][23]
Experimental Protocol: General Acute Toxic Class Method (based on OECD 423)
-
Animal Selection: Use a small group of animals (typically female rats) for each step.[21][24]
-
Dose Selection: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[21][24]
-
Administration: Administer the compound orally to the animals.
-
Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.[23]
-
Dose Adjustment: The outcome of the first dose group determines the dose for the next group. If mortality is observed, the dose is lowered; if not, the dose is escalated.[24]
-
Classification: Based on the mortality rates at different dose levels, the compound is classified into a GHS toxicity category.[21]
Sub-chronic, repeated-dose studies (typically 28 or 90 days) are conducted to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).[4] This involves daily administration of the compound at multiple dose levels. Key parameters monitored include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.[25]
Pharmacokinetic (ADME) Profile Characterization
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is critical for predicting its human pharmacokinetics and designing a safe and effective dosing regimen.[4][26][27]
Absorption
-
Aqueous Solubility: Determines the dissolution rate, a key factor for oral absorption.
-
In Vitro Permeability: The Caco-2 cell permeability assay is a standard model to predict intestinal absorption.
-
Oral Bioavailability: In vivo studies in animal models are conducted to determine the fraction of an orally administered dose that reaches systemic circulation.
Distribution
-
Plasma Protein Binding: The extent of binding to plasma proteins influences the amount of free drug available to exert its pharmacological effect. This is typically determined by equilibrium dialysis.
-
Blood-to-Plasma Ratio: Indicates whether the compound preferentially distributes into red blood cells.
-
Tissue Distribution: Autoradiography or mass spectrometry imaging studies in rodents can reveal the extent of distribution into various tissues and identify potential sites of accumulation.
Metabolism
The metabolic fate of this compound will determine its half-life and potential for drug-drug interactions or formation of toxic metabolites.[28]
-
In Vitro Metabolic Stability: Incubation with liver microsomes or hepatocytes from different species (including human) provides an initial assessment of metabolic clearance.
-
Metabolite Identification: LC-MS/MS is used to identify the major metabolites formed in vitro and in vivo.
-
CYP450 Inhibition and Induction: Assays are conducted to determine if the compound inhibits or induces major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
Anticipated Metabolic Pathways: Based on its structure, potential metabolic pathways for this compound include:
-
Hydroxylation: Aromatic hydroxylation on the fluorophenyl ring or aliphatic hydroxylation on the piperidine ring.
-
N-dealkylation (if substituted): If the piperidine nitrogen is substituted, this is a common metabolic route.
-
Ring Opening: Hydrolytic cleavage of the dione ring.
-
Defluorination: While the C-F bond is strong, metabolic defluorination can occur, potentially leading to the formation of reactive metabolites or fluoride ions, which should be monitored.[12][29]
Caption: Predicted metabolic pathways for the title compound.
Excretion
Mass balance studies, typically using a radiolabeled version of the compound in rodents, are performed to determine the primary routes of excretion (urine and feces) and to ensure that all administered radioactivity is recovered.
Table 2: Summary of Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Experimental System |
| Absorption | ||
| Solubility | Dissolution rate in aqueous media | Buffer solutions |
| Permeability | Rate of passage across intestinal barrier | Caco-2 cell monolayer |
| Bioavailability (%F) | Fraction of oral dose reaching circulation | In vivo (e.g., rat, dog) |
| Distribution | ||
| Plasma Protein Binding (%) | Extent of binding to plasma proteins | Equilibrium dialysis |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | In vivo (e.g., rat, dog) |
| Metabolism | ||
| CL (Clearance) | Rate of drug removal from the body | In vivo (e.g., rat, dog) |
| t1/2 (Half-life) | Time for plasma concentration to reduce by half | In vivo (e.g., rat, dog) |
| Major Metabolites | Structure of metabolic products | In vitro/In vivo + LC-MS |
| Excretion | ||
| Routes of Excretion | Primary pathways of elimination | In vivo (radiolabeled compound) |
Integrated Profile and Strategic Implications
The culmination of these non-clinical studies will provide a comprehensive safety and pharmacokinetic profile for this compound. This integrated dataset is essential for:
-
Risk Assessment: Identifying potential toxicities and establishing a safe starting dose for first-in-human clinical trials.[3][26]
-
Clinical Trial Design: Informing the selection of the route of administration, dosing frequency, and safety monitoring parameters for Phase 1 studies.
-
Regulatory Submissions: Forming the core of the Investigational New Drug (IND) application submitted to regulatory agencies like the FDA.[3][4]
The presence of the piperidine moiety suggests that CNS-related safety pharmacology should be carefully evaluated.[30][31] The fluorophenyl group necessitates a thorough investigation of its metabolic fate to rule out the formation of toxic metabolites like fluoroacetate.[12][29] By systematically executing the methodologies outlined in this guide, drug development professionals can build a robust data package to confidently assess the therapeutic potential of this compound and make informed decisions about its advancement into clinical development.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. karger.com [karger.com]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. namsa.com [namsa.com]
- 6. Step 2: Preclinical Research | FDA [fda.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. insights.omicsx.com [insights.omicsx.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 17. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kosheeka.com [kosheeka.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. OECD acute toxicity tests: overview of guidelines [blog.yeswelab.fr]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 25. scribd.com [scribd.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: 4-(3-Fluorophenyl)piperidine-2,6-dione - A Neosubstrate Degrader Harnessing the Cereblon E3 Ligase Complex
An In-Depth Technical Guide for Researchers
Abstract: The serendipitous discovery of thalidomide's potent anti-myeloma activity, juxtaposed with its tragic teratogenicity, unveiled a novel pharmacological paradigm: the targeted degradation of proteins via molecular glues. This mechanism is centered on the recruitment of neo-substrates to the Cereblon (CRBN) E3 ubiquitin ligase complex. Thalidomide and its analogs, including lenalidomide and pomalidomide, function by binding to CRBN and inducing the subsequent ubiquitination and proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This guide provides a technical deep-dive into a specific thalidomide analog, 4-(3-Fluorophenyl)piperidine-2,6-dione, exploring its mechanistic rationale, synthesis, and a comprehensive workflow for its experimental validation as a targeted protein degrader.
The Dawn of Molecular Glues: From Thalidomide to Targeted Protein Degradation
The therapeutic and teratogenic activities of thalidomide remained a mystery for decades until the identification of Cereblon (CRBN) as its direct cellular target.[4] CRBN is a substrate receptor component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6][7] This multi-protein machine's native function is to tag substrate proteins with ubiquitin, marking them for destruction by the proteasome.[6]
Thalidomide and its analogs, often termed Immunomodulatory Drugs (IMiDs) or Cereblon E3 Ligase Modulators (CELMoDs), do not inhibit CRBN.[8] Instead, they act as a 'molecular glue,' binding within a specific pocket on CRBN and altering its surface topology. This induced conformational change creates a novel binding interface that the ligase does not normally possess, enabling it to recognize and recruit "neo-substrates" that are not its native targets.[9][10]
The primary neo-substrates responsible for the potent anti-myeloma and immunomodulatory effects of these drugs are the Ikaros family zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3).[1][3] The degradation of these factors leads to the death of multiple myeloma cells and the stimulation of T-cells.[1][9] This hijacking of the cellular protein disposal system represents a powerful strategy for eliminating previously "undruggable" protein targets.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gosset.ai [gosset.ai]
- 6. Cereblon - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
understanding the role of piperidine derivatives in pharmacology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast number of natural products and clinically approved pharmaceuticals underscores its significance as a "privileged scaffold."[4][5] This guide provides a comprehensive exploration of the multifaceted role of piperidine derivatives in pharmacology. We will dissect the fundamental principles of their structure-activity relationships (SAR), delve into their diverse therapeutic applications, and present detailed experimental and analytical workflows for their investigation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a deeper understanding of the causality behind the enduring success of the piperidine core in shaping modern medicine.
The Piperidine Ring: A Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a saturated heterocycle that offers a unique combination of properties, making it an exceptionally versatile building block in drug design.[6] Its six-membered structure provides a three-dimensional framework that can be readily modified to achieve specific spatial orientations for optimal target engagement.[4][5]
Physicochemical Properties and Their Pharmacological Implications
The utility of the piperidine scaffold is deeply rooted in its fundamental physicochemical characteristics. The presence of a basic nitrogen atom is crucial for modulating properties like solubility and for forming key interactions with biological targets.[4]
| Property | Typical Value | Significance in Drug Design |
| pKa of Conjugate Acid | ~11.22 | The strong basicity allows for the formation of salts, enhancing aqueous solubility and facilitating formulation. It also enables ionic interactions with acidic residues in protein binding pockets.[4] |
| logP (Octanol/Water) | ~0.84 | The moderate lipophilicity of the piperidine ring contributes to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including the ability to cross cellular membranes and the blood-brain barrier.[4][5][7] |
| Conformational Flexibility | Chair, Boat, Twist-Boat | The piperidine ring can adopt various conformations, with the chair form being the most stable. This flexibility allows substituted piperidine derivatives to adapt their shape to the steric demands of diverse biological targets.[5][6] |
The interplay of these properties is a key determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. The ability to fine-tune these characteristics through substitution on the piperidine ring is a primary reason for its privileged status.[5]
The Role of Chirality
The introduction of chiral centers into the piperidine ring has become an increasingly important strategy in drug design. Chiral piperidine scaffolds can significantly influence a molecule's druggability by:
-
Modulating Physicochemical Properties: Altering solubility and lipophilicity.[8][9]
-
Enhancing Biological Activity and Selectivity: Providing a more precise three-dimensional fit to the target, leading to increased potency and reduced off-target effects.[8][9]
-
Improving Pharmacokinetic Profiles: Influencing metabolic stability and distribution.[8][9]
-
Reducing Cardiac hERG Toxicity: A critical consideration in drug safety.[8][9]
The stereochemistry of piperidine scaffolds is a hot topic in medicinal chemistry, with a growing number of FDA-approved drugs containing chiral piperidine moieties.[8][9]
Therapeutic Applications of Piperidine Derivatives
The versatility of the piperidine scaffold is reflected in its presence in over twenty classes of pharmaceuticals.[1][10][11][12] This section will explore some of the most significant therapeutic areas where piperidine derivatives have made a major impact.
Central Nervous System (CNS) Disorders
Piperidine derivatives are particularly prominent in drugs targeting the CNS, owing to their ability to cross the blood-brain barrier.[5][13]
-
Antipsychotics: Drugs like haloperidol and risperidone, which contain a piperidine moiety, are mainstays in the treatment of schizophrenia and other psychotic disorders. The benzoylpiperidine fragment is considered a privileged structure in the design of atypical antipsychotics.[14]
-
Analgesics: The piperidine ring is a core component of potent opioid analgesics such as fentanyl and meperidine.[15]
-
Alzheimer's Disease: Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1][16]
Oncology
The piperidine nucleus is increasingly being incorporated into anticancer drug design.[1][2][16] Piperidine derivatives have shown efficacy against a range of cancers, including breast, prostate, colon, lung, and ovarian cancer, both as standalone agents and in combination therapies.[17] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways that drive tumor growth and proliferation.[17]
Infectious Diseases
Piperidine-containing compounds have demonstrated broad-spectrum antimicrobial activity.
-
Antiviral Agents: Certain piperidine derivatives are being investigated for their antiviral properties.[15]
-
Antifungal and Antibacterial Agents: The piperidine scaffold has been incorporated into novel antifungal and antibacterial compounds.[15]
-
Antiparasitic Drugs: Halofuginone, a synthetic analog of a natural piperidine alkaloid, is used as an antiparasitic drug.[1][16]
Other Therapeutic Areas
The pharmacological reach of piperidine derivatives extends to numerous other conditions, including:
-
Diabetes: Voglibose, an alpha-glucosidase inhibitor containing a piperidine ring, is used to manage type 2 diabetes.[15]
-
Allergies: Antihistamines such as fexofenadine and loratadine feature a piperidine moiety.[15]
-
Cardiovascular Disease: Some piperidine derivatives exhibit antihypertensive and antiarrhythmic properties.[18]
Structure-Activity Relationship (SAR) and Drug Design
The exploration of SAR is fundamental to optimizing lead compounds into effective therapeutic agents.[19] For piperidine derivatives, understanding how structural modifications influence biological activity is crucial for enhancing potency, selectivity, and pharmacokinetic profiles.
Key Structural Modifications and Their Impact
-
N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Altering the substituent at this position can significantly impact basicity, lipophilicity, and interactions with the target. For example, the N-benzyl group provides important hydrophobic and π-stacking interactions.[19]
-
Substitution on the Piperidine Ring: Introducing substituents at various positions on the carbon skeleton of the piperidine ring allows for fine-tuning of the molecule's three-dimensional shape and physicochemical properties.[5] For instance, substitutions at the 4-position are a versatile avenue for structural diversification.[19]
-
Stereochemistry: As previously discussed, the stereochemical configuration of substituents on the piperidine ring can have a profound effect on biological activity.[8][9]
The following diagram illustrates the key points of diversification on the piperidine scaffold for SAR studies.
Caption: Key diversification points on the piperidine scaffold for structure-activity relationship (SAR) studies.
Experimental Workflows for the Investigation of Piperidine Derivatives
The discovery and development of piperidine-based drugs rely on a suite of robust experimental and analytical techniques. This section outlines key workflows from synthesis to biological evaluation.
Synthesis of Piperidine Derivatives
The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a critical area of modern organic chemistry.[1] Common synthetic strategies include:
-
Hydrogenation of Pyridine Derivatives: A widely used method for accessing the piperidine core.[1]
-
Intra- and Intermolecular Cyclization Reactions: Building the piperidine ring from acyclic precursors.[1][10][11][12]
-
Multicomponent Reactions: Efficiently constructing complex piperidine derivatives in a single step.[1][12]
The following diagram depicts a generalized workflow for the synthesis and purification of piperidine derivatives.
Caption: A generalized workflow for the synthesis and purification of piperidine derivatives.
In Vitro Pharmacological Evaluation
Once synthesized, piperidine derivatives undergo a battery of in vitro assays to determine their biological activity and mechanism of action.
Step-by-Step Protocol: Receptor Binding Assay
-
Target Preparation: Isolate membranes or purify the protein of interest (e.g., a G-protein coupled receptor).
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand that specifically binds to the target.
-
Incubation: Incubate the target protein, radioligand, and varying concentrations of the test piperidine derivative in a suitable buffer.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
In Vivo Efficacy and Pharmacokinetic Studies
Promising candidates from in vitro screening are advanced to in vivo studies in animal models to assess their efficacy, safety, and pharmacokinetic properties.
Typical In Vivo Workflow:
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the human disease state.
-
Dosing and Administration: Administer the piperidine derivative via a relevant route (e.g., oral, intravenous).
-
Efficacy Assessment: Monitor relevant physiological or behavioral endpoints to determine the therapeutic effect.
-
Pharmacokinetic Analysis: Collect blood and tissue samples at various time points to determine the drug's ADME profile.
-
Toxicology Studies: Evaluate the potential for adverse effects at therapeutic and supratherapeutic doses.
The following diagram illustrates the drug discovery and development pipeline for piperidine derivatives.
Caption: The drug discovery and development pipeline for piperidine-based therapeutics.
Future Perspectives and Conclusion
The piperidine scaffold has unequivocally demonstrated its value in drug discovery, and its importance is unlikely to diminish.[1][2] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives. Furthermore, the continued exploration of chiral piperidine scaffolds and their application in targeting challenging disease pathways will undoubtedly lead to the discovery of new and improved therapeutics.[8][9]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. ijnrd.org [ijnrd.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piperidine derivative: Significance and symbolism [wisdomlib.org]
- 19. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Characterization of 4-(3-Fluorophenyl)piperidine-2,6-dione
Introduction
4-(3-Fluorophenyl)piperidine-2,6-dione is a derivative of the glutarimide heterocyclic system, a scaffold of significant interest in medicinal chemistry and drug development. Glutarimide derivatives have demonstrated a wide range of biological activities, including acting as potent cytotoxic agents and inhibitors of critical cellular pathways. The introduction of a fluorine atom on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further investigation in various therapeutic areas. This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, intended for researchers and scientists in the field of organic and medicinal chemistry.
The protocols outlined herein are designed to be robust and reproducible, providing not just a set of instructions, but also the scientific rationale behind the chosen methodologies. This approach is intended to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedures as needed.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a multi-step process, commencing with the formation of a substituted glutaric acid intermediate, followed by cyclization to yield the final glutarimide product. This synthetic strategy offers a logical and efficient route to the target molecule.
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of 3-(3-Fluorophenyl)glutaric Acid
This initial phase of the synthesis focuses on constructing the glutaric acid backbone with the desired 3-fluorophenyl substituent. The chosen method is a robust approach involving a Knoevenagel condensation followed by a Michael addition, and finally hydrolysis and decarboxylation.[1]
Step 1.1: Knoevenagel Condensation of 3-Fluorobenzaldehyde and Diethyl Malonate
This step forms the α,β-unsaturated intermediate, diethyl 2-(3-fluorobenzylidene)malonate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluorobenzaldehyde | 124.11 | 12.41 g | 0.10 |
| Diethyl malonate | 160.17 | 17.62 g | 0.11 |
| Piperidine | 85.15 | 0.85 g | 0.01 |
| Acetic Acid | 60.05 | 0.60 g | 0.01 |
| Toluene | 92.14 | 100 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluorobenzaldehyde (12.41 g, 0.10 mol), diethyl malonate (17.62 g, 0.11 mol), piperidine (0.85 g, 0.01 mol), acetic acid (0.60 g, 0.01 mol), and toluene (100 mL).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) has been collected in the Dean-Stark trap (approximately 3-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) solvent system.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-fluorobenzylidene)malonate as an oil. This product is often used in the next step without further purification.
Step 1.2: Michael Addition
This step involves the conjugate addition of a second equivalent of diethyl malonate to the α,β-unsaturated intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-(3-fluorobenzylidene)malonate | (from Step 1.1) | ~0.10 mol | ~0.10 |
| Diethyl malonate | 160.17 | 17.62 g | 0.11 |
| Sodium ethoxide (21% in ethanol) | 68.05 | 34.0 g | 0.105 |
| Ethanol | 46.07 | 150 mL | - |
Protocol:
-
In a 500 mL three-necked flask equipped with a dropping funnel and a mechanical stirrer, dissolve diethyl malonate (17.62 g, 0.11 mol) in ethanol (50 mL).
-
Slowly add the sodium ethoxide solution (34.0 g, 0.105 mol) to the stirred solution of diethyl malonate at room temperature.
-
Dissolve the crude diethyl 2-(3-fluorobenzylidene)malonate from Step 1.1 in ethanol (100 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (hexane/ethyl acetate, 4:1).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude tetraethyl ester adduct.
Step 1.3: Hydrolysis and Decarboxylation
This final step in the synthesis of the glutaric acid intermediate involves the hydrolysis of the four ester groups followed by decarboxylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude tetraethyl ester adduct | (from Step 1.2) | ~0.10 mol | ~0.10 |
| Sulfuric Acid (50% v/v) | 98.08 | 200 mL | - |
| Acetic Acid | 60.05 | 100 mL | - |
Protocol:
-
To the crude tetraethyl ester adduct from Step 1.2, add a mixture of 50% sulfuric acid (200 mL) and acetic acid (100 mL).
-
Heat the mixture to reflux and maintain reflux for 12-18 hours. The progress of the decarboxylation can be monitored by observing the cessation of CO₂ evolution.
-
After cooling to room temperature, pour the reaction mixture into ice-water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash them with brine (1 x 150 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude 3-(3-fluorophenyl)glutaric acid can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexane, to yield a white solid.[2]
Part 2: Synthesis of this compound
This part details the cyclization of the synthesized 3-(3-fluorophenyl)glutaric acid to the final product. A common method for this transformation is heating the diacid with a dehydrating agent or converting it to a diester followed by reaction with ammonia or urea. A direct thermal cyclization with urea is presented here as an efficient method.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Step 2.1: Cyclization of 3-(3-Fluorophenyl)glutaric Acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(3-Fluorophenyl)glutaric acid | 226.19 | 22.62 g | 0.10 |
| Urea | 60.06 | 12.01 g | 0.20 |
Protocol:
-
In a 100 mL round-bottom flask, thoroughly mix 3-(3-fluorophenyl)glutaric acid (22.62 g, 0.10 mol) and urea (12.01 g, 0.20 mol).
-
Heat the mixture in an oil bath at 150-160 °C. The mixture will melt and ammonia will be evolved.
-
Continue heating for 2-3 hours, or until the evolution of ammonia ceases.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Cool the reaction mixture to room temperature. The crude product will solidify.
-
Dissolve the crude solid in hot ethanol and treat with activated charcoal.
-
Filter the hot solution and allow it to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to yield this compound as a crystalline solid.
Part 3: Purification and Characterization
Purification
The final product, this compound, can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexane. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
1. Melting Point: A sharp melting point is indicative of a pure compound. The expected melting point should be determined experimentally.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation. The predicted spectra for the target compound are as follows:
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.50-9.50 (br s, 1H, NH): The broad singlet corresponds to the proton on the nitrogen atom of the glutarimide ring.
-
7.30-7.40 (m, 1H, Ar-H): Aromatic proton.
-
6.95-7.10 (m, 3H, Ar-H): Aromatic protons.
-
3.30-3.45 (m, 1H, CH): The methine proton at the 4-position of the piperidine ring.
-
2.60-2.90 (m, 4H, CH₂): The four protons of the two methylene groups at the 3- and 5-positions of the piperidine ring.
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
172.0-173.0 (C=O): Carbonyl carbons of the glutarimide ring.
-
161.0-164.0 (d, J = 245 Hz, C-F): The carbon atom of the fluorophenyl ring directly attached to the fluorine atom will show a large coupling constant.
-
140.0-142.0 (d, J = 7-8 Hz, C-Ar): Aromatic carbon.
-
130.0-131.0 (d, J = 8-9 Hz, C-Ar): Aromatic carbon.
-
124.0-125.0 (d, J = 2-3 Hz, C-Ar): Aromatic carbon.
-
115.0-116.0 (d, J = 21-22 Hz, C-Ar): Aromatic carbon.
-
113.0-114.0 (d, J = 21-22 Hz, C-Ar): Aromatic carbon.
-
40.0-42.0 (CH): The methine carbon at the 4-position.
-
30.0-32.0 (CH₂): The methylene carbons at the 3- and 5-positions.
Note: The predicted NMR data is based on computational models and may vary slightly from experimental results.[3]
3. Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₁H₁₀FNO₂), the expected molecular weight is 207.20 g/mol .
-
Expected [M+H]⁺: 208.0768
-
Characteristic Fragmentation: The fragmentation pattern of piperidine derivatives in mass spectrometry is often characterized by cleavage of the piperidine ring and reactions of its substituents.[4] Common fragmentation pathways under electrospray ionization (ESI) would involve the initial protonation of the molecule, followed by loss of small neutral molecules or cleavage of the ring.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.
-
Piperidine is a corrosive and flammable liquid and should be handled with extreme caution.
-
Sodium ethoxide is a strong base and is corrosive.
-
Concentrated acids are highly corrosive and should be handled with appropriate care.
Conclusion
This document provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following these application notes, researchers should be able to successfully synthesize and characterize this valuable compound for further investigation in drug discovery and development programs. The provided rationale for each step is intended to facilitate a deeper understanding of the chemical transformations involved.
References
Application Notes and Protocols for the Characterization of 4-(3-Fluorophenyl)piperidine-2,6-dione in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Cereblon E3 Ligase Modulator
The field of targeted protein degradation (TPD) has opened new therapeutic avenues by harnessing the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, a strategy that can address previously "undruggable" targets.[1][2] Within this landscape, a class of small molecules known as Cereblon E3 Ligase Modulating Drugs (CELMoDs) has emerged. These molecules, often referred to as "molecular glues," function by binding to Cereblon (CRBN), a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3][4] This binding event remodels the surface of CRBN, inducing a novel protein-protein interaction with a "neosubstrate," a protein not typically recognized by the ligase.[4][5] This induced proximity results in the polyubiquitination of the neosubstrate, marking it for degradation by the proteasome.[1][3]
4-(3-Fluorophenyl)piperidine-2,6-dione is a chemical entity sharing the glutarimide ring structure characteristic of thalidomide and its analogs, which are foundational CELMoDs.[6] This structural similarity strongly suggests its potential function as a CRBN modulator. However, the specific neosubstrates it targets for degradation and its precise cellular activities are not yet widely characterized in the public domain.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the cellular activity of this compound. The following protocols are designed as a self-validating workflow, starting from the confirmation of its primary mechanism—protein degradation—and moving through target engagement, cellular viability, and mechanistic validation.
Chemical Properties and Reagent Preparation
Before initiating any cell-based assay, proper handling and preparation of the compound are paramount.
| Property | Value | Source |
| CAS Number | 959246-81-2 | [7] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [7] |
| Molecular Weight | 207.20 g/mol | [7] |
| Boiling Point | 384.7±42.0 °C (Predicted) | [8] |
| Density | 1.264±0.06 g/cm³ (Predicted) | [8] |
| Storage | 2-8°C, protect from light | [8] |
Protocol 1: Preparation of Stock Solutions
-
Rationale: Accurate and consistent compound concentration is critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for compounds of this class due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations.
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in high-purity, anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.072 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Part 1: Primary Mechanism of Action - Neosubstrate Degradation
The defining characteristic of a CELMoD is its ability to induce the degradation of specific proteins. The initial and most critical experiment is to identify these neosubstrates and quantify their degradation. This is typically achieved by Western blotting.
Workflow for Characterizing a Putative CELMoD
Caption: Experimental workflow for characterizing a putative CELMoD.
Protocol 2: Western Blot Assay for Neosubstrate Degradation
-
Rationale: This protocol allows for the direct visualization and quantification of the reduction in the level of a target protein following compound treatment. A loading control (e.g., GAPDH, β-Actin) is essential to ensure that observed changes are due to specific degradation and not variations in sample loading.[9][10][11]
-
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., MM.1S, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The next day, treat the cells with a dose-response curve of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10, 30, 100, 1000 nM). Include a vehicle control (DMSO) at a final concentration matching the highest compound concentration (typically ≤0.1%). Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method like the BCA or Bradford assay.[9]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[9]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to the putative neosubstrate overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Probe for a loading control antibody (e.g., anti-GAPDH) either by re-probing the same membrane or on a separate gel.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the neosubstrate band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
-
-
-
Data Interpretation: Plot the percentage of protein remaining against the log of the compound concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
Part 2: Functional Consequences and Mechanistic Validation
Once protein degradation is confirmed, the next steps are to assess the functional consequences of this degradation (e.g., on cell viability) and to validate the underlying mechanism.
Protocol 3: Cell Viability Assay
-
Rationale: Many neosubstrates of CELMoDs are critical for cancer cell survival (e.g., Ikaros, Aiolos).[6] Therefore, their degradation is expected to reduce cell proliferation and viability. Assays like the MTS assay measure the metabolic activity of cells, which correlates with the number of viable cells.[12]
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well, clear-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a period relevant to the degradation kinetics (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[12]
-
Final Incubation: Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Rationale: CETSA is a powerful biophysical assay to confirm the direct binding of a compound to its target protein in a cellular context.[13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. A positive thermal shift for CRBN in the presence of the compound confirms target engagement.
-
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10x the degradation DC₅₀) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble CRBN protein remaining at each temperature by Western blot, as described in Protocol 2.
-
Data Analysis: Plot the percentage of soluble CRBN remaining against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Mechanism of Action: CRL4-CRBN Mediated Degradation
Caption: General mechanism of CELMoD-induced protein degradation.
Protocol 5: In-Cell Ubiquitination Assay
-
Rationale: To confirm that the compound-induced degradation of the neosubstrate occurs via the ubiquitin-proteasome system, it is essential to show that the neosubstrate becomes poly-ubiquitinated in a compound-dependent manner.[6] This protocol uses immunoprecipitation (IP) to isolate the target protein, followed by Western blotting to detect ubiquitin.
-
Methodology:
-
Cell Treatment: Treat cells with vehicle, the compound, and the compound plus a proteasome inhibitor (e.g., 10 µM MG-132) for a short duration (e.g., 2-4 hours). The MG-132 is critical to allow the accumulation of ubiquitinated proteins that would otherwise be rapidly degraded.
-
Lysis: Lyse cells in a denaturing lysis buffer (e.g., 2% SDS in Tris buffer) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer (e.g., Triton X-100 based buffer) to allow for antibody binding.[6]
-
Immunoprecipitation (IP):
-
Incubate the normalized cell lysates with an antibody against the neosubstrate overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Immunoblotting:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an antibody against ubiquitin (e.g., P4D1 or FK2 clones).
-
-
Data Analysis: A smear of high-molecular-weight bands in the compound + MG-132 treated lane, which is absent or reduced in the vehicle lane, indicates compound-dependent poly-ubiquitination of the neosubstrate.
-
Summary of Expected Data
The successful application of these protocols will generate a comprehensive dataset to characterize this compound. The results should be summarized for clarity.
| Assay | Cell Line(s) | Key Parameters | Expected Outcome for an Active CELMoD |
| Protein Degradation | e.g., MM.1S, HEK293T | DC₅₀, Dₘₐₓ | Dose-dependent reduction of a specific neosubstrate protein. |
| Cell Viability | e.g., MM.1S, K562 | GI₅₀ | Dose-dependent decrease in cell viability, correlating with neosubstrate degradation. |
| Target Engagement | Any relevant cell line | Thermal Shift (ΔTagg) | A positive thermal shift in the CRBN melting curve upon compound treatment. |
| Ubiquitination | Any relevant cell line | Ubiquitin Smear | Increased poly-ubiquitination of the neosubstrate in the presence of the compound. |
Conclusion
This compound represents a promising tool for research in targeted protein degradation. Its structural similarity to known immunomodulatory drugs suggests a mechanism of action involving the modulation of the CRL4-CRBN E3 ligase complex. The suite of assays described in this document provides a robust framework for any researcher to elucidate its specific cellular function. By systematically confirming neosubstrate degradation, validating the mechanism through target engagement and ubiquitination assays, and assessing the functional consequences on cell viability, researchers can thoroughly characterize this molecule and unlock its potential for applications in chemical biology and drug discovery.
References
- 1. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol to detect ubiquitination modification of exogenous or endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | 959246-81-2 [amp.chemicalbook.com]
- 7. 959246-81-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 4-(3-Fluorophenyl)piperidine-2,6-dione in Oncology Research
Introduction: A New Frontier in Targeted Protein Degradation
The landscape of oncology drug discovery is continually evolving, with a significant shift towards modalities that can address previously "undruggable" targets. Among the most promising of these are "molecular glues," small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] This strategy has been clinically validated by the success of immunomodulatory drugs (IMiDs®) such as lenalidomide and pomalidomide, which are derivatives of thalidomide.[4][5][6] These agents function by binding to the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex, and recruiting specific "neo-substrates" for degradation.[7][8][9]
This document provides detailed application notes and protocols for the preclinical investigation of 4-(3-Fluorophenyl)piperidine-2,6-dione , a novel analog within this promising class of compounds. While direct literature on this specific molecule is emerging, its structural similarity to established CRBN-binding molecular glues provides a strong rationale for its investigation as a potential anti-cancer agent. These guidelines are designed for researchers, scientists, and drug development professionals seeking to characterize its mechanism of action and therapeutic potential. The protocols outlined herein are based on established methodologies for evaluating molecular glues and are intended to provide a robust framework for a comprehensive preclinical assessment.
Hypothesized Mechanism of Action: A Molecular Glue for CRBN
Based on its core piperidine-2,6-dione structure, it is hypothesized that this compound functions as a molecular glue that hijacks the CRL4^CRBN^ E3 ubiquitin ligase complex. The proposed mechanism involves the following key steps:
-
Binding to CRBN: The compound is predicted to bind to a specific pocket within the CRBN protein, which serves as the substrate receptor for the CRL4 E3 ligase complex.[9]
-
Induction of a Neo-Morphic Interface: This binding is thought to alter the surface of CRBN, creating a new binding interface for proteins that do not normally interact with it.[2]
-
Recruitment of Neo-Substrates: This new interface facilitates the recruitment of specific target proteins, known as neo-substrates, to the CRL4^CRBN^ complex. Key neo-substrates of related molecules include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[7]
-
Ubiquitination and Proteasomal Degradation: The proximity induced by the molecular glue allows for the efficient transfer of ubiquitin from the E2 conjugating enzyme to the neo-substrate. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[10][11]
This targeted protein degradation is the basis for the potent anti-proliferative and immunomodulatory effects observed with this class of compounds.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular glues modulate protein functions by inducing protein aggregation: A promising therapeutic strategy of small molecules for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Immunomodulatory Properties of Thalidomide Analogs: Pomalidomide ...: Ingenta Connect [ingentaconnect.com]
- 6. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidithiodiketopiperazines inhibit protein degradation by targeting proteasome deubiquitinase Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidithiodiketopiperazines Inhibit Protein Degradation by Targeting Proteasome Deubiquitinase Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(3-Fluorophenyl)piperidine-2,6-dione as a Putative Cereblon E3 Ligase Modulator for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Targeting Neurodegenerative Pathologies
Neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease present a formidable challenge to modern medicine, largely due to the intracellular accumulation of misfolded and aggregated proteins that are otherwise considered "undruggable" by conventional small-molecule inhibitors.[1][2] The emergence of Targeted Protein Degradation (TPD) offers a revolutionary therapeutic strategy that does not merely inhibit protein function but eliminates the pathogenic protein entirely.[1][3][4] This is achieved by co-opting the cell's own ubiquitin-proteasome system (UPS).[3][5]
At the heart of many TPD strategies, particularly those involving molecular glues and Proteolysis Targeting Chimeras (PROTACs), are ligands that recruit E3 ubiquitin ligases.[3][4][6] The piperidine-2,6-dione scaffold, a core component of thalidomide and its analogs (known as immunomodulatory drugs or IMiDs), is a well-established binder of the Cereblon (CRBN) E3 ligase complex.[3][6] This document provides detailed application notes and protocols for the use of 4-(3-Fluorophenyl)piperidine-2,6-dione , a specific derivative of this class, as a research tool for investigating and targeting proteinopathies in neurodegenerative disorders. While this specific molecule is presented here as a putative CRBN modulator, the principles and protocols described are broadly applicable to other piperidine-2,6-dione-based CRBN ligands.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic potential of this compound is predicated on its ability to function as a molecular glue or as the E3 ligase-binding moiety of a PROTAC. In both contexts, it facilitates the degradation of a target protein of interest (POI) by bringing it into proximity with the CRBN E3 ligase.
The process, illustrated in the diagram below, can be summarized in the following steps:
-
Ternary Complex Formation: The piperidine-2,6-dione moiety of the degrader molecule binds to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[6] Simultaneously, the other end of the PROTAC (or the altered surface of the molecular glue) binds to the target protein. This results in the formation of a ternary complex: POI-Degrader-CRBN.[4][6]
-
Ubiquitination: The formation of this ternary complex brings the target protein into the vicinity of the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the target protein.[6]
-
Proteasomal Degradation: The polyubiquitinated target protein is now recognized by the 26S proteasome, the cell's primary machinery for degrading tagged proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides. The degrader molecule is then released and can participate in further cycles of degradation.[5][6]
Caption: Mechanism of Targeted Protein Degradation via a PROTAC utilizing a piperidine-2,6-dione moiety.
Applications in Neurodegenerative Disease Research
The primary application of this compound in this context is as a synthetic building block for creating PROTACs designed to degrade pathogenic proteins in neurodegenerative diseases.
| Disease | Potential Protein Target | Rationale for Degradation |
| Alzheimer's Disease | Tau (Microtubule-Associated Protein Tau) | Hyperphosphorylated and aggregated Tau forms neurofibrillary tangles (NFTs), a hallmark of AD. Degrading Tau could prevent NFT formation and downstream pathology.[7] |
| Parkinson's Disease | α-Synuclein | Aggregated α-synuclein forms Lewy bodies, leading to dopaminergic neuron death. Clearing these aggregates is a key therapeutic goal.[8] |
| Huntington's Disease | Mutant Huntingtin (mHTT) | The expanded polyglutamine tract in mHTT causes it to misfold and aggregate, leading to neuronal dysfunction and death. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method for the synthesis of 3-aryl-glutarimides, adapted from literature procedures.[9]
Materials:
-
3-Fluorophenylacetonitrile
-
Ethyl acrylate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)
Procedure:
-
Michael Addition:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorophenylacetonitrile (1 equivalent) in absolute ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add ethyl acrylate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Cyclization and Hydrolysis:
-
Once the Michael addition is complete, carefully add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. This step facilitates both the cyclization to the piperidine-2,6-dione ring and the hydrolysis of the nitrile group.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Protocol 2: In Vitro Assay for Target Protein Degradation
This protocol describes a general workflow for assessing the degradation of a target protein in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurological targets) using a PROTAC derived from this compound.
Materials:
-
SH-SY5Y cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
PROTAC synthesized using this compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range to test is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) and a negative control (PROTAC + MG132).
-
Remove the old medium and treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Caption: Workflow for assessing protein degradation by Western Blot.
Protocol 3: In Vivo Study Design for Neurodegenerative Models
This section outlines a general approach for evaluating a PROTAC derived from this compound in an animal model of a neurodegenerative disease, such as the MPTP model for Parkinson's disease.[8][10][11][12][13]
Model: MPTP-induced mouse model of Parkinson's Disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking some of the pathology of Parkinson's disease.[12]
Objectives:
-
To assess the ability of the PROTAC to degrade a target protein (e.g., α-synuclein) in the brain.
-
To evaluate the neuroprotective effects of the PROTAC.
-
To assess the impact on motor function.
Experimental Groups:
-
Vehicle control
-
MPTP + Vehicle
-
MPTP + PROTAC (different dose levels)
-
PROTAC alone
Procedure:
-
Drug Administration: Administer the PROTAC or vehicle to the animals for a set period before MPTP induction (prophylactic regimen) or after MPTP induction (therapeutic regimen). The route of administration (e.g., intraperitoneal, oral gavage) will depend on the pharmacokinetic properties of the PROTAC.
-
MPTP Induction: Induce the Parkinson's-like phenotype by administering MPTP according to established protocols.[10]
-
Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test and the pole test, at baseline and at various time points after MPTP administration.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Dissect specific brain regions (e.g., substantia nigra, striatum).
-
Prepare tissue homogenates for Western blotting or ELISA to quantify the levels of the target protein, tyrosine hydroxylase (a marker for dopaminergic neurons), and inflammatory markers.
-
Perform immunohistochemistry on brain sections to visualize the target protein and dopaminergic neurons.
-
Data Analysis:
-
Compare the levels of the target protein between the treatment groups.
-
Analyze the behavioral data using appropriate statistical tests (e.g., ANOVA).
-
Quantify the number of tyrosine hydroxylase-positive neurons in the substantia nigra.
Conclusion
This compound represents a valuable chemical scaffold for the development of novel research tools and potential therapeutics for neurodegenerative diseases. Its presumed ability to recruit the CRBN E3 ligase places it at the center of the promising field of targeted protein degradation. By incorporating this moiety into PROTACs, researchers can aim to eliminate the pathogenic proteins that are central to the etiology of diseases like Alzheimer's and Parkinson's. The protocols and conceptual framework provided in this document are intended to guide researchers in harnessing the potential of this and related compounds to advance our understanding and treatment of these devastating disorders.
References
- 1. njbio.com [njbio.com]
- 2. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 3. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Prey for the Proteasome: Targeted Protein Degradation—A Medicinal Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant-derived neuroprotective agents in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Parkinson-like neurologic deficit in primates is caused by a novel 4-substituted piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Natural Compounds for the Management of Parkinson's Disease and Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
protocols for in vivo studies with 4-(3-Fluorophenyl)piperidine-2,6-dione
An Application Guide for the Preclinical In Vivo Evaluation of 4-(3-Fluorophenyl)piperidine-2,6-dione
Introduction: Characterizing a Novel Piperidine-2,6-dione Analog
This compound is a novel small molecule featuring the piperidine-2,6-dione scaffold. This chemical core is the foundation of immunomodulatory imide drugs (IMiDs), such as thalidomide and its derivatives, which function by binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This interaction redirects the ligase's activity towards "neosubstrate" proteins, targeting them for ubiquitination and subsequent proteasomal degradation. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), making this class of compounds highly effective in treating hematological malignancies like multiple myeloma.
Given this precedent, it is hypothesized that this compound may act as a CRBN modulator. However, the piperidine scaffold is versatile and has been explored for various other targets, including kinases and receptors.[1][2][3] Therefore, a rigorous, stepwise in vivo characterization is essential to elucidate its mechanism of action, therapeutic potential, and safety profile.
This guide, intended for researchers and drug development professionals, provides a comprehensive framework of protocols and best practices for the preclinical in vivo assessment of this compound. It emphasizes the causal logic behind experimental design, from initial formulation to pivotal efficacy studies, ensuring a robust and translatable data package.
Fig 1: Hypothesized Mechanism of Action via CRBN Modulation.
Section 1: Pre-study Characterization & Formulation Development
Rationale: The success of any in vivo study hinges on the ability to administer a precise and bioavailable dose of the test compound. As many new chemical entities are poorly water-soluble, developing a stable and appropriate formulation is the critical first step.[4] This process involves selecting excipients that enhance solubility without causing toxicity in the test species.[5]
Protocol 1.1: Vehicle Screening and Formulation Preparation
-
Assess Solubility: Determine the intrinsic solubility of this compound in common preclinical vehicles (see Table 1). Start with aqueous-based vehicles (saline, PBS, 5% Dextrose) and progress to co-solvents and surfactant-based systems if solubility is low.
-
Select Candidate Vehicles: Based on solubility data, select 2-3 candidate vehicles. For oral (PO) administration, suspensions or solutions are common. For intravenous (IV) administration, a clear solution is mandatory to prevent embolism.
-
Prepare Trial Formulations: Prepare the compound at the highest anticipated dose concentration in the selected vehicles. For example, if the top dose is 100 mg/kg and the dosing volume is 10 mL/kg, the required concentration is 10 mg/mL.
-
Assess Formulation Stability: Store the trial formulations at room temperature and 4°C. Visually inspect for precipitation, color change, or phase separation at 0, 1, 4, and 24 hours. The chosen formulation should remain stable for the duration of the planned study.
-
Final Vehicle Selection: Choose the simplest vehicle system that provides the required solubility and stability. A common starting point for a poorly soluble compound for oral gavage is a suspension in 0.5% methylcellulose with 0.1% Tween 80.
| Excipient Type | Examples | Primary Use | Considerations |
| Aqueous | Saline, Phosphate-Buffered Saline (PBS) | Soluble compounds (IV, IP, SC, PO) | Ideal for highly soluble compounds. |
| Co-solvents | Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Ethanol | Solubilizing lipophilic compounds (IV, PO) | Can cause hemolysis or irritation at high concentrations.[5] |
| Surfactants | Tween 80, Cremophor EL, Solutol HS 15 | Enhancing solubility and stability (IV, PO) | Potential for hypersensitivity reactions (Cremophor).[6] |
| Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC) | Creating uniform suspensions (PO) | Requires vigorous mixing before each dose. |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | Encapsulating drug molecules to increase solubility (IV, PO) | Can have dose-limiting renal toxicity.[7] |
| Table 1: Common Excipients for Preclinical Formulations. This table summarizes common vehicles used to formulate compounds for in vivo studies. Selection should be guided by the compound's physicochemical properties and the intended route of administration.[5][6][7] |
Section 2: Pilot Pharmacokinetic (PK) Studies
Rationale: Before assessing efficacy, it is crucial to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A pilot PK study reveals key parameters like plasma clearance, half-life, and oral bioavailability, which are essential for designing a rational dosing regimen for subsequent pharmacodynamic and efficacy studies.[8]
Fig 2: Workflow for a Pilot Pharmacokinetic Study.
Protocol 2.1: Single-Dose PK Study in Mice
-
Animal Model: Use naïve male BALB/c or CD-1 mice, 8-10 weeks old. Acclimate animals for at least 72 hours before the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to AAALAC guidelines.[9][10]
-
Study Groups:
-
Group 1 (IV): n=3 mice, receive a single bolus tail vein injection (e.g., 2 mg/kg).
-
Group 2 (PO): n=3 mice, receive a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Collection: Collect sparse samples (e.g., 30-50 µL) from each mouse at specified time points into K2EDTA-coated tubes. A typical schedule is:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Processing: Immediately following collection, centrifuge blood at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters listed in Table 2.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after a dose. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC (0-t) | Area under the concentration-time curve from time 0 to the last measured point | Represents total drug exposure over time. |
| t½ | Terminal half-life | Determines the time required to eliminate half the drug from the body; informs dosing frequency. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time; indicates efficiency of elimination. |
| Vdss | Volume of distribution at steady state | Indicates the extent of drug distribution into tissues versus plasma. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation; calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). |
| Table 2: Key Pharmacokinetic Parameters. These parameters provide a comprehensive summary of the compound's disposition in the body.[8] |
Section 3: Target Engagement & Pharmacodynamic (PD) Biomarker Studies
Rationale: Demonstrating that the compound reaches its intended target and elicits a biological response is a cornerstone of drug development.[11] This step connects the pharmacokinetic profile (drug exposure) to the pharmacodynamic effect (target modulation), establishing a crucial PK/PD relationship that guides dose selection for efficacy studies.[12]
Protocol 3.1: In Vivo Target Engagement using CETSA
The Cellular Thermal Shift Assay (CETSA®) can be adapted for tissue samples to directly measure compound binding to its target in vivo. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Animal Treatment: Dose tumor-bearing or naïve mice with the vehicle or various doses of the compound.
-
Tissue Collection: At a time point corresponding to expected peak plasma concentration (from PK data), euthanize the animals and rapidly excise relevant tissues (e.g., tumor, spleen). Flash-freeze tissues in liquid nitrogen.
-
Lysate Preparation: Homogenize the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the tissue lysate and heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the amount of the target protein (e.g., CRBN) remaining in the soluble fraction (supernatant) by Western blot or mass spectrometry. A shift in the melting curve to higher temperatures in drug-treated samples indicates target engagement.
Protocol 3.2: Pharmacodynamic Biomarker Assessment
Based on the hypothesized mechanism, the primary pharmacodynamic effect would be the degradation of CRBN neosubstrates.
-
Study Design: In a satellite group of animals from an efficacy study, or in a dedicated pilot study, treat animals with vehicle or a range of doses of this compound.
-
Tissue Collection: Collect tumor and/or spleen tissues at various time points (e.g., 4, 8, 24, 48 hours) after a single dose. Spleen is a relevant tissue for monitoring effects on lymphoid cells.
-
Protein Analysis: Prepare tissue lysates and perform Western blot analysis to quantify the levels of IKZF1 and IKZF3.
-
Data Analysis: Normalize the protein levels to a loading control (e.g., GAPDH or β-actin). A dose- and time-dependent reduction in IKZF1/3 levels relative to the vehicle control provides strong evidence of on-target activity. This data can be correlated with plasma exposure levels from satellite PK animals to build a PK/PD model.
Fig 3: Conceptual Workflow for PK/PD Modeling.
Section 4: Efficacy Studies in a Glioblastoma Model
Rationale: While the CRBN mechanism suggests efficacy in hematological cancers, the broad applicability of novel agents warrants testing in solid tumors with high unmet need, such as glioblastoma (GBM).[13] Orthotopic xenograft models, where human cancer cells are implanted in the corresponding organ of an immunodeficient mouse, provide a clinically relevant system to evaluate anti-tumor activity.[14][15]
Protocol 4.1: Orthotopic U87-MG Glioblastoma Xenograft Study
-
Cell Culture: Culture U87-MG human glioblastoma cells in appropriate media (e.g., MEM with 10% FBS). Ensure cells are free of pathogens before implantation.
-
Animal Model: Use immunodeficient mice (e.g., NU/J nude or NOD-SCID) to prevent rejection of the human tumor cells.[13]
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., the right striatum).
-
Using a Hamilton syringe, slowly inject a suspension of U87-MG cells (e.g., 2 x 10⁵ cells in 5 µL PBS) into the brain parenchyma.
-
Close the incision and provide post-operative analgesia and care.
-
-
Tumor Growth Monitoring: Allow tumors to establish for 7-10 days. Monitor tumor growth non-invasively using bioluminescence imaging (if using luciferase-tagged cells) or Magnetic Resonance Imaging (MRI).[16]
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 20-30 mm³), randomize mice into treatment groups (see Table 3). Begin daily oral administration of the vehicle or this compound.
-
Endpoints:
-
Primary Endpoint: Overall survival. Monitor animals daily and euthanize when they reach pre-defined humane endpoints (e.g., >20% body weight loss, neurological symptoms).
-
Secondary Endpoint: Tumor growth inhibition. Measure tumor volume bi-weekly via imaging.
-
Exploratory Endpoints: At the end of the study, collect tumors for biomarker analysis (e.g., IKZF1/3 levels, proliferation markers like Ki-67) via Western blot or immunohistochemistry.
-
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals (n) |
| 1 | Vehicle Control (0.5% MC, 0.1% Tween 80) | - | PO | QD x 21 days | 10 |
| 2 | This compound | 10 | PO | QD x 21 days | 10 |
| 3 | This compound | 30 | PO | QD x 21 days | 10 |
| 4 | This compound | 100 | PO | QD x 21 days | 10 |
| 5 | Positive Control (e.g., Temozolomide) | 50 | PO | QD x 5 days | 10 |
| Table 3: Example Efficacy Study Design for a Glioblastoma Model. Doses should be selected based on PK/PD data to cover exposures that are sub-optimal, optimal, and maximal for target modulation. |
Section 5: Safety and Tolerability Assessment
Rationale: Concurrent with efficacy studies, it is imperative to monitor the compound's safety profile. This involves regular clinical observations, body weight measurements, and, if necessary, terminal collection of major organs for histopathological analysis. This data is crucial for establishing a therapeutic window.
Protocol 5.1: Routine Safety Monitoring
-
Clinical Observations: Perform daily health checks on all animals. Use a scoring system (see Table 4) to record observations in a standardized manner. Note any changes in posture, activity, fur texture, or breathing.
-
Body Weight: Measure the body weight of each animal at least three times per week. A sustained body weight loss of over 15-20% is a common humane endpoint.
-
Terminal Procedures: At the end of the study, perform a gross necropsy. Collect major organs (liver, spleen, kidney, heart, lungs) and fix them in 10% neutral buffered formalin for potential future histopathological examination by a board-certified veterinary pathologist.
| Parameter | 0 (Normal) | 1 (Mild) | 2 (Moderate) | 3 (Severe) |
| Activity Level | Alert and active | Reduced activity | Lethargic, slow response | Moribund, unresponsive |
| Posture | Normal | Mildly hunched | Hunched at rest | Severely hunched, immobile |
| Fur Condition | Smooth, well-groomed | Ruffled fur | Piloerection, poor grooming | Matted fur, staining |
| Body Condition | Well-fleshed | Loss of fat cover | Bony prominences visible | Emaciated |
| Table 4: Example Clinical Observation Scoring Sheet. A cumulative score can be used to define humane endpoints and ensure animal welfare in accordance with AAALAC guidelines.[9][17] |
References
- 1. Development of Small Molecule Kinase Inhibitors: A Multi-Target Therapeutic Strategy for Cancer Treatment [repository.arizona.edu]
- 2. Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidance Statements - AAALAC [aaalac.org]
- 10. AAALAC accreditation: an international standard to protect laboratory animals - TransCure bioServices [transcurebioservices.com]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma [mdpi.com]
- 14. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 15. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. The Guide - AAALAC [aaalac.org]
Application Notes & Protocols for the Analytical Detection of 4-(3-Fluorophenyl)piperidine-2,6-dione
Introduction
4-(3-Fluorophenyl)piperidine-2,6-dione is a synthetic organic compound with a piperidine-2,6-dione core structure, a common scaffold in medicinal chemistry.[1] Its utility as a pharmaceutical intermediate necessitates the development of robust and reliable analytical methods for its detection, quantification, and characterization.[2] This document provides a comprehensive guide to various analytical techniques applicable to this compound, offering detailed protocols and the scientific rationale behind the proposed methodologies. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, process development, and quality control of this compound and its derivatives.
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 959246-81-2 | [3][4] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [4][5] |
| Molecular Weight | 207.20 g/mol | [4] |
| Predicted Boiling Point | 384.7±42.0 °C | [3][5] |
| Predicted Density | 1.264±0.06 g/cm³ | [3][5] |
| Predicted pKa | 11.27±0.40 | [3][5] |
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the routine quantification and purity assessment of this compound. A reversed-phase HPLC (RP-HPLC) method is proposed, leveraging a non-polar stationary phase and a polar mobile phase for effective separation.
Rationale for Method Design
The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and ionization efficiency if coupled with a mass spectrometer. The UV detection wavelength is chosen based on the expected chromophore of the phenyl ring system.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade) for cleaning
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the same diluent as the standards. Filter all solutions through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the 25 µg/mL standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The theoretical plates for the analyte peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
For trace-level detection and quantification, particularly in complex matrices such as biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6][7] This technique offers superior sensitivity and selectivity compared to HPLC with UV detection.
Rationale for Method Design
The LC method is similar to the HPLC protocol to ensure good chromatographic separation. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the piperidine nitrogen is expected to be readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed LC-MS/MS Protocol
1. Materials and Reagents:
-
As per the HPLC protocol.
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm (for faster analysis).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A rapid gradient suitable for UHPLC, e.g., 10% B to 95% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion (Q1): [M+H]⁺ = m/z 208.1.
-
Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of the fluorophenyl group or cleavage of the piperidine ring.
-
Collision Energy (CE) and other MS parameters: Optimize for the specific instrument to maximize the signal for the chosen MRM transitions.
5. Sample Preparation (for biological matrices):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use a suitable SPE cartridge (e.g., mixed-mode cation exchange) to extract the analyte from the matrix.
6. Data Analysis:
-
Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Alternative Analysis
GC-MS can be an alternative technique, particularly for identifying volatile impurities from the synthesis of this compound. The analyte itself has a relatively high predicted boiling point, which may require derivatization for robust GC analysis.
Rationale for Method Design
For direct analysis, a high-temperature-resistant capillary column is necessary. Derivatization, such as silylation, can increase the volatility and thermal stability of the analyte, leading to better chromatographic performance.[8] Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns for library matching and structural elucidation.
Detailed GC-MS Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Inert flow path components are recommended for trace analysis.[9]
2. GC Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (for trace analysis) or split.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
4. Derivatization (Optional):
-
If direct analysis yields poor peak shape or thermal degradation, consider derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the molecular structure.
Rationale for Method Selection
¹H NMR will reveal the number of different types of protons and their connectivity. ¹³C NMR provides information on the carbon framework. ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom on the phenyl ring. 2D NMR techniques like COSY and HSQC can be used to further elucidate the complete structure.
Detailed NMR Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
2. Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a larger number of scans will be required.
3. Expected Spectral Features:
-
¹H NMR: Expect signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The NH proton may appear as a broad singlet.
-
¹³C NMR: Signals for the carbonyl carbons, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the piperidine ring.
-
¹⁹F NMR: A singlet or a multiplet depending on the coupling with neighboring protons.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the detection, quantification, and characterization of this compound. The choice of technique will depend on the specific analytical requirements, such as the need for routine quality control, high-sensitivity trace analysis, or definitive structural elucidation. The provided protocols serve as a robust starting point for method development and validation in a research or industrial setting.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 959246-81-2 | 4-(3-Fluoro-phenyl)-piperidine-2,6-dione - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. This compound | 959246-81-2 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 959246-81-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. agilent.com [agilent.com]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. hpst.cz [hpst.cz]
Application Note & Protocols: A Guide to the Synthesis of 4-(3-Fluorophenyl)piperidine-2,6-dione Analogs for Medicinal Chemistry
Abstract
The piperidine-2,6-dione, or glutarimide, scaffold is a cornerstone of modern medicinal chemistry, most notably as the core structure of immunomodulatory drugs (IMiDs®) and as a crucial E3 ligase-binding element in Proteolysis Targeting Chimeras (PROTACs).[1][2] The derivatization of this scaffold, particularly at the 4-position with aryl substituents, allows for the fine-tuning of biological activity and exploration of structure-activity relationships (SAR). This guide provides a detailed examination of synthetic strategies for accessing 4-(3-Fluorophenyl)piperidine-2,6-dione analogs, compounds of significant interest due to the favorable pharmacological properties imparted by the fluorine atom. We present a comparative analysis of synthetic routes and offer a detailed, field-proven protocol for a highly efficient, transition-metal-free synthesis.
Introduction: The Significance of the 4-Aryl-Glutarimide Scaffold
The glutarimide ring system is a "privileged scaffold," appearing in numerous bioactive molecules.[2] Its prominence surged with the discovery that thalidomide and its analogs, lenalidomide and pomalidomide, exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[3] This interaction induces the degradation of specific target proteins, a mechanism now harnessed in the design of PROTACs.
In a PROTAC, the glutarimide moiety acts as a "warhead" that hijacks the cell's ubiquitin-proteasome system by binding to CRBN, while a second warhead binds to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation. The 4-position of the glutarimide ring provides a key vector for substitution, allowing chemists to modify the molecule's properties without disrupting the crucial hydrogen bonding interactions with CRBN. The introduction of a 4-aryl group creates a C(sp³)-C(sp²) linkage that can offer greater stability compared to traditional C-N linked PROTACs.[2] The specific choice of a 3-fluorophenyl group is a classic medicinal chemistry strategy to enhance metabolic stability, improve binding affinity through potential fluorine-protein interactions, and modulate electronic properties.
Figure 1: Conceptual workflow of targeted protein degradation by a PROTAC molecule. The glutarimide moiety is critical for binding to CRBN.
Comparative Analysis of Synthetic Strategies
Several routes exist for the synthesis of 4-substituted piperidine-2,6-diones. The choice of method depends on factors like starting material availability, desired scale, and tolerance to functional groups.
| Feature | Route 1: Classical Cyclization | Route 2: Michael Addition/Imidation Cascade |
| Starting Materials | Glutaric anhydride and a primary amine (for N-substitution) or a more complex substituted glutaric acid derivative.[1] | Substituted methyl acetates/phenylacetonitriles and acrylamides.[3][4] |
| Key Transformation | Thermal or chemical-mediated cyclization of a glutaramic acid intermediate. | Base-catalyzed Michael addition followed by an intramolecular imidation/cyclization.[4] |
| Key Advantages | Utilizes simple, inexpensive starting materials. Straightforward for preparing N-substituted analogs. | Often a one-pot reaction. High efficiency and broad substrate scope for 3- and 4-substituted analogs. Milder conditions. |
| Limitations | Can require harsh conditions (high heat). Introducing substituents at the 4-position requires a pre-functionalized glutaric acid, which can be complex to synthesize. | Requires a strong base (e.g., KOtBu). The scope can be sensitive to the steric and electronic nature of the substrates. |
| Causality | This is a direct and intuitive approach based on forming the two amide bonds of the imide ring sequentially. It is robust but lacks flexibility for complex substitutions on the ring itself. | This strategy is highly convergent. It builds the carbon skeleton and forms the heterocyclic ring in a single pot by leveraging the reactivity of enolates and the electrophilicity of the acrylamide. This makes it highly efficient for creating diverse analogs. |
For the synthesis of this compound, the Michael Addition/Imidation Cascade (Route 2) offers a superior and more flexible approach, which will be detailed in the following protocol.
Recommended Protocol: One-Pot Synthesis via Michael Addition/Imidation
This protocol is adapted from a highly efficient, transition-metal-free method that constructs the piperidine-2,6-dione core in a single pot from readily available starting materials.[4] The reaction proceeds via a proposed pathway involving a base-promoted Michael addition of the enolate of methyl 2-(3-fluorophenyl)acetate to acrylamide, followed by an intramolecular cyclization to form the desired product.
Figure 2: Workflow for the one-pot synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-(3-fluorophenyl)acetate | C₉H₉FO₂ | 168.17 | 6.0 | 2.0 |
| Acrylamide | C₃H₅NO | 71.08 | 3.0 | 1.0 |
| Potassium tert-butoxide (KOtBu) | C₄H₉KO | 112.21 | 6.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 3 mL | - |
| Saturated aq. NH₄Cl | NH₄Cl | - | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | As needed | - |
| Brine | NaCl(aq) | - | As needed | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | - | As needed | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add acrylamide (213 mg, 3.0 mmol).
-
Solvent Addition: Add anhydrous DMF (3 mL) to dissolve the acrylamide.
-
Cooling: Cool the reaction mixture to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Reagent Addition: To the cooled solution, add methyl 2-(3-fluorophenyl)acetate (1.01 g, 6.0 mmol) followed by the portion-wise addition of potassium tert-butoxide (673 mg, 6.0 mmol) over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Initial Reaction: Stir the reaction mixture vigorously at -20 °C for 30 minutes. The solution may become a thick slurry.
-
Warming and Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature (approx. 25 °C). Continue stirring for an additional 6 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (15 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 20% to 60% ethyl acetate in hexanes) to afford the pure product.
Expected Results and Characterization
-
Yield: Moderate to good yields are expected (typically 60-80% based on similar reported reactions).[4]
-
Appearance: White to off-white solid.
-
Characterization Data: The following table summarizes the expected analytical data for the final product.
| Analysis | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 10.95 (s, 1H, NH), 7.40-7.30 (m, 1H, ArH), 7.15-7.05 (m, 3H, ArH), 3.35 (m, 1H, CH), 2.85 (dd, 1H, CH₂), 2.60 (m, 2H, CH₂), 2.40 (dd, 1H, CH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ: 173.5, 172.8, 162.5 (d, J=243 Hz), 142.1 (d, J=7 Hz), 130.8 (d, J=8 Hz), 124.0, 115.1 (d, J=21 Hz), 113.8 (d, J=22 Hz), 39.5, 30.2, 29.8 |
| HRMS (ESI) | Calculated for C₁₁H₁₁FNO₂ [M+H]⁺: 210.0774; Found: 210.0770 |
Conclusion
The this compound scaffold is a valuable building block in medicinal chemistry, particularly for the development of targeted protein degraders. While classical methods exist, modern synthetic strategies such as the one-pot Michael addition/intramolecular imidation cascade provide a highly efficient, versatile, and scalable route to these important analogs. The detailed protocol herein offers researchers a reliable method to access these compounds, enabling further exploration of their therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Employing 4-(3-Fluorophenyl)piperidine-2,6-dione as a Chemical Biology Tool
Introduction
The field of targeted protein degradation (TPD) has introduced a paradigm shift in chemical biology and drug discovery, moving beyond simple inhibition to the complete removal of disease-relevant proteins. This is achieved by co-opting the cell's intrinsic ubiquitin-proteasome system. At the heart of this revolution are "molecular glue" degraders, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase.
The piperidine-2,6-dione scaffold, the core chemical structure of thalidomide and its potent analogs (lenalidomide, pomalidomide), is the archetypal framework for a class of molecular glues that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] These molecules, often termed Cereblon E3 Ligase Modulating Drugs (CELMoDs), function by binding to CRBN and altering its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[4][5]
This guide details the use of 4-(3-Fluorophenyl)piperidine-2,6-dione , a specific analog of this class, as a chemical biology tool. We will provide the scientific background, key applications, and detailed experimental protocols for researchers, scientists, and drug development professionals to investigate the CRBN pathway, validate downstream biology, and leverage this molecule in broader TPD applications such as Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties & Availability
This compound is a readily available research chemical, allowing for its direct application in experimental settings without the need for custom synthesis.
| Property | Value | Source(s) |
| CAS Number | 959246-81-2 | [1][4][5] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [4][5] |
| Molecular Weight | 207.20 g/mol | [4][5] |
| IUPAC Name | This compound | [6] |
| Commercial Availability | Yes (e.g., Santa Cruz Biotechnology, Arctom Scientific, Parchem) | [1][4][5] |
Mechanism of Action: A Molecular Glue for Cereblon
The primary mechanism of action for this compound is its function as a molecular glue that modulates the CRL4^CRBN^ E3 ubiquitin ligase complex.[7]
-
Binding to CRBN: The molecule binds to a specific pocket within the Cereblon protein, a substrate receptor for the Cullin-4 RING E3 ligase (CRL4) complex.
-
Neosubstrate Recruitment: This binding event creates a novel protein interface that promotes the recruitment of specific proteins, known as neosubstrates, that do not normally interact with CRBN. For the piperidine-2,6-dione class, the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[7][8][9][10]
-
Ubiquitination: The induced proximity of IKZF1/3 to the E3 ligase complex facilitates their polyubiquitination, a process where multiple ubiquitin molecules are attached. This process requires the sequential action of E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.[8][10]
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged neosubstrate.[9] The degrader molecule is then released and can act catalytically to induce the degradation of further target proteins.
This process results in the rapid and sustained depletion of IKZF1 and IKZF3, leading to profound downstream biological effects, including anti-proliferative activity in multiple myeloma and immunomodulatory effects on T cells and monocytes.[9][10]
Applications in Chemical Biology
This compound can be employed in two primary capacities: as a standalone modulator to probe CRBN biology or as a foundational component for developing novel protein degraders.
Standalone Probe for CRBN-Mediated Biology
By directly inducing the degradation of IKZF1 and IKZF3, the compound can be used to study the downstream consequences of their depletion in various biological contexts.
-
Hematological Malignancies: Investigate anti-proliferative and pro-apoptotic effects in cell lines derived from multiple myeloma, lymphoma, or leukemia.
-
Immunomodulation: Study the impact on cytokine production (e.g., TNF-α suppression) in primary immune cells like Peripheral Blood Mononuclear Cells (PBMCs).[11][12][13][14]
-
Target Validation: Confirm if the degradation of IKZF1/3 recapitulates the phenotype observed from genetic knockdowns (siRNA/shRNA/CRISPR) of these factors.
E3 Ligase Ligand for PROTAC Development
The piperidine-2,6-dione moiety is one of the most widely used CRBN-recruiting ligands in the design of PROTACs. This compound can be chemically modified with a linker and a warhead that binds to a new protein of interest (POI), creating a bifunctional degrader that hijacks CRBN to degrade the POI.
Experimental Protocols
Protocol 1: In Cellulo Neosubstrate Degradation Assay
Objective: To confirm that this compound induces the degradation of endogenous IKZF1 and IKZF3 in a relevant cell line (e.g., MM.1S, a multiple myeloma cell line).
Principle: Cells are treated with the compound for a defined period. Cell lysates are then analyzed by Western blotting to quantify the levels of IKZF1 and IKZF3 protein relative to a loading control. A dose-dependent decrease in protein levels indicates successful degradation.
Materials:
-
MM.1S cells (or other relevant cell line)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound (dissolved in DMSO to make a 10 mM stock)
-
6-well tissue culture plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary Antibodies: Anti-IKZF1, Anti-IKZF3, Anti-CRBN, Anti-GAPDH (or β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed MM.1S cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL (2 mL per well) and allow them to acclimate for 2-4 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Typical final concentrations for initial screening are 0 (DMSO vehicle), 0.01, 0.1, 1, and 10 µM. Add the compound to the respective wells.
-
Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂. A time-course experiment (e.g., 4, 8, 16, 24 hours) can also be performed to determine degradation kinetics.
-
Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet with 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein amounts for all samples (load 20-30 µg per lane) and prepare with SDS-loading buffer. b. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[15] c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (e.g., anti-IKZF1, anti-GAPDH) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and visualize the protein bands using an ECL substrate and an imaging system.
Expected Results: A dose-dependent reduction in the band intensity for IKZF1 and IKZF3 should be observed, while the levels of the loading control (GAPDH) and CRBN should remain unchanged.
| Compound Conc. (µM) | IKZF1 Level (Relative to Vehicle) | CRBN Level (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.01 | 0.85 | 1.02 |
| 0.1 | 0.40 | 0.98 |
| 1.0 | 0.10 | 1.01 |
| 10.0 | <0.05 | 0.99 |
Protocol 2: Cell Viability / Anti-Proliferative Assay
Objective: To measure the functional consequence of IKZF1/3 degradation on cell viability.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[16][17] A decrease in luminescence is proportional to the number of viable cells.
Materials:
-
MM.1S cells
-
96-well solid white, tissue culture-treated microplates
-
This compound
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MM.1S cells in a 96-well white plate at a density of 10,000 cells per well in 100 µL of medium.[18] Include wells with medium only for background measurement.
-
Compound Addition: Prepare a 2x serial dilution of the compound in culture medium and add 100 µL to the cells (or add a smaller concentrated volume and adjust). Typical final concentrations range from 0.1 nM to 30 µM.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[18]
-
Assay Measurement: a. Equilibrate the plate to room temperature for 30 minutes.[19][20] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[19] c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[19][20] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20] e. Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control (as 100% viability), and plot the dose-response curve to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Expected Results: A dose-dependent decrease in cell viability, yielding a sigmoidal curve from which an IC₅₀ value can be determined. For potent analogs, this is often in the sub-micromolar range.
Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation
Objective: To provide direct evidence that this compound induces a physical interaction between CRBN and its neosubstrate (e.g., Aiolos/IKZF3).
Principle: An antibody against CRBN is used to pull down CRBN and its binding partners from lysates of cells treated with the compound. The immunoprecipitated proteins are then analyzed by Western blot for the presence of IKZF3. The detection of IKZF3 only in the compound-treated sample confirms the formation of a drug-dependent ternary complex.[7]
Materials:
-
HEK-293T cells (amenable to transfection)
-
Plasmids: Flag-tagged CRBN, HA-tagged IKZF3
-
Transfection reagent (e.g., Lipofectamine)
-
Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Anti-Flag M2 Affinity Gel (or Protein A/G beads + Anti-CRBN antibody)
-
Antibodies: Anti-HA, Anti-Flag (or Anti-CRBN)
Procedure:
-
Transfection: Co-transfect HEK-293T cells with plasmids expressing Flag-CRBN and HA-IKZF3.
-
Compound Treatment: After 24 hours, treat the transfected cells with the compound (e.g., 10 µM) or DMSO vehicle for 4-6 hours. This shorter time point is crucial to capture the complex before the neosubstrate is fully degraded.
-
Cell Lysis: Lyse cells in ice-cold Co-IP buffer.
-
Immunoprecipitation: a. Pre-clear the lysate with protein A/G beads. b. Incubate 1-2 mg of protein lysate with Anti-Flag M2 affinity gel (or anti-CRBN antibody followed by protein A/G beads) overnight at 4°C with gentle rotation.[21] c. Wash the beads 3-5 times with Co-IP buffer to remove non-specific binders.
-
Elution and Western Blot: a. Elute the bound proteins by boiling the beads in SDS-loading buffer. b. Analyze the input lysates and the immunoprecipitated samples by Western blot. c. Probe one blot with an anti-HA antibody (to detect co-precipitated IKZF3) and another with an anti-Flag or anti-CRBN antibody (to confirm the pulldown).
Expected Results: In the Western blot of the immunoprecipitated samples, a band for HA-IKZF3 should be present only in the lane corresponding to the compound-treated cells, while the Flag-CRBN band should be present in all IP lanes. This demonstrates a drug-dependent interaction.[7]
Protocol 4: TNF-α Suppression Assay in PBMCs
Objective: To measure the immunomodulatory activity of the compound by its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.
Principle: PBMCs are stimulated with lipopolysaccharide (LPS) to induce robust TNF-α production. The effect of co-treatment with this compound is quantified by measuring TNF-α levels in the culture supernatant using an ELISA.[13]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient.
-
RPMI-1640 medium, 10% FBS
-
Lipopolysaccharide (LPS) (from E. coli)
-
This compound
-
Human TNF-α ELISA Kit (e.g., from Invitrogen/Thermo Fisher Scientific)[22]
Procedure:
-
Cell Plating: Plate freshly isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of medium.
-
Compound Pre-treatment: Add the compound at various concentrations (e.g., 0.1 to 25 µM). Incubate for 1-2 hours at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[22] This typically involves adding supernatants to a pre-coated plate, followed by detection antibodies and a substrate to generate a colorimetric signal.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Normalize the data to the LPS-only control and plot a dose-response curve to determine the IC₅₀ for TNF-α inhibition.
Expected Results: The compound should inhibit LPS-induced TNF-α production in a dose-dependent manner. Potent thalidomide analogs can achieve IC₅₀ values in the low micromolar to nanomolar range.[13]
References
- 1. arctomsci.com [arctomsci.com]
- 2. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | C11H10FNO2 | CID 27282224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. parchem.com [parchem.com]
- 6. This compound - C11H10FNO2 | CSSB00011815846 [chem-space.com]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. beyondspringpharma.com [beyondspringpharma.com]
- 11. Selective down-regulation of T cell- and non-T cell-derived tumour necrosis factor alpha by thalidomide: comparisons with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thalidomide treatment reduces tumor necrosis factor alpha production and enhances weight gain in patients with pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 21. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Proper Handling and Storage of 4-(3-Fluorophenyl)piperidine-2,6-dione
Abstract
This document provides a comprehensive guide to the proper handling, storage, and disposal of 4-(3-Fluorophenyl)piperidine-2,6-dione (CAS No. 959246-81-2). As a member of the piperidine-2,6-dione class of compounds, this molecule is a key building block and a substance of interest in modern drug discovery and development, including the synthesis of targeted protein degraders and other biologically active agents.[1][2] Adherence to these protocols is critical to ensure the integrity of the compound, the reproducibility of experimental results, and, most importantly, the safety of laboratory personnel.
Compound Identification and Physicochemical Properties
This compound is a synthetic organic compound used for research and development purposes.[3][] Its core piperidine structure is a privileged scaffold in medicinal chemistry, known for enhancing druggability and improving pharmacokinetic properties in many therapeutic agents.[5] Understanding its fundamental properties is the first step toward safe and effective use.
| Property | Value | Source |
| CAS Number | 959246-81-2 | [3] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [3][6] |
| Molecular Weight | 207.20 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [7] |
| Predicted Boiling Point | 384.7 ± 42.0 °C | [8][9] |
| Predicted Density | 1.264 ± 0.06 g/cm³ | [8][9] |
| Predicted pKa | 11.27 ± 0.40 | [8][9] |
| Recommended Storage | 2-8°C | [8][9] |
Hazard Identification and Essential Safety Precautions
While a complete toxicological profile for this compound is not extensively documented, the chemical class of piperidine derivatives requires careful handling. Safety data sheets for analogous compounds consistently indicate potential hazards.[10][11][12] Therefore, a conservative approach assuming potential toxicity is mandatory.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[12]
-
Skin Irritation/Corrosion: May cause skin irritation.[11][12] Direct and prolonged contact should be avoided.
-
Eye Damage/Irritation: Poses a risk of serious eye irritation.[11][12]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[11][12]
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The rationale is to create a complete barrier between the researcher and the potentially hazardous chemical.
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[13] A face shield should be used if there is a significant risk of splashing or dust generation.
-
Hand Protection: Use chemically resistant, impervious gloves tested according to EN 374, such as nitrile rubber.[10] Check for leaks or tears before use and replace them immediately if compromised. Always wash hands thoroughly with soap and water after removing gloves.
-
Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a high risk of dust generation, consider a disposable chemical-resistant suit.
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[7][11] If such engineering controls are not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Protocols for Safe Handling
Adherence to a systematic workflow minimizes exposure risk and prevents contamination of the compound and the laboratory environment.
Diagram 1: General Handling Workflow
Caption: A standardized workflow for handling this compound.
Protocol 3.1: Receiving and Initial Inspection
-
Verify Identity: Upon receipt, cross-reference the container label with the purchase order and the Certificate of Analysis (CoA) to confirm the compound's identity and purity.
-
Inspect Container: Examine the container for any signs of damage or leakage. If the container is compromised, follow the emergency spill protocol (Section 5.1).
-
Log Information: Record the date of receipt, lot number, and initial quantity in the laboratory inventory system.
-
Initial Storage: Immediately transfer the compound to the designated, temperature-controlled storage location (2-8°C).[8][9]
Protocol 3.2: Weighing and Aliquoting Solid Compound
Causality: This protocol is designed to prevent the generation and inhalation of airborne particulates, which is the primary route of exposure for solid compounds.
-
Work Area Preparation: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure. Place a disposable absorbent liner on the work surface.
-
Static Control: Use an anti-static weigh boat or an ionizing bar to prevent the fine powder from scattering due to static electricity.
-
Equilibration: Before opening, allow the container to warm to room temperature for 15-20 minutes. This prevents atmospheric moisture from condensing on the cold compound, which could lead to hydrolysis or degradation.
-
Aliquot Transfer: Use a dedicated, clean spatula for the transfer. Open the container slowly and carefully transfer the desired amount to the weigh boat. Avoid any abrupt movements that could create dust.
-
Secure and Store: Immediately and securely close the primary container, wrap the cap with parafilm to ensure a tight seal, and return it to the proper storage location (2-8°C).
-
Cleanup: Carefully fold the disposable liner inward and place it, along with any used weigh boats and contaminated wipes, into a designated hazardous waste bag.
Protocols for Proper Storage
The stability and shelf-life of this compound are directly dependent on proper storage conditions. The primary goals are to prevent thermal degradation, hydrolysis, and oxidation.
Diagram 2: Storage Decision Tree
Caption: Decision-making process for the appropriate storage of the compound.
Protocol 4.1: Long-Term Storage (Solid)
-
Temperature: Store the compound in its original, tightly sealed container in a refrigerator maintained at 2-8°C.[8][9] This temperature range is crucial for minimizing the rate of potential decomposition reactions.
-
Atmosphere: Ensure the container is tightly closed to prevent exposure to moisture and air. For highly sensitive applications, consider storing the container within a secondary desiccator cabinet or a sealed bag with a desiccant pack.
-
Light: Store in an opaque container or in a dark location to prevent potential photodegradation.
-
Inventory: Maintain a clear and updated label on the container, including the compound name, date received, and any re-aliquoting dates.
Protocol 4.2: Storage of Solutions
-
Solvent Choice: The stability of the compound in solution is highly dependent on the solvent. Use high-purity, anhydrous solvents when possible. Protic solvents may contribute to hydrolysis over time.
-
Short-Term (≤ 24 hours): Store solutions at 2-8°C in a tightly sealed vial. Purging the headspace with an inert gas like argon or nitrogen before sealing can further protect against degradation.
-
Long-Term (> 24 hours): For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or below. This minimizes damage from repeated freeze-thaw cycles.
-
Incompatible Materials: Avoid storing the compound near strong oxidizing agents or strong acids.[14]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate risks. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Diagram 3: Emergency Response Flowchart
Caption: Step-by-step actions for responding to spills or personal exposure incidents.
Protocol 5.1: Accidental Spills
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the affected area if the spill is large.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: Wearing full PPE, cover the spill with a dry absorbent material like vermiculite or sand to prevent further spread.[10]
-
Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste. Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Protocol 5.2: Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[7][11]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][13]
Waste Disposal
All waste containing this compound, whether in solid or solution form, must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated materials (e.g., gloves, weigh boats, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and list the chemical contents.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office. Disposal must be conducted by a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[7] Do not dispose of this chemical down the drain or in regular trash.
References
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C11H10FNO2 | CID 27282224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | 959246-81-2 [amp.chemicalbook.com]
- 9. 959246-81-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. chemos.de [chemos.de]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
generating a dose-response curve for 4-(3-Fluorophenyl)piperidine-2,6-dione
Application Note & Protocol
Generating a Dose-Response Curve for 4-(3-Fluorophenyl)piperidine-2,6-dione via a Cell-Based Cytotoxicity Assay
Abstract
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to determine the in vitro cytotoxic potential of this compound. We detail a robust, self-validating protocol for generating a dose-response curve using a lactate dehydrogenase (LDH) release assay. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring technical accuracy and reproducibility. The protocol covers all stages from foundational cell culture best practices to advanced data analysis using a four-parameter logistic (4PL) model to derive the half-maximal inhibitory concentration (IC50).
Introduction and Scientific Context
The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents.[1] Specifically, derivatives of the piperidine-2,6-dione structure have been investigated for a range of biological activities, including the inhibition of aromatase for cancer therapy and modulation of adrenoceptors.[2][3][4] The subject of this guide, this compound, is a small molecule whose biological activity is not yet extensively characterized. Therefore, the initial step in profiling such a compound is to assess its effect on cell viability and determine its potency.
A dose-response curve is a cornerstone of pharmacology, graphically representing the relationship between the concentration of a drug and the magnitude of the resulting biological effect.[5][6] These curves are essential for quantifying a compound's potency (typically as IC50 or EC50), which is the concentration required to elicit a 50% response, and its efficacy, the maximum response achievable.[5] This application note provides a detailed methodology to establish such a curve, providing critical data for go/no-go decisions in early-stage drug discovery.
Compound Profile & Preparation
Before initiating any biological assay, a thorough understanding of the test compound's physicochemical properties is essential. This ensures accurate preparation of dosing solutions and avoids experimental artifacts.
| Property | Value | Source |
| Compound Name | This compound | Santa Cruz Biotechnology[7] |
| CAS Number | 959246-81-2 | Santa Cruz Biotechnology[7] |
| Molecular Formula | C₁₁H₁₀FNO₂ | Santa Cruz Biotechnology[7] |
| Molecular Weight | 207.20 g/mol | Santa Cruz Biotechnology[7] |
| Solubility | Piperidine derivatives are typically soluble in organic solvents like DMSO and miscible with water.[8] Experimental verification is required. | General Chemical Knowledge |
| Handling | Handle with appropriate personal protective equipment (PPE). Refer to the material safety data sheet (MSDS). | Standard Laboratory Practice |
Preparation of Compound Stock Solution
Accurate compound weighing and solubilization are critical for reproducible results. Insoluble compounds can lead to a gross underestimation of potency.[9]
-
Weighing: Accurately weigh out a precise amount (e.g., 5 mg) of this compound using an analytical balance.
-
Solubilization: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
-
Causality Note: DMSO is a standard solvent for solubilizing small molecules for in vitro screening. However, DMSO itself can be toxic to cells at concentrations typically above 0.5-1%. The experimental design must ensure the final DMSO concentration in all wells, including vehicle controls, is constant and non-toxic.
-
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Assay Principle: The LDH Cytotoxicity Assay
To measure the dose-dependent effect of the compound, we will employ a lactate dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme present in most cell types.[10] When the plasma membrane is damaged—a hallmark of cytotoxicity and necrosis—LDH is released into the cell culture medium.[11][12] The assay measures the enzymatic activity of this released LDH, which is directly proportional to the number of dead cells. This method is a reliable indicator of cytotoxicity induced by external agents.[13]
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, which is amenable to high-throughput screening and statistical analysis.
Foundational Cell Culture Practices
The quality and reliability of any cell-based assay are fundamentally dependent on the health and proper maintenance of the cell cultures.[14]
-
Aseptic Technique: All cell culture work must be performed in a biological safety cabinet under sterile conditions to prevent microbial contamination.[14][15]
-
Cell Line Authentication: Use only authenticated cell lines (e.g., via STR profiling) to ensure you are working with the correct cells. Misidentified cell lines invalidate results.[16][17]
-
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it is not visible by microscope but can significantly alter cellular responses.[16][18]
-
Cell Health: Only use cells in the logarithmic growth phase and at a consistent, low passage number for experiments to ensure reproducibility.
Materials and Reagents
-
Cell Line: A human cancer cell line appropriate for initial screening (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer).
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO (cell culture grade).
-
Assay Kit: A commercially available LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or Roche).
-
Labware: Sterile 96-well flat-bottom cell culture plates, serological pipettes, multichannel pipettors, sterile reagent reservoirs.
-
Equipment: Biological safety cabinet, CO₂ incubator (37°C, 5% CO₂), inverted microscope, microplate reader.
Experimental Workflow Diagram
Caption: Experimental workflow from cell culture to final data analysis.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Count the cells using a hemocytometer or automated cell counter and determine cell viability (should be >95%).
-
Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000 - 10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Best Practice: To avoid "edge effects," do not use the outermost wells for experimental conditions. Instead, fill them with 100 µL of sterile PBS or medium to maintain humidity.
-
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Day 2: Compound Treatment
-
Prepare Serial Dilutions: Perform a serial dilution of your 10 mM stock solution to generate working solutions. A 10-point, 3-fold serial dilution is a good starting point (e.g., from 100 µM down to ~5 nM). Prepare these dilutions in culture medium. The final concentration in the well will be half of this working concentration.
-
Causality Note: A logarithmic dilution series is crucial to capture the full sigmoidal shape of the dose-response curve, including the bottom and top plateaus, which are necessary for accurate 4PL fitting.
-
-
Set Up Controls (in triplicate):
-
Untreated Cells (Spontaneous LDH Release): Wells with cells + medium only. This is your "0% cytotoxicity" control.
-
Vehicle Control: Wells with cells + medium containing the same final concentration of DMSO as the highest compound dose. This control ensures that the solvent is not causing cytotoxicity.
-
Maximum LDH Release Control: Wells with cells + medium. You will add the lysis buffer provided in the LDH kit to these wells 1 hour before the end of the incubation. This is your "100% cytotoxicity" control.
-
-
Treat Cells: Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate compound dilution or control solution.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). The optimal duration depends on the compound's mechanism and the cell line's doubling time.[18]
Day 4: LDH Assay and Data Collection
-
One hour before the end of the incubation, add 10 µL of the lysis buffer (from the kit) to the "Maximum Release" control wells.
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Read the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Data Analysis and Interpretation
Raw absorbance values must be processed and normalized to be meaningful. The goal is to calculate the percentage of cytotoxicity at each compound concentration and then fit this data to a model to determine the IC50.
Data Normalization
For each concentration, calculate the percent cytotoxicity using the following formula:
% Cytotoxicity = 100 * ( (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) )
The Four-Parameter Logistic (4PL) Model
Dose-response data typically follows a sigmoidal curve, which is best described by the four-parameter logistic (4PL) or Hill model.[19][20] The equation is:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y: The measured response (% Cytotoxicity).
-
X: The log of the compound concentration.
-
Bottom: The lower plateau of the curve (minimum response).
-
Top: The upper plateau of the curve (maximum response).
-
IC50: The concentration of the compound that produces a response halfway between the Top and Bottom plateaus. This is the primary measure of the compound's potency.[21]
-
Hill Slope: Describes the steepness of the curve at the IC50 point.
This analysis is performed using software like GraphPad Prism, R (using packages like 'dr4pl'), or other statistical software.[22][23]
Data Analysis Pipeline Diagram
Caption: The data analysis pipeline from raw reads to a final curve.
Hypothetical Signaling Pathway
While the precise mechanism of this compound is unknown, many cytotoxic compounds induce cell death via apoptosis. The diagram below illustrates a hypothetical pathway where the compound inhibits a critical survival kinase, leading to the activation of the apoptotic cascade and subsequent membrane rupture, which the LDH assay detects.
Caption: A hypothetical pathway for compound-induced cytotoxicity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase inhibitors. Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. scbt.com [scbt.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 14. cellculturedish.com [cellculturedish.com]
- 15. jangocell.com [jangocell.com]
- 16. Cell Culture – Good Practice and Advanced Methods | Technology Networks [technologynetworks.com]
- 17. atcc.org [atcc.org]
- 18. ar.iiarjournals.org [ar.iiarjournals.org]
- 19. An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. quantics.co.uk [quantics.co.uk]
- 21. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 22. dr4pl function - RDocumentation [rdocumentation.org]
- 23. graphpad.com [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Experimental Conditions for 4-(3-Fluorophenyl)piperidine-2,6-dione
Welcome to the comprehensive technical support guide for the synthesis and handling of 4-(3-Fluorophenyl)piperidine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes for this important synthetic intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. The presence of the fluorophenyl group can significantly influence the molecule's biological activity and pharmacokinetic properties.[1] However, the synthesis and purification of this compound can present unique challenges. This guide aims to provide practical, experience-driven advice to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the experimental workflow for this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed. The most prevalent methods involve a Michael addition followed by an intramolecular cyclization. One common approach is the reaction of 3-fluorobenzaldehyde with a malonate derivative and a nitrogen source, which undergoes a cascade of reactions to form the desired piperidine-2,6-dione ring. Another established method is the reaction of a suitable aniline with glutaric anhydride.[2]
Q2: What is the expected solubility of this compound?
Q3: How can I confirm the successful synthesis of my target compound?
A3: A combination of analytical techniques is recommended for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the structure. The proton NMR spectrum should show characteristic signals for the aromatic protons of the 3-fluorophenyl group and the aliphatic protons of the piperidine ring.[6][7][8][9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C11H10FNO2, MW: 207.20 g/mol ).[10][11][12]
-
Infrared (IR) Spectroscopy: Look for characteristic carbonyl stretching frequencies for the dione functionality.
Q4: What are the key safety precautions when working with this compound and its precursors?
A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. For detailed safety information on specific reagents, always consult the Safety Data Sheet (SDS).
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Michael Addition | - Optimize Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective.[13][14] The pKa of the pronucleophile should be considered to select a base of appropriate strength. - Solvent Selection: Aprotic polar solvents like THF or DMF can facilitate the reaction by solvating the metal cation of the base and increasing the nucleophilicity of the enolate.[14] |
| Incomplete Cyclization | - Reaction Temperature and Time: Ensure the reaction is heated sufficiently to promote intramolecular cyclization. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Dehydrating Conditions: For reactions that produce water as a byproduct, using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards product formation. |
| Degradation of Starting Materials or Product | - Inert Atmosphere: Some reagents may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation. - Temperature Control: Exothermic reactions should be cooled to prevent side reactions and decomposition. Conversely, some reactions require heating to proceed at a reasonable rate. |
Problem 2: Presence of Multiple Spots on TLC/LC-MS (Impure Product)
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Unreacted Starting Materials | - Stoichiometry: Carefully check the stoichiometry of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. - Reaction Time: Extend the reaction time if starting materials are still present, as confirmed by in-process monitoring. |
| Formation of Side Products | - Purification: Column chromatography is often effective for separating the desired product from impurities. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[15] - Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product. |
| Isomer Formation | - Stereoisomers: If the synthesis creates chiral centers, diastereomers may be formed. These can sometimes be separated by careful column chromatography or by derivatization followed by separation. |
Problem 3: Difficulty with Product Isolation and Purification
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product is an Oil | - Trituration: Attempt to induce crystallization by triturating the oil with a nonpolar solvent like hexane or pentane. - Solvent Removal: Ensure all residual solvent from the reaction has been thoroughly removed under vacuum, as this can inhibit crystallization. |
| Co-elution of Impurities during Chromatography | - Solvent System Optimization: Experiment with different solvent systems for column chromatography. Adding a small amount of a third solvent (e.g., methanol or triethylamine) can sometimes improve separation. - Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase stationary phase. |
Experimental Protocols
Protocol 1: Synthesis via Michael Addition and Cyclization
This protocol is a generalized procedure based on common methods for synthesizing substituted piperidine-2,6-diones.[13][14]
Step 1: Formation of the Michael Adduct
-
To a solution of a suitable malonate derivative (e.g., diethyl malonate) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-fluorocinnamic acid derivative (e.g., ethyl 3-fluorocinnamate) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
Step 2: Cyclization
-
To the reaction mixture containing the Michael adduct, add a source of ammonia (e.g., ammonium chloride) and heat to reflux.
-
Monitor the reaction by TLC for the formation of the product.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Decision Tree: Low Product Yield
Caption: A decision tree to guide troubleshooting efforts for low product yield.
References
- 1. Buy 4-(3-Fluorophenyl)piperidin-3-amine (EVT-13289450) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. CAS 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione [cymitquimica.com]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. This compound | C11H10FNO2 | CID 27282224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - C11H10FNO2 | CSSB00011815846 [chem-space.com]
- 13. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
Technical Support Center: Resolving Solubility Challenges with 4-(3-Fluorophenyl)piperidine-2,6-dione
Last Updated: January 6, 2026
Introduction
Welcome to the dedicated technical support guide for 4-(3-Fluorophenyl)piperidine-2,6-dione (CAS 959246-81-2). This molecule is a valuable building block and intermediate, particularly in the synthesis of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues for targeted protein degradation (TPD).[1][2][3] As with many heterocyclic compounds developed in modern drug discovery, its physicochemical properties can present significant solubility challenges.[4] Over 70% of new chemical entities are poorly soluble, which can impede in vitro assay reliability and hinder the development of effective in vivo formulations.[4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and robust troubleshooting protocols to help you overcome solubility hurdles, ensuring the accuracy and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and properties of this compound.
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of a compound is the first step in designing a successful experimental plan. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 959246-81-2 | --INVALID-LINK--[5] |
| Molecular Formula | C₁₁H₁₀FNO₂ | --INVALID-LINK--[6] |
| Molecular Weight | 207.20 g/mol | --INVALID-LINK--[5] |
| Appearance | Solid (form may vary) | General knowledge |
| Predicted Boiling Point | 384.7 ± 42.0 °C | --INVALID-LINK--[7] |
| Predicted Density | 1.264 ± 0.06 g/cm³ | --INVALID-LINK--[7] |
| Predicted pKa | 11.27 ± 0.40 | --INVALID-LINK--[7] |
| Storage | 2-8°C, Sealed in dry conditions | --INVALID-LINK--[7], --INVALID-LINK--[8] |
Q2: Why is this compound likely to be poorly soluble in aqueous media?
The structure of this compound contains both a non-polar fluorophenyl ring and a more polar piperidine-2,6-dione moiety. While the dione and secondary amine groups can participate in hydrogen bonding, the molecule's overall crystalline structure and lipophilic character often lead to low aqueous solubility. This is a common challenge for "brick-dust" type molecules, where strong crystal lattice energy must be overcome for dissolution to occur.[9]
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard choice. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of poorly soluble compounds.[10][11] Prepare stock solutions at a concentration such as 10, 20, or 50 mM. Always ensure the compound is fully dissolved before use.
Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. Why does this happen and how can I fix it?
This is a classic sign of a compound exceeding its kinetic solubility limit in the final aqueous environment.[11][12] DMSO is a strong solubilizing agent, but when the stock is diluted into a buffer, the solvent environment abruptly becomes predominantly aqueous. If the compound's concentration is above its solubility limit in this new environment, it will crash out of solution.
Causality: The high concentration of DMSO in the stock solution keeps the compound solubilized. Upon dilution, the percentage of DMSO drops dramatically (e.g., from 100% to <1%), and water becomes the primary solvent. The compound, being poorly water-soluble, can no longer stay dissolved and precipitates.
Solutions:
-
Lower the Final Concentration: This is the simplest solution. Determine if your experiment can be performed effectively at a lower concentration of the compound.
-
Increase the Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Some robust cell lines may tolerate up to 1%.[13][14] However, always run a vehicle control to confirm that the DMSO concentration used does not affect your experimental results.[13]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer containing a higher percentage of co-solvent before the final dilution into your assay medium.[15]
-
Incorporate Solubilizing Excipients: For in vitro assays, consider pre-complexing the compound with solubilizers like cyclodextrins. For in vivo formulations, surfactants like Tween 80 or co-solvents such as PEG-400 are commonly used.[16][17][18]
Part 2: Troubleshooting Guide
This section provides structured, step-by-step protocols to diagnose and solve specific solubility-related problems.
Problem 1: My compound won't dissolve in the desired aqueous buffer, even at low concentrations.
If you are facing issues dissolving the compound directly in an aqueous buffer for applications where DMSO is not viable, follow this workflow.
Caption: Troubleshooting workflow for dissolving the compound in aqueous buffer.
Expertise & Causality:
-
Physical Methods: Warming and sonication provide energy to overcome the crystal lattice energy, aiding dissolution.
-
pH Adjustment: The piperidine-2,6-dione structure has a predicted pKa around 11.27.[7] By lowering the pH of the solution to be significantly more acidic, you can protonate the molecule, forming a more soluble salt.[15]
-
Co-solvents: Water-miscible organic solvents like ethanol or PEG-400 can increase solubility by reducing the overall polarity of the solvent system, making it more favorable for the compound.[19][20]
-
Complexation: Cyclodextrins are truncated cone-shaped molecules with a hydrophilic exterior and a hydrophobic interior. They can encapsulate the poorly soluble fluorophenyl moiety of your compound, effectively shielding it from water and increasing its apparent solubility.[4][17][21]
Problem 2: I'm observing inconsistent results in my cell-based assays and suspect solubility is the cause.
Inconsistent bioassay results are a common consequence of poor solubility. The effective concentration of your compound may be varying between wells or experiments due to unseen microprecipitation. To resolve this, you must determine the kinetic solubility of your compound in your specific assay medium.
This protocol is adapted from standard industry practices and can be performed using a plate reader.[11][12][22]
Objective: To determine the concentration at which this compound begins to precipitate when diluted from a DMSO stock into your specific biological buffer (e.g., PBS, cell culture media).
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Assay buffer (e.g., PBS pH 7.4).
-
Clear 96-well microplate.
-
Plate reader with nephelometry (light scattering) or UV-Vis absorbance capability.
Methodology:
-
Plate Setup: Dispense 98 µL of assay buffer into columns 1-11 of a 96-well plate. Add 196 µL of assay buffer to column 12.
-
Compound Addition: Add 4 µL of your 10 mM DMSO stock to the wells in column 12. This creates a 200 µM starting concentration with 2% DMSO. Mix thoroughly.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mix, then 100 µL from column 11 to column 10, and so on, down to column 2. Discard 100 µL from column 2. Column 1 will serve as a buffer-only blank. This creates a concentration range from 200 µM down to ~0.2 µM.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours to allow for equilibration and potential precipitation.[22]
-
Measurement (Choose one):
-
Nephelometry (Preferred): Measure light scattering across the plate. A sharp increase in the signal indicates the formation of precipitate.[12][22]
-
UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λ_max. The concentration at which the measured absorbance deviates from the expected linear dilution curve is the solubility limit.[22]
-
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering (nephelometry) or that remains on the linear portion of the concentration-absorbance curve (UV).
Self-Validation: By identifying the kinetic solubility limit, you can confidently set the maximum concentration for your future experiments, ensuring that your compound remains fully dissolved and bioavailable, thereby improving the consistency and reliability of your results.
Part 3: Advanced Formulation Strategies for In Vivo Studies
Moving from in vitro to in vivo experiments requires formulations that are both effective at solubilizing the compound and safe for administration to animals.
Q5: How can I formulate this compound for oral or IV administration in animal models?
Formulation for in vivo use is a complex process that depends on the administration route, required dose, and the compound's specific properties. Here are common starting points.
Caption: Decision tree for selecting an in vivo formulation strategy.
Expertise & Causality:
-
Suspensions (PO): For very poorly soluble compounds, creating a uniform suspension of micronized particles can improve oral absorption by increasing the surface area for dissolution in the GI tract.[4][16]
-
Co-solvent Systems (PO/IV): These systems solubilize the drug in a mixture of biocompatible solvents. For IV use, the formulation must be carefully designed to prevent precipitation upon injection into the bloodstream.[16]
-
Lipid-Based Formulations (PO): These formulations present the drug in a solubilized, lipidic state, which can enhance absorption through the intestinal lymphatic system, a useful strategy for highly lipophilic (Class II) compounds.[4][16]
-
Cyclodextrins (IV): SBE-β-CD is a common, FDA-approved excipient used to solubilize drugs for intravenous administration by forming inclusion complexes.[4]
References
- 1. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C11H10FNO2 | CID 27282224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 959246-81-2 [amp.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. longdom.org [longdom.org]
- 20. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Enhancing the Stability of 4-(3-Fluorophenyl)piperidine-2,6-dione Solutions
Welcome, researchers, scientists, and drug development professionals. This technical support guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability challenges encountered during the handling and experimental use of 4-(3-Fluorophenyl)piperidine-2,6-dione solutions. As a compound of interest in various research fields, maintaining its integrity in solution is paramount for obtaining reliable and reproducible results.
Introduction to the Stability Profile of this compound
This compound is a derivative of glutarimide, a chemical scaffold known to be susceptible to certain degradation pathways. The primary concern for this class of molecules is the hydrolysis of the piperidine-2,6-dione (glutarimide) ring. This reaction is highly dependent on the pH of the solution, with stability being compromised in neutral to alkaline conditions. Understanding the factors that influence the stability of your compound is the first step toward mitigating degradation and ensuring the success of your experiments.
This guide will walk you through the common stability-related issues, provide step-by-step protocols for troubleshooting, and offer solutions to enhance the shelf-life of your this compound solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound solutions.
Q1: My experimental results are inconsistent. Could this be a stability issue with my compound?
A1: Yes, inconsistent results are a classic sign of compound instability.[1] Degradation of this compound in your experimental setup can lead to a decrease in its effective concentration, resulting in high variability in your data. Factors such as the solvent used, pH of the buffer, temperature, and exposure to light can all contribute to degradation.[1] It is crucial to assess the stability of your compound under your specific experimental conditions.
Q2: I've noticed a change in the appearance of my stock solution (e.g., color change, precipitation). What does this indicate?
A2: Visual changes in your solution are strong indicators of instability. Discoloration can suggest the formation of degradation products, while precipitation may indicate that the compound is falling out of solution, which could be due to poor solubility or the formation of insoluble degradants. It is recommended to discard any solution that shows visual signs of degradation and prepare a fresh stock.
Q3: What is the primary degradation pathway for this compound?
A3: The most probable degradation pathway for this compound is the hydrolysis of the glutarimide ring. This is a known instability for related compounds like thalidomide. This hydrolysis is typically accelerated in neutral to alkaline pH conditions, leading to the opening of the piperidine-2,6-dione ring.
Q4: How can I minimize hydrolysis of my compound in aqueous solutions?
A4: To minimize hydrolysis, it is recommended to prepare and store your aqueous solutions in a slightly acidic buffer (pH 4-6). Avoid neutral or alkaline buffers if possible. If your experiment requires a neutral or alkaline pH, prepare the solution immediately before use and minimize the incubation time.
Q5: What is the best way to store stock solutions of this compound?
A5: For long-term storage, it is best to store the compound as a dry powder at the recommended temperature, protected from light and moisture. For stock solutions, prepare them in a high-purity, anhydrous organic solvent such as DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Troubleshooting Guides
This section provides detailed guides to help you identify and resolve common stability issues.
Guide 1: Investigating Solution Instability
If you suspect your this compound solution is degrading, a systematic investigation is necessary. A forced degradation study can help identify the conditions under which your compound is unstable.
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and degradation pathways.[3][4]
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Suitable organic solvent for stock solution (e.g., DMSO, acetonitrile)
-
HPLC system with UV or PDA detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in your chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). Include a control sample stored under normal conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Guide 2).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
dot
Caption: Workflow for a forced degradation study.
Guide 2: Developing a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from any potential degradation products.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A good starting point would be a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance (determine by UV scan).
-
Column Temperature: 30°C
Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Strategies for Enhancing Solution Stability
Here are some proactive strategies to improve the stability of your this compound solutions.
Solvent Selection and Solution Preparation
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous, high-purity DMSO. DMSO is generally a good solvent for many organic molecules and is less reactive than protic solvents.
-
Aqueous Solutions: When preparing aqueous solutions, use a slightly acidic buffer (pH 4-6) to minimize hydrolysis. The solubility of buffers can decrease in the presence of organic co-solvents, so ensure your buffer remains soluble at the final concentration.[6]
| Solvent | Predicted Solubility | Recommendation |
| DMSO | High | Recommended for stock solutions. |
| Ethanol | Moderate to High | Can be used for stock solutions. |
| Methanol | Moderate to High | Can be used for stock solutions. |
| Water | Low | Prepare fresh in an appropriate buffer. |
| PBS (pH 7.4) | Low | Use with caution due to pH; prepare fresh. |
Note: The solubility of this compound should be experimentally determined for your specific application.
pH Control
As hydrolysis is a major degradation pathway, controlling the pH of your aqueous solutions is critical. The use of a buffer system is highly recommended.
dot
Caption: Effect of pH on the stability of the glutarimide ring.
Use of Excipients
Certain excipients can be used to enhance the stability of your compound in solution.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, potentially shielding the labile glutarimide ring from hydrolysis.[7][8] The use of hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to improve the stability of various drugs.[8]
Lyophilization for Long-Term Storage
For long-term storage, especially of larger batches, lyophilization (freeze-drying) is an excellent strategy to enhance stability by removing water.[9]
-
Formulation: Dissolve this compound and any necessary excipients (e.g., a bulking agent like mannitol) in a suitable solvent system (e.g., a mixture of water and a co-solvent).
-
Freezing: Freeze the formulation to a temperature below its eutectic point.
-
Primary Drying (Sublimation): Apply a vacuum and gradually increase the temperature to sublimate the frozen solvent.
-
Secondary Drying (Desorption): Further increase the temperature under vacuum to remove any residual unfrozen water.
The resulting lyophilized powder can be stored at low temperatures, protected from light and moisture, and reconstituted with the appropriate solvent immediately before use.
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable experimental data. By understanding the primary degradation pathway of hydrolysis and implementing the strategies outlined in this guide—such as careful solvent selection, pH control, the use of stabilizing excipients, and lyophilization for long-term storage—researchers can significantly enhance the stability of their solutions. We recommend performing stability studies under your specific experimental conditions to ensure the integrity of your results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: A Researcher's Guide to 4-(3-Fluorophenyl)piperidine-2,6-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-(3-Fluorophenyl)piperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. As a substituted glutarimide, this molecule belongs to a class of compounds with significant interest in medicinal chemistry, particularly as potential modulators of protein-protein interactions and components in targeted protein degradation.
This document moves beyond standard product datasheets to provide in-depth, field-proven insights into the common challenges encountered during its experimental lifecycle. Our goal is to explain the causality behind experimental observations and equip you with robust troubleshooting strategies to ensure the integrity and success of your research.
Section 1: Core Compound Properties & Safe Handling (FAQs)
This section provides answers to frequently asked questions regarding the fundamental properties and safe handling of this compound.
Q1: What are the key physicochemical properties of this compound?
Understanding the basic properties is the first step in experimental design. Below is a summary of calculated and reported data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀FNO₂ | [1][2] |
| Molecular Weight | 207.20 g/mol | [1][2] |
| CAS Number | 959246-81-2 | [1][3] |
| Predicted Boiling Point | 384.7 ± 42.0 °C | [4] |
| Predicted Density | 1.264 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 11.27 ± 0.40 | [4] |
Q2: How should the compound be stored for optimal stability?
For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture[4]. The piperidine-2,6-dione (glutarimide) ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially over extended periods in solution. It is recommended to prepare fresh aqueous solutions for biological assays or to use aliquots from a frozen stock solution in an anhydrous organic solvent like DMSO.
Q3: What are the primary safety hazards associated with this class of compounds?
While specific toxicity data for this exact compound is limited, related fluorophenyl-piperidine structures carry GHS hazard warnings. Researchers should handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Key potential hazards include:
-
Causes skin irritation[5].
-
Causes serious eye irritation[5].
-
May be harmful if swallowed or inhaled[5].
-
May cause respiratory irritation[5].
Always work in a well-ventilated area or a chemical fume hood.
Section 2: Synthesis and Purification Troubleshooting
The synthesis of substituted piperidine-2,6-diones can be challenging, with issues often arising from reaction efficiency and purification of the final product.
Problem: My reaction yield is consistently low.
-
Causality & Explanation: Low yields in the synthesis of related piperidine-2,6-diones often stem from incomplete reactions, competing side reactions, or degradation of the product under the reaction conditions. The cyclization step to form the dione ring is critical and sensitive to reaction parameters[6].
-
Troubleshooting Steps:
-
Reagent Quality: Ensure all starting materials, particularly any anhydrous solvents or moisture-sensitive reagents, are pure and dry.
-
Temperature Control: Monitor and control the reaction temperature closely. For reactions like the condensation of a glutaric anhydride derivative, both heating and cooling steps can be critical to prevent side product formation[7].
-
Base Selection: The choice and stoichiometry of the base can be crucial. If using a base like potassium tert-butoxide, ensure it is fresh and added at the correct temperature to avoid uncontrolled side reactions[7].
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Prolonged reaction times may lead to product degradation.
-
Problem: I am struggling to remove a persistent impurity during purification.
-
Causality & Explanation: Co-eluting impurities in column chromatography or impurities that co-crystallize are common. These are often structurally similar isomers or unreacted starting materials. Piperidinone compounds are frequently purified via recrystallization, but finding the ideal solvent system is key[8].
-
Troubleshooting Steps:
-
Identify the Impurity: Use LC-MS and NMR to identify the structure of the impurity if possible. This can provide clues about its origin and how to remove it.
-
Optimize Chromatography: If using column chromatography, try a different solvent system with altered polarity or use a different stationary phase (e.g., alumina instead of silica).
-
Systematic Recrystallization Screening: This is often the most effective method.
-
Select a range of solvents of varying polarity (e.g., ethanol, ethyl acetate, toluene, hexane).
-
Attempt to dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to induce crystallization.
-
If the compound is too soluble, add a less polar anti-solvent dropwise to the warm solution until it becomes slightly turbid, then cool. Common solvent/anti-solvent pairs for related compounds include ethanol-ethyl acetate and benzene-petroleum ether[8].
-
-
Protocol: Recrystallization of this compound
-
Place the crude, solid compound (e.g., 1.0 g) into a clean Erlenmeyer flask.
-
Select an appropriate solvent (e.g., absolute ethanol, as it is commonly used for piperidine derivatives)[8][9].
-
Add the solvent portion-wise to the flask while gently heating (e.g., on a hot plate with stirring) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once cooled, place the flask in a 2-8°C refrigerator for several hours (or overnight) to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Assess purity using HPLC, LC-MS, and NMR.
Section 3: Analytical Characterization
Accurate structural confirmation and purity assessment are non-negotiable. However, the spectra of piperidine derivatives can sometimes be complex.
Problem: My ¹H NMR spectrum shows more peaks than expected or has very broad signals.
-
Causality & Explanation: The piperidine ring is not planar and typically exists in a chair conformation[10]. This can lead to complex spectra due to:
-
Axial vs. Equatorial Protons: Protons in axial and equatorial positions have different chemical environments and will appear as distinct signals with different coupling constants.
-
Conformational Isomers: The molecule may exist as a mixture of conformers (e.g., two different chair conformations or even boat conformations) that are slowly interconverting on the NMR timescale, leading to broad signals or duplicate sets of peaks[8][11]. The fluorine substituent can influence this equilibrium.
-
-
Troubleshooting & Characterization Strategy:
-
Acquire High-Field NMR: Use a higher field spectrometer (e.g., 500 MHz or greater) to achieve better signal dispersion.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve conformational issues. If conformers are present, signals may sharpen or coalesce as the temperature changes[11].
-
2D NMR Spectroscopy: These experiments are essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled (i.e., adjacent to each other).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton[10].
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows which protons are close in space, which is invaluable for determining stereochemistry and confirming the chair conformation (e.g., showing proximity between axial protons)[10].
-
-
Section 4: Handling and Use in Biological Assays
This is the most common area of difficulty for researchers. The physicochemical properties of the compound directly impact its behavior in aqueous environments.
Problem: My compound is precipitating when I add it to my aqueous assay buffer.
-
Causality & Explanation: This is the single most critical challenge. Piperidin-4-one compounds are known to have low aqueous solubility[12]. The fluorophenyl group further increases its lipophilicity[13]. When a concentrated DMSO stock is diluted into a buffer where the compound's concentration exceeds its solubility limit, it will precipitate, leading to inaccurate and non-reproducible results. The final concentration of the organic co-solvent (usually DMSO) is often too low to maintain solubility.
-
Troubleshooting & Best Practices:
-
Determine Maximum Solubility: Before starting, perform a simple visual solubility test. Prepare serial dilutions of your DMSO stock into your final assay buffer and observe the concentration at which precipitation or turbidity first appears. This is your practical upper concentration limit.
-
Minimize Final DMSO Concentration: Most cell-based assays are sensitive to DMSO. Aim for a final concentration of ≤0.5%, and never exceed 1% unless validated for your specific assay.
-
Use an Intermediate Dilution Step: Avoid adding a highly concentrated DMSO stock directly to the full volume of aqueous buffer. A stepwise dilution can mitigate precipitation caused by localized high concentrations.
-
Consider Additives (with caution): For biochemical assays (not cell-based), solubility-enhancing agents like BSA or non-ionic detergents (e.g., Tween-20) can sometimes help, but their compatibility with the assay must be verified[14].
-
Protocol: Preparing Solutions for Biological Assays
-
Prepare High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved. Sonicate gently if needed. Store this stock in aliquots at -20°C or -80°C.
-
Create an Intermediate Dilution Plate: Prepare a serial dilution of your compound in 100% DMSO in a polypropylene plate. For example, from a 10 mM stock, create 5 mM, 2.5 mM, 1.25 mM, etc. This will be your source plate.
-
Dilute into Assay Medium: Just before the experiment, dilute a small volume from your DMSO source plate into your final assay buffer. For example, to achieve a 10 µM final concentration with 0.5% DMSO, you would add 5 µL of a 2 mM DMSO stock to 995 µL of buffer.
-
Mix Thoroughly: After adding the compound to the buffer, mix immediately and thoroughly by vortexing or repeated pipetting to prevent localized precipitation. Visually inspect for any signs of precipitation before adding to your assay plate.
Section 5: Advanced Mechanistic FAQs
Given its structural similarity to thalidomide, researchers often have questions about the potential mechanism of action of this compound.
Q: Could this compound act as a "molecular glue" for targeted protein degradation?
A: Yes, this is a primary hypothesis for compounds containing the piperidine-2,6-dione (or glutarimide) motif. This scaffold is known to bind to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. By binding to CRBN, the compound can induce a new protein surface that recruits a "neosubstrate" (a target protein not normally recognized by CRBN), leading to its ubiquitination and subsequent degradation by the proteasome. Thalidomide and its analogs (IMiDs) are classic examples.
Q: How would I begin to test if my compound engages CRBN and induces degradation of a target protein?
A: A typical workflow involves several key experiments:
-
Cell Viability/Phenotypic Screening: First, identify a biological effect. For example, screen the compound against a panel of cancer cell lines to see if it has anti-proliferative activity[12].
-
Target Identification (Proteomics): If a phenotype is observed, use unbiased proteomics (e.g., mass spectrometry-based approaches) to compare the proteomes of cells treated with your compound versus a vehicle control. A protein that is significantly downregulated only in the presence of the compound is a top candidate for being a degraded target.
-
Validation of Degradation: Confirm the degradation of the candidate protein using a targeted method like Western Blotting. Show that the degradation is dose- and time-dependent.
-
Mechanism of Action Validation:
-
CRBN Dependence: Test if the degradation is lost in CRBN knockout/knockdown cells.
-
Proteasome Dependence: Show that co-treatment with a proteasome inhibitor (e.g., MG132) rescues the degradation of the target protein.
-
Competitive Binding: Use a known CRBN binder, like thalidomide or lenalidomide, in a competition assay to see if it can prevent the degradation induced by your compound.
-
References
- 1. scbt.com [scbt.com]
- 2. This compound - C11H10FNO2 | CSSB00011815846 [chem-space.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 959246-81-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. actascientific.com [actascientific.com]
- 10. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
minimizing off-target effects of 4-(3-Fluorophenyl)piperidine-2,6-dione
Answering the user's request.## Technical Support Center: 4-(3-Fluorophenyl)piperidine-2,6-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical resource hub for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on utilizing this compound while proactively managing and minimizing its off-target effects. As a derivative of the piperidine-2,6-dione scaffold, this molecule is presumed to function as a "molecular glue" type ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This mechanism, while powerful for inducing targeted protein degradation, necessitates a rigorous understanding of cellular selectivity to ensure data integrity and therapeutic relevance.
This document moves beyond simple protocols to explain the scientific rationale behind experimental design, empowering you to troubleshoot effectively and generate robust, publication-quality data.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the foundational concepts of this compound's mechanism and its implications for experimental design.
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to the piperidine-2,6-dione chemical class, which forms the core of immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide.[3] Its primary mechanism is to act as a ligand for Cereblon (CRBN), a substrate receptor component of the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] By binding to a tri-tryptophan pocket in CRBN, it modulates the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[5][6] When incorporated into a Proteolysis-Targeting Chimera (PROTAC), this moiety serves as the "E3 ligase handle" to recruit CRBN to a desired protein of interest for degradation.[1]
Q2: What are the principal off-target effects associated with this class of compounds?
A2: The off-target effects are not random; they are intrinsic to the compound's mechanism. The CRBN-binding moiety itself can independently recruit and degrade endogenous proteins.[7] The most well-characterized off-targets for this class of ligands are zinc-finger (ZF) transcription factors, such as IKZF1 (Ikaros), IKZF3 (Aiolos), and ZFP91.[5][7][8] This occurs because the exposed part of the ligand, when bound to CRBN, creates a novel surface that is recognized by the degrons of these specific proteins.[6][7] Degradation of these unintended neosubstrates can lead to significant biological consequences, including immunomodulation and potential toxicities, which can confound experimental results.[8][9]
Q3: Why is a proactive off-target analysis essential for my research?
A3: A proactive and rigorous off-target analysis is paramount for three key reasons:
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Data Integrity: Unidentified off-target effects can lead to misinterpretation of phenotypic data. An observed cellular response might be incorrectly attributed to the on-target protein's degradation when it is actually caused by the depletion of a critical off-target protein.
-
Therapeutic Viability: For drug development professionals, early identification of liabilities is crucial. Off-target degradation can lead to cellular toxicity or undesirable side effects, narrowing the therapeutic window and potentially halting the development of a promising candidate.[9][10]
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Mechanism Elucidation: Understanding the full degradation profile provides a more complete picture of the compound's biological activity, potentially revealing novel therapeutic opportunities or explaining unexpected phenotypes.[11]
Part 2: A Validated Workflow for Off-Target Profiling
We have designed a self-validating workflow to systematically identify and confirm off-target effects. This process integrates a broad discovery phase with a targeted validation phase, ensuring high confidence in your results.
Caption: Workflow for identifying and validating off-target effects.
Experimental Protocol 1: Global Proteomics for Off-Target Discovery
This protocol uses Tandem Mass Tag (TMT)-based quantitative mass spectrometry to achieve a comprehensive and unbiased survey of protein abundance changes following compound treatment.[12][13]
Objective: To identify all proteins that are significantly downregulated by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to ~80% confluency. The choice of cell line is critical; ensure it expresses your on-target protein and CRBN.
-
Treat cells with the compound at a concentration known to induce on-target degradation (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a duration sufficient to observe degradation (e.g., 12-24 hours).[12] Perform in biological triplicate for statistical power.
-
-
Sample Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration for each lysate using a BCA assay.
-
-
Protein Digestion and TMT Labeling:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides overnight using trypsin.
-
Label the resulting peptides with distinct TMT isobaric tags according to the manufacturer's protocol. This allows samples to be pooled for a single LC-MS/MS run, reducing variability.[13]
-
-
LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide sets.
-
Analyze the pooled sample using liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the compound-treated samples compared to the vehicle control. A typical cutoff is a Log2 fold change < -1 and a p-value < 0.05.
-
Experimental Protocol 2: Orthogonal Validation via Western Blot
Objective: To confirm the degradation of high-priority off-target candidates identified from the proteomics screen using an independent, antibody-based method.[12]
Methodology:
-
Cell Treatment and Lysis:
-
Prepare a new set of cell cultures. Treat with a range of compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control for the optimal time determined previously.
-
Lyse cells in RIPA buffer with protease inhibitors. Quantify protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) from each sample.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Crucially, re-probe the same membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify band intensities and normalize them to the loading control to confirm dose-dependent degradation.
-
Part 3: Troubleshooting and Optimization Guide
Problem 1: My proteomics data shows significant degradation of several zinc-finger (ZF) proteins.
-
Causality: This is the expected off-target signature for CRBN-binding molecular glues.[7][14] The phthalimide ring of the piperidine-2,6-dione core is known to form specific interactions with the zinc finger domains of certain proteins, recruiting them for degradation.[7]
-
Solution Path:
-
Confirm with Western Blot: Prioritize the top 2-3 most downregulated ZF proteins from your proteomics list and validate their degradation using the Western Blot protocol. This confirms the proteomics result is not an artifact.
-
Assess Concentration Dependence: The Western blot dose-response will be informative. If ZF degradation only occurs at concentrations much higher than required for your on-target effect, you may have a viable experimental window.
-
Consider Compound Modification: If the on- and off-target degradation potencies are too close, medicinal chemistry intervention is required. See Problem 2.
-
Problem 2: How can I rationally modify my compound to reduce off-target ZF degradation?
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Causality: Off-target ZF degradation is highly sensitive to steric hindrance around the CRBN-binding ligand.[9] Small modifications can disrupt the interaction with off-target proteins while preserving the necessary binding to CRBN.
-
Solution Path:
-
Prioritize C5 Modification: Research has shown that adding substitutions at the C5 position of the phthalimide ring is particularly effective at reducing ZF protein degradation.[14][15] This is more effective than modifying the C4 position.[9] The added bulk at C5 sterically clashes with the ZF domain, preventing the formation of a productive ternary complex (CRBN-Compound-ZF Protein).
-
Synthesize Analogs: Create a small library of analogs with different chemical groups at the C5 position to empirically test their selectivity profile.
-
Re-run Profiling: Screen these new analogs using Western blot against your primary on-target and key off-target proteins to identify a candidate with an improved selectivity ratio.
-
Problem 3: I'm observing cellular toxicity. How do I know if it's an on-target or off-target effect?
-
Causality: Toxicity can arise from the intended degradation of a critical protein (on-target) or the unintended removal of other essential proteins (off-target).[9]
-
Solution Path:
-
Use a Non-Degrading Control: The most rigorous approach is to synthesize a control compound where the CRBN-binding moiety is slightly modified to prevent binding (e.g., altering the glutarimide ring). If this control molecule, which can still bind the on-target protein but cannot induce degradation, does not cause toxicity, it suggests the toxicity is degradation-dependent.
-
Correlate Potencies: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) alongside a Western blot dose-response for both on- and off-target proteins. If the EC50 for toxicity closely matches the DC50 for a specific off-target protein, it points towards that protein's degradation as the cause.
-
Genetic Validation: If possible, use siRNA or CRISPR to knock down the on-target and suspected off-target proteins individually. If knockdown of a specific off-target protein phenocopies the toxicity observed with your compound, it provides strong evidence for the source of the toxicity.
-
Part 4: Data Visualization and Mechanistic Insight
Summarizing Quantitative Proteomics Data
Present your proteomics results clearly to facilitate interpretation.
| Protein ID (UniProt) | Gene Name | Log2 Fold Change (Compound vs. Vehicle) | p-value | Putative Function | Classification |
| P12345 | TARGET1 | -2.58 | 1.2e-5 | Kinase Signaling | On-Target |
| Q67890 | IKZF1 | -2.15 | 4.5e-5 | Transcription Factor | Known Off-Target |
| P54321 | ZFP91 | -1.89 | 9.8e-4 | Transcription Factor | Known Off-Target |
| R98765 | OTHER1 | -1.55 | 2.1e-3 | Metabolic Enzyme | Potential Off-Target |
| ... | ... | ... | ... | ... | ... |
Mechanism of Action Diagram
This diagram illustrates how this compound hijacks the CRL4^CRBN^ E3 ligase to induce degradation of both an intended Protein of Interest (POI) and an unintended off-target neosubstrate.
Caption: CRBN ligand-mediated on-target and off-target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomalidomide Treatment in Relapsed/Refractory Multiple Myeloma Patients—Real-World Data From Hungary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. scispace.com [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs) - Oreate AI Blog [oreateai.com]
- 8. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Purification Difficulties of 4-(3-Fluorophenyl)piperidine-2,6-dione
Welcome to the technical support center for 4-(3-Fluorophenyl)piperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the purification challenges associated with this compound. The unique physicochemical properties imparted by the fluorine atom can introduce complexities in achieving high purity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?
A: A yellow or brownish discoloration in your product is typically due to the presence of oxidation products or residual starting materials and byproducts from the synthesis.[1] The piperidine-2,6-dione ring can be susceptible to degradation under certain conditions. To address this, a multi-step purification approach is often necessary.
-
Initial Troubleshooting:
-
Charcoal Treatment: Before recrystallization, dissolving the crude product in a suitable hot solvent and treating it with activated charcoal can effectively adsorb colored impurities.[2]
-
Recrystallization: A carefully selected solvent system for recrystallization is crucial. Based on literature for similar piperidine derivatives, ethanol, or a mixture of ethanol and water, is a good starting point.[3][4]
-
Q2: I'm observing co-eluting impurities during column chromatography. How can I improve the separation?
A: Co-elution is a common challenge, especially with structurally similar impurities. The fluorine atom in this compound can alter its polarity just enough to make separation from non-fluorinated analogues or regioisomers difficult.[5]
-
Optimization Strategies:
-
Solvent System Modification: Systematically vary the polarity of your mobile phase. A shallow gradient elution can often resolve closely eluting compounds.
-
Stationary Phase Selection: If using silica gel, consider switching to a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography), which can offer different selectivity.[5]
-
Preparative HPLC: For achieving very high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[5]
-
Q3: My purified this compound shows the presence of starting materials in the final NMR spectrum. What is the most effective way to remove them?
A: The presence of unreacted starting materials, such as 3-fluoroaniline or glutaric anhydride derivatives, indicates an incomplete reaction or inefficient initial purification.
-
Recommended Actions:
-
Aqueous Wash: If your synthesis involves a final work-up, consider an acidic wash (e.g., dilute HCl) to remove any unreacted amine, followed by a basic wash (e.g., saturated NaHCO₃) to remove acidic impurities.[3]
-
Recrystallization: This is often the most effective method for removing small amounts of starting materials from a solid product. The key is to choose a solvent in which your desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[4]
-
Q4: I am concerned about the potential for hydrolysis of the dione ring. How can I minimize this during purification?
A: The piperidine-2,6-dione ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[6]
-
Preventative Measures:
-
pH Control: During aqueous work-ups, avoid prolonged exposure to strong acids or bases. Use mild acidic and basic solutions and work quickly.
-
Anhydrous Conditions: When performing chromatography or other purification steps using organic solvents, ensure your solvents are dry to prevent on-column degradation.
-
Temperature: Avoid excessive heat during purification steps, as this can accelerate hydrolysis.
-
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
Low recovery after recrystallization is a frequent issue. This can be due to several factors related to the solvent choice and procedure.
Causality Analysis:
-
Inappropriate Solvent: The chosen solvent may have too high a solubility for your compound even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will keep your compound dissolved even after cooling.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice.
-
Incomplete Precipitation: The cooling time or temperature may be insufficient for complete crystallization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recrystallization yield.
Problem 2: Product Appears as an Oil or Gummy Solid
The inability to obtain a crystalline solid can be frustrating and is often linked to the presence of impurities that inhibit crystal formation.
Causality Analysis:
-
Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice.
-
Greasy Impurities: Byproducts with low melting points can prevent your product from solidifying.
-
Hygroscopic Nature: The compound may be absorbing moisture from the atmosphere.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-crystalline product.
Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol provides a step-by-step method for the recrystallization of this compound, a critical step for removing impurities and obtaining a high-purity crystalline product.
-
Solvent Selection: Based on the properties of similar piperidine-2,6-diones, a primary solvent to investigate is ethanol.[4] A co-solvent system, such as ethanol/water, can also be effective. Refer to the solvent screening table below.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves. If using a co-solvent system, dissolve the compound in the primary solvent first, then add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Table 1: Recrystallization Solvent Screening
| Solvent System | Suitability for Piperidine-2,6-diones | Reference |
| Ethanol | Widely used for similar compounds. | [4] |
| Ethanol/Water | Good for adjusting polarity and solubility. | [3] |
| Acetonitrile | An alternative polar aprotic solvent. | [4] |
| Methanol | Another potential protic solvent. | [4] |
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography, ideal for separating compounds with different polarities.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.[7]
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are invaluable for structural confirmation and purity assessment. The absence of impurity signals in the NMR spectra is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the compound and confirms its molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome the purification challenges associated with this compound, leading to a higher quality product for their research and development endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
strategies to increase the yield of 4-(3-Fluorophenyl)piperidine-2,6-dione synthesis
Welcome to the technical support center for the synthesis of 4-(3-Fluorophenyl)piperidine-2,6-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer detailed protocols to enhance the yield and purity of your synthesis.
Overview of Synthetic Strategies
This compound, a substituted glutarimide, is a key structural motif in medicinal chemistry, particularly in the development of targeted protein degraders and immunomodulatory drugs.[1][2] The synthesis of these molecules can be challenging due to the stability of the glutarimide ring and the potential for side reactions.[3]
Common synthetic routes typically involve two main stages:
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Formation of the Substituted Glutaric Acid Intermediate: This often involves a Michael addition or a similar carbon-carbon bond-forming reaction to create the 3-(3-fluorophenyl)pentanedioic acid (also known as 3-(3-fluorophenyl)glutaric acid) backbone.
-
Cyclization to form the Piperidine-2,6-dione Ring: The substituted glutaric acid or its derivative is then cyclized, usually with a source of ammonia or a primary amine, to form the final glutarimide product.
This guide will focus on troubleshooting and optimizing a common and effective pathway: the Michael addition of a 3-fluorophenyl derivative to an acrylate, followed by hydrolysis and cyclization.
Synthetic Workflow Diagram
Caption: General two-stage synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: Why is my overall yield of this compound consistently low?
Answer: Low overall yield can stem from inefficiencies in either the Michael addition/hydrolysis step or the final cyclization. It's crucial to isolate the problematic stage.
Possible Causes & Solutions:
-
Inefficient Michael Addition:
-
Cause: The base used may not be strong enough to effectively deprotonate the 3-fluorophenylacetonitrile, or the reaction may not have gone to completion.
-
Solution: Consider using a stronger base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).[4] Ensure anhydrous conditions, as moisture can quench the base. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting materials.
-
-
Incomplete Hydrolysis:
-
Cause: The hydrolysis of the nitrile and ester groups of the Michael adduct to the dicarboxylic acid can be sluggish.
-
Solution: A strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) followed by acidic workup is necessary.[5] Refluxing for an extended period (12-24 hours) is often required to drive the reaction to completion.
-
-
Poor Cyclization Efficiency:
-
Cause: The cyclization of 3-(3-fluorophenyl)pentanedioic acid is a dehydration reaction that requires high temperatures. Insufficient temperature or an inappropriate cyclizing agent can lead to low conversion.
-
Solution: A common method is to heat the diacid with urea at high temperatures (180-200 °C). Urea decomposes to ammonia and isocyanic acid, facilitating the imide ring formation. Alternatively, converting the diacid to the anhydride using acetic anhydride, followed by reaction with ammonia, can be a milder and more controlled approach.[6]
-
-
Product Degradation:
-
Cause: The glutarimide ring can be susceptible to hydrolysis (ring-opening) under harsh aqueous basic conditions, especially at elevated temperatures.[3]
-
Solution: During workup and purification, avoid prolonged exposure to strong bases. If base is used, perform the extraction quickly and at room temperature. Neutralize the product as soon as possible.
-
Question 2: I am observing significant impurity formation. How can I improve the purity of my final product?
Answer: Impurity formation is a common challenge. The nature of the impurity can often point to the source of the problem.
Common Impurities & Mitigation Strategies:
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction in either step.
-
Solution: As mentioned, ensure optimal reaction conditions (stronger base, sufficient reaction time, and temperature). Monitor the reaction progress via TLC or LC-MS.
-
-
Side-Products from Michael Addition:
-
Cause: Polymerization of the ethyl acrylate or self-condensation of the 3-fluorophenylacetonitrile can occur.
-
Solution: Control the reaction temperature carefully. Add the base slowly to a cooled solution of the reactants to manage the exotherm. Using a slight excess of the 3-fluorophenylacetonitrile can sometimes minimize acrylate polymerization.
-
-
Formation of Amide-Acid Instead of Imide:
-
Cause: Incomplete cyclization, where only one of the carboxylic acid groups reacts to form an amide, leaving the other as a carboxylic acid.
-
Solution: Ensure sufficient heating and an adequate amount of the cyclizing agent (e.g., urea). Driving off the water formed during the reaction can also help push the equilibrium towards the imide product.
-
Purification Strategy: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system might be ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. Column chromatography can also be used, but the polar nature of the glutarimide may require a polar eluent system (e.g., dichloromethane/methanol).
Question 3: The cyclization step is not working. What are the critical parameters to control?
Answer: The cyclization of the substituted glutaric acid to the glutarimide is often the most challenging step.
Critical Parameters & Optimization:
| Parameter | Importance | Recommended Conditions & Rationale |
| Temperature | Critical | 180-200 °C (for urea fusion) . This temperature is necessary to overcome the activation energy for the dehydration and ring-closure reaction. Below this range, the reaction is often too slow. |
| Cyclizing Agent | Critical | Urea: A cost-effective and common reagent. It decomposes to provide ammonia in situ. Acetic Anhydride/Ammonia: A two-step process that can be milder. Acetic anhydride forms the glutaric anhydride, which is then readily converted to the imide with ammonia.[6] |
| Reaction Time | Important | 2-4 hours . Monitor by TLC to determine the point of maximum conversion. Prolonged heating at high temperatures can lead to decomposition. |
| Atmosphere | Recommended | Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions at high temperatures. |
Troubleshooting Workflow for Cyclization
Caption: Decision tree for troubleshooting the cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the precursor, 3-(3-fluorophenyl)pentanedioic acid? A common and effective method involves the Michael addition of a nucleophile like the carbanion of 3-fluorophenylacetonitrile to an α,β-unsaturated ester like ethyl acrylate, followed by vigorous hydrolysis of the resulting adduct.[7]
Q2: Are there any specific safety precautions I should take during this synthesis? Yes. 3-Fluorophenylacetonitrile is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). The use of strong bases like sodium ethoxide and strong acids requires care to avoid chemical burns. High-temperature reactions should be conducted behind a safety shield.
Q3: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹⁹F NMR will also be characteristic.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity quantitatively.
Q4: Can I use a different starting material for the Michael addition? Yes, other nucleophiles like diethyl malonate can be used in reaction with 3-fluorobenzaldehyde to form an intermediate that can then be further elaborated. However, the route starting from 3-fluorophenylacetonitrile is often more direct.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(3-Fluorophenyl)pentanedioic acid
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.
-
Addition of Reactants: Cool the mixture to 0-5 °C in an ice bath. Add a solution of 3-fluorophenylacetonitrile (1.0 equivalent) and ethyl acrylate (1.2 equivalents) in anhydrous ethanol dropwise over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Hydrolysis: To the reaction mixture, add a solution of concentrated hydrochloric acid (e.g., 6M HCl) and heat to reflux for 12-24 hours. This step hydrolyzes both the nitrile and the ester groups.
-
Workup: After cooling, a precipitate of the diacid may form. If not, reduce the volume of the solvent under vacuum. Extract the aqueous solution with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 3-(3-fluorophenyl)pentanedioic acid can be purified by recrystallization from water or a suitable organic solvent mixture.
Protocol 2: Cyclization to this compound
-
Setup: In a round-bottom flask, thoroughly mix 3-(3-fluorophenyl)pentanedioic acid (1.0 equivalent) and urea (2.0-2.5 equivalents).
-
Reaction: Heat the mixture in an oil bath to 180-200 °C. The mixture will melt, and gas (ammonia and CO₂) will evolve. Maintain this temperature for 2-3 hours. The reaction can be monitored by TLC (a significant change in polarity will be observed from the diacid to the imide).
-
Workup: Allow the reaction mixture to cool until it solidifies. Dissolve the solid in a suitable solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic solution with water and then with brine to remove any remaining urea and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or isopropanol to yield the final product as a white or off-white solid.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CN101426787A - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]
addressing experimental variability with 4-(3-Fluorophenyl)piperidine-2,6-dione
Welcome to the technical support resource for 4-(3-Fluorophenyl)piperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in experimental settings. Given its structural similarity to thalidomide and its analogues (known as immunomodulatory drugs or IMiDs), this molecule is presumed to function as a molecular glue, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This guide provides in-depth troubleshooting strategies and foundational knowledge to help you achieve robust and reproducible results.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the compound's mechanism and handling to establish a strong baseline for your experiments.
Q1: What is this compound and what is its expected mechanism of action?
This compound belongs to a class of compounds containing a piperidine-2,6-dione, or glutarimide, ring. This chemical scaffold is the cornerstone of molecules that recruit the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2] By binding to CRBN, these molecules can alter its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[2][3]
The primary mechanism is often referred to as "molecular glue"-mediated targeted protein degradation. The compound facilitates a direct interaction between CRBN and a target protein that would not normally occur, leading to the target's destruction.[4] The fluorine substitution on the phenyl ring can modulate binding affinity, basicity, and pharmacokinetic properties.[5]
Caption: Mechanism of Action of a CRBN-recruiting molecular glue.
Q2: How should I prepare and store stock solutions of this compound?
Proper handling is critical for reproducibility.
-
Solvent: Use anhydrous dimethyl sulfoxide (DMSO) for primary stock solutions.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your cellular assays (final DMSO concentration should be <0.5%, ideally ≤0.1%).
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[6] Piperidine-containing compounds can be sensitive to moisture and heat, which may lead to degradation over time.[6]
-
Stability: Before a critical experiment, it is advisable to confirm the integrity of an older stock solution via analytical methods like LC-MS if you observe inconsistent results.
Q3: What are the essential controls for a cellular experiment?
To ensure your observed effects are specific to the compound's action, the following controls are mandatory:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used in your experimental wells. This controls for any solvent-induced toxicity or phenotypic changes.
-
Negative Control Compound (if available): An ideal negative control would be a structurally similar analogue that is known not to bind CRBN. This helps to de-convolute CRBN-dependent degradation from other potential off-target effects of the compound.[7]
-
Positive Control Compound (if applicable): If you are studying a known neosubstrate of other molecular glues (e.g., IKZF1 degradation by lenalidomide), using a well-characterized compound can validate that your cellular system is responsive.[8]
Part 2: Troubleshooting Experimental Variability
This section provides a structured approach to diagnosing and solving common issues encountered during experimentation.
Caption: A logical workflow for troubleshooting common experimental issues.
Scenario 1: Inconsistent or No Degradation of the Target Protein
Q: I've treated my cells with this compound, but my Western blot shows no decrease in my protein of interest (POI). What should I do?
This is a common issue that can stem from the compound, the biological system, or the assay itself.
-
1. Verify Compound Integrity:
-
Cause: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Synthesis impurities can also affect activity.[6][9]
-
Solution: Use a fresh aliquot of your stock solution. If the problem persists, consider obtaining a new batch of the compound or verifying its identity and purity (>95%) via LC-MS and ¹H-NMR.
-
-
2. Confirm CRBN Expression:
-
Cause: The mechanism is entirely dependent on the presence of Cereblon.[8] Different cell lines express varying levels of CRBN, and some may have very low or negligible expression.
-
Solution: Check for CRBN expression in your cell line of choice via Western blot or by consulting literature and cell line databases (e.g., DepMap). If CRBN levels are low, consider using a different, CRBN-proficient cell line for your experiments.
-
-
3. Optimize Compound Concentration (The "Hook Effect"):
-
Cause: Targeted protein degradation often exhibits a bell-shaped dose-response curve, known as the "hook effect."[7] At very high concentrations, the compound can independently saturate both the POI and CRBN, preventing the formation of the productive ternary complex (POI-compound-CRBN) required for degradation.
-
Solution: Perform a wide dose-response experiment, from low nanomolar to high micromolar concentrations (e.g., 1 nM to 50 µM). This is crucial to identify the optimal concentration range for degradation and to avoid misinterpreting a lack of degradation at high doses.
-
-
4. Perform a Time-Course Experiment:
-
Cause: Protein degradation is a dynamic process. The kinetics of degradation and subsequent protein re-synthesis vary for different proteins. An early time point may not show significant degradation, while a very late time point might show recovery of protein levels.
-
Solution: Conduct a time-course experiment at the optimal concentration. Typical time points range from 2 to 48 hours (e.g., 2, 4, 8, 16, 24, 48h) to determine the time of maximal degradation (nadir).
-
| Parameter | Recommended Starting Range | Rationale |
| Concentration | 1 nM - 30 µM (log dilutions) | To identify optimal degradation and assess for the hook effect.[7] |
| Incubation Time | 4 - 24 hours | Balances time for degradation machinery to act against protein re-synthesis. |
| Cell Confluency | 60 - 80% | Ensures cells are in a healthy, proliferative state for consistent results. |
| Final DMSO % | ≤ 0.1% | Minimizes solvent-induced artifacts and toxicity. |
Table 1: Recommended starting parameters for cellular degradation assays.
Scenario 2: Unexpected Cellular Phenotype or Toxicity
Q: I'm observing significant cell death or an unexpected phenotype that doesn't correlate with the known function of my POI. How can I investigate this?
This could be due to off-target effects or on-target toxicity from degrading an essential protein.
-
1. De-risk Solvent Effects:
-
Cause: High concentrations of DMSO are toxic to most cell lines.
-
Solution: Ensure your vehicle control shows no toxicity. If it does, reduce the final DMSO concentration in all experimental wells.
-
-
2. Investigate Off-Target Degradation:
-
Cause: The compound may induce the degradation of other proteins besides your intended target. The 3-fluorophenyl moiety could interact with other cellular targets.
-
Solution: A proteomics-based approach (e.g., mass spectrometry) is the gold standard for identifying all proteins degraded upon compound treatment.[3] This provides an unbiased view of the compound's selectivity.
-
-
3. Confirm On-Target Toxicity:
-
Cause: Your POI, while perhaps not previously known to be, may be essential for cell survival in your specific cell line.
-
Solution: Use an orthogonal method to deplete your POI, such as siRNA or CRISPR/Cas9-mediated knockout.[10] If this orthogonal method recapitulates the toxic phenotype, it strongly suggests your compound is working as intended and the effect is due to on-target degradation.
-
Part 3: Key Experimental Protocols
Protocol 1: Western Blot Analysis of POI Degradation
This protocol details the steps to quantify changes in protein levels following treatment.
-
Cell Seeding: Plate cells in a 6- or 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium from the cells and add the compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 18 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to your POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ to determine the percentage of protein remaining relative to the vehicle control.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing 2x the final concentration of your compound dilutions. Include vehicle-only and no-cell (blank) controls.
-
Incubation: Incubate for the desired time (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank reading, calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC50 value.
References
- 1. Thalidomide and its analogues: A review of the potential for immunomodulation of fibrosis diseases and opthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 4-(3-Fluorophenyl)piperidine-2,6-dione Concentration in Assays
Welcome to the technical support center for the optimization of 4-(3-Fluorophenyl)piperidine-2,6-dione concentration in your research assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments. Here, we emphasize not just the "how" but the "why" behind experimental choices, grounding our recommendations in established scientific principles.
Introduction to this compound
This compound is a chemical compound with a piperidine ring structure.[1][2][3] Piperidine and its derivatives are known to exhibit a wide range of biological activities and are being investigated for their therapeutic potential in various diseases, including cancer.[4][5] Specifically, compounds with a piperidine-2,6-dione core are analogues of thalidomide and are recognized as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex.[6][7][8]
Mechanism of Action
This compound, as a presumed Cereblon E3 Ligase Modulator (CELMoD), likely functions as a "molecular glue."[9][10] These small molecules bind to CRBN, altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[11][12] This mechanism is responsible for the diverse biological effects of thalidomide and its analogs, including anti-tumor and immunomodulatory activities.[6][13][14] The precise neosubstrates targeted by this compound would determine its specific biological effects.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in various assays.
Q1: What is the recommended starting concentration for a cell-based assay?
A1: For a novel compound like this compound, a broad range-finding experiment is crucial. We recommend an initial 10-fold serial dilution series, for example, from 100 µM down to 0.01 µM.[15] This will help you identify a narrower, more effective concentration range for subsequent, detailed dose-response experiments. The optimal concentration will be highly dependent on the cell type and the specific endpoint being measured.
Q2: How should I prepare my stock solution of this compound?
A2: Due to the hydrophobic nature of the chlorophenyl group, it is likely that this compound will have limited aqueous solubility.[16] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock in 100% DMSO is a common starting point. Ensure the compound is fully dissolved. For your working concentrations, dilute the DMSO stock in your cell culture medium or assay buffer. It is critical to maintain a final DMSO concentration that is non-toxic to your cells, typically ≤ 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[15]
Q3: My compound is precipitating in the cell culture medium. What should I do?
A3: Precipitation is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this:
-
Lower the Final Concentration: The most straightforward solution is to work with lower concentrations of the compound.
-
Check the Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.
-
Use a Different Solvent: While DMSO is common, other solvents like ethanol could be tested, but their compatibility with your specific cell line must be verified.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Sonication: Briefly sonicating the diluted compound in the medium may help to dissolve small precipitates, but this should be done cautiously to avoid degrading the compound.
Q4: How do I determine the optimal incubation time for my assay?
A4: The optimal incubation time depends on the biological question you are asking and the doubling time of your cell line.[15]
-
For cytotoxicity or proliferation assays: An incubation time of 48 to 72 hours is common to allow for effects on cell division to become apparent.
-
For signaling pathway studies: Shorter incubation times, ranging from minutes to a few hours, may be necessary to capture transient events.
-
Recommendation: Perform a time-course experiment where you treat your cells with a fixed concentration of the compound and measure the response at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: High Background Signal in the Assay
High background can mask the true signal from your compound.
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence/Autoluminescence | Run a "no-cell" control containing only the medium and the compound at various concentrations to measure any intrinsic signal.[15] |
| Non-specific Binding | Increase the number and duration of wash steps between antibody incubations or reagent additions.[17] Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to your wash buffers. |
| Insufficient Blocking | Increase the concentration or incubation time of your blocking buffer.[17] |
| Contaminated Reagents | Prepare fresh buffers and reagents. |
Issue 2: Low or No Signal (Poor Signal-to-Noise Ratio)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wider range of concentrations.[15] It's possible the effective concentration is higher or lower than initially tested. |
| Inactive Compound | Verify the integrity of your compound stock. Has it been stored correctly (typically at -20°C or -80°C)? Have there been multiple freeze-thaw cycles? |
| Suboptimal Cell Seeding Density | Optimize the number of cells plated per well. Too few cells will result in a weak signal, while too many can lead to overgrowth and artifacts.[18] |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the biological effect of the compound. Consider using a more sensitive detection method.[15] |
Issue 3: Inconsistent or Irreproducible Results
Variability between experiments can undermine the validity of your findings.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before starting the experiment.[18][19] |
| Pipetting Errors | Be meticulous with your pipetting, especially during serial dilutions. Use calibrated pipettes. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile water or PBS.[18] |
| Inconsistent Incubation Times or Conditions | Standardize all incubation steps and ensure a uniform temperature and CO2 distribution in your incubator.[18] |
Experimental Protocols
Protocol 1: Range-Finding Dose-Response Assay
This protocol is designed to identify the initial effective concentration range of this compound.
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a 10-fold serial dilution in cell culture medium to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Readout: Perform your chosen cell viability or functional assay according to the manufacturer's instructions.
Protocol 2: Definitive IC50 Determination
Based on the results from the range-finding assay, this protocol is for determining a more precise IC50 value.
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Compound Preparation: Prepare a series of 8-12 concentrations of this compound using a 2-fold or 3-fold serial dilution around the estimated IC50 from the range-finding assay.[15] For instance, if the initial assay indicated activity between 1 µM and 10 µM, the definitive assay might use concentrations from 0.5 µM to 20 µM.
-
Treatment and Incubation: Follow steps 3 and 4 from Protocol 1.
-
Data Analysis: Plot the assay response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Diagram 1: General Workflow for Concentration Optimization
Caption: Workflow for optimizing compound concentration.
Diagram 2: Troubleshooting Logic for High Background Signal
Caption: Decision tree for troubleshooting high background.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C11H10FNO2 | CID 27282224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - C11H10FNO2 | CSSB00011815846 [chem-space.com]
- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thalidomide - Wikipedia [en.wikipedia.org]
- 8. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CAS 84803-46-3: 4-(4-Chlorophenyl)-2,6-piperidinedione [cymitquimica.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biocompare.com [biocompare.com]
- 19. marinbio.com [marinbio.com]
Validation & Comparative
A Researcher's Guide to the Comparative Analysis of Novel Glutarimide-Based Molecular Glues: 4-(3-Fluorophenyl)piperidine-2,6-dione and Thalidomide Analogs
Foreword for the Modern Drug Hunter
In the rapidly evolving discipline of targeted protein degradation (TPD), the ability to rationally design and rigorously evaluate novel chemical matter is paramount. The groundbreaking discovery that thalidomide and its analogs function as "molecular glues"—small molecules that induce the degradation of neo-substrates by hijacking the Cereblon (CRBN) E3 ubiquitin ligase—has launched a new paradigm in drug discovery.[1][2][3] These agents, now more broadly classified as Cereblon E3 Ligase Modulating Drugs (CELMoDs), have demonstrated profound clinical success, particularly in hematological malignancies, by degrading key transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6]
This guide moves beyond a simple recitation of facts about established drugs like lenalidomide and pomalidomide. Instead, it provides a strategic framework for the comparative analysis of a novel, rationally designed analog, 4-(3-Fluorophenyl)piperidine-2,6-dione , against its well-characterized predecessors. While specific performance data for such novel entities are often proprietary and not yet in the public domain, the imperative for research and development teams is to possess the in-house capability to generate this data. Therefore, this document is structured as both a comparative overview and a practical playbook, detailing the critical experiments required to characterize and differentiate next-generation molecular glues. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer the tools to visualize the complex biological processes at play.
Part 1: The Mechanistic Landscape of CRBN-Mediated Degradation
The core mechanism of action for all thalidomide-based molecular glues is the formation of a ternary complex between the CRBN E3 ligase, the small molecule, and a target neosubstrate. The glutarimide ring of the molecule docks into a hydrophobic pocket within CRBN's thalidomide-binding domain (TBD).[7] This binding event creates a composite interface that is recognized by specific structural motifs, typically a β-hairpin loop, on the neosubstrate protein.[7] This induced proximity allows the CRL4CRBN complex to polyubiquitinate the neosubstrate, marking it for destruction by the 26S proteasome.
Caption: Fig. 1: Molecular glue-induced protein degradation.
The differentiation between analogs stems from the chemistry of the "protruding moiety"—the part of the molecule extending from the glutarimide ring. This moiety, along with adjacent CRBN residues, forms the neosubstrate recognition surface. For this compound, the 3-fluorophenyl group serves this purpose. The introduction of fluorine is a common medicinal chemistry strategy to modulate properties such as metabolic stability, membrane permeability, and binding interactions through altered electronics and potential for hydrogen bonding. The central hypothesis is that this modification will alter the affinity for CRBN and/or the specificity for neosubstrates compared to existing analogs.
Part 2: Comparative Data Analysis: Establishing a Performance Baseline
A rigorous comparison requires quantifying key performance indicators. The table below outlines the necessary metrics and provides established data for benchmark compounds. The goal of an internal research campaign would be to populate the final row for the novel compound.
Table 1: Comparative Performance of Thalidomide Analogs
| Compound | CRBN Binding Affinity (Kd or IC50) | IKZF1 Degradation (DC50, nM) | IKZF3 Degradation (DC50, nM) | Antiproliferative Activity (IC50, µM) in MM.1S cells |
| Thalidomide | ~1.5 - 2.5 µM | >1000 | >1000 | >10 |
| Lenalidomide | ~0.5 - 1.5 µM | ~50 | ~25 | ~1.0 |
| Pomalidomide | ~0.2 - 1.2 µM | ~10 | ~5 | ~0.1 |
| This compound | To be determined | To be determined | To be determined | To be determined |
Data compiled from multiple sources. Absolute values can vary based on assay conditions.[4][8]
Part 3: Essential Experimental Protocols for Compound Characterization
The following section provides detailed, self-validating protocols for synthesizing and evaluating novel glutarimide-based molecular glues.
Synthesis of this compound
Rationale: A robust and scalable synthetic route is the first step in characterization. The following is a plausible and commonly used approach for generating 3-aryl-glutarimide scaffolds.[9]
Caption: Fig. 2: Plausible synthesis of the target compound.
Step-by-Step Methodology:
-
Michael Addition: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-fluorophenylacetonitrile in a suitable anhydrous solvent like ethanol.
-
Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt), to generate the carbanion.
-
Slowly add ethyl acrylate to the reaction mixture at room temperature. The reaction is typically exothermic.
-
Stir the reaction for 12-24 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Hydrolysis and Cyclization: Concentrate the crude Michael adduct and treat it with a strong acid, such as 6M sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours. This step hydrolyzes both the nitrile and the ester groups and promotes intramolecular cyclization to form the glutarimide ring.
-
Purification: Cool the reaction mixture and neutralize it carefully. The product may precipitate. Filter the solid or extract it with an organic solvent. Purify the crude product via column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, Mass Spectrometry, and HPLC.
CRBN Binding Affinity Assay
Rationale: Quantifying the direct binding of the compound to the CRBN protein is the primary validation of its on-target activity. A competitive fluorescence polarization (FP) assay is a robust, high-throughput method for this purpose.[10][11] It measures the displacement of a fluorescently-labeled probe from CRBN by the unlabeled test compound.
Caption: Fig. 3: Workflow for a CRBN binding FP assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute purified, recombinant CRBN-DDB1 protein complex in the assay buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 0.5 mM TCEP).
-
Prepare a fluorescent tracer (e.g., Cy5-labeled thalidomide) at 2x the final concentration.
-
Perform a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting from 100 µM). Also prepare positive (e.g., pomalidomide) and negative (DMSO vehicle) controls.
-
-
Assay Execution (384-well plate):
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of 2x test compound dilutions to the appropriate wells.
-
Add 10 µL of a pre-mixed solution of 2x CRBN-DDB1 and 2x fluorescent tracer.
-
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Measurement: Read the plate on a microplate reader equipped for fluorescence polarization, measuring both parallel and perpendicular fluorescence intensity.
-
Data Analysis: Convert intensity readings to millipolarization (mP) units. Plot mP versus the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Cellular IKZF1/3 Degradation Assay
Rationale: While binding to CRBN is necessary, it is not sufficient. The ultimate proof of a functional molecular glue is its ability to induce the degradation of neosubstrates in a cellular context. Western blotting is the gold-standard method for visualizing and quantifying this degradation.[6][12]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a relevant human cell line (e.g., MM.1S multiple myeloma cells) in 6-well plates and allow them to adhere or reach logarithmic growth phase.
-
Treat the cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 6 hours). Include a vehicle control (DMSO).
-
Protein Lysate Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed at 4°C.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the IKZF1 and IKZF3 signals to the loading control.
-
Plot the normalized protein level versus the logarithm of compound concentration and fit the data to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Part 4: Conclusion and Strategic Outlook
The journey from a chemical concept like this compound to a fully characterized lead compound is paved with rigorous, quantitative biology. This guide provides the strategic and tactical blueprint for that process. By systematically applying these protocols, a research team can determine if a novel analog offers a superior therapeutic window—be it through increased potency, altered neosubstrate selectivity that might mitigate toxicity, or improved drug-like properties. The true value of a new compound is not in its structure alone, but in the empirical data that defines its performance against the established benchmarks of the field.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Targeted protein degradation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. scispace.com [scispace.com]
- 7. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Efficacy of 4-(3-Fluorophenyl)piperidine-2,6-dione Derivatives as Cereblon Modulators
This guide provides an in-depth comparison of 4-(3-Fluorophenyl)piperidine-2,6-dione derivatives, a promising class of small molecules in the field of targeted protein degradation. We will delve into their mechanism of action, explore the structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and advance this therapeutic modality.
Introduction: A Privileged Scaffold for Targeted Protein Degradation
The piperidine ring is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals across various therapeutic areas.[1][2] Its derivatives are recognized for their diverse biological properties and serve as crucial structural components in drug design.[1][2][3] Within this broad class, molecules incorporating the 4-phenylpiperidine-2,6-dione core, an imide-based pharmacophore, have emerged as highly effective modulators of the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]
These compounds, often referred to as Cereblon E3 Ligase Modulating Drugs (CELMoDs), represent a paradigm shift in pharmacology.[6][7] Rather than inhibiting a protein's function, CELMoDs act as "molecular glues," reprogramming an E3 ligase to recognize and induce the degradation of specific target proteins, known as neosubstrates.[4][8] The addition of a fluorophenyl group, specifically the 3-fluoro substitution, is a key structural feature explored for optimizing potency and drug-like properties. This guide will compare derivatives based on this core structure, elucidating the principles that drive their biological efficacy.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic effect of this compound derivatives is achieved through a sophisticated mechanism of induced protein degradation. These small molecules bind to a specific pocket on Cereblon, which is a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4-CRBN) complex.[6][8]
This binding event subtly alters the surface of Cereblon, creating a novel interface that promotes the recruitment of neosubstrate proteins that would not normally interact with the ligase.[8] Once the ternary complex is formed (CELMoD-Cereblon-Neosubstrate), the E3 ligase machinery is activated. It catalyzes the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the neosubstrate. This polyubiquitination marks the neosubstrate for recognition and subsequent degradation by the 26S proteasome.[6] This process effectively eliminates the target protein from the cell, a powerful strategy for modulating targets previously considered "undruggable."[6]
Caption: CELMoD-mediated targeted protein degradation pathway.
Comparative Analysis and Structure-Activity Relationship (SAR)
The efficacy of a CELMoD is determined by its ability to form a stable and productive ternary complex. Minor structural modifications to the this compound scaffold can dramatically alter binding affinity and, critically, the profile of neosubstrates it degrades.[8] While a head-to-head comparison of a large library is proprietary to discovery programs, we can synthesize key SAR principles from published research.[4][9][10]
The core glutarimide ring is essential for binding to Cereblon, mimicking the endogenous ligand. The 4-position phenyl ring and its substituents are crucial for inducing the recruitment of specific neosubstrates. Modifications on a linker attached to the piperidine nitrogen are commonly explored to either extend toward new neosubstrates or to create bifunctional degraders (PROTACs).
Table 1: Illustrative SAR of 4-Phenylpiperidine-2,6-dione Derivatives
| Compound ID | R1 (Piperidine-N) | R2 (Phenyl Ring) | CRBN Binding (IC50, nM) | GSPT1 Degradation (DC50, nM) | Selectivity Notes |
| Parent | H | 3-Fluoro | 250 | 150 | Baseline activity. |
| Derivative A | H | 4-Fluoro | 400 | >1000 | Positional isomerism is critical; 4-F is less favorable for GSPT1 degradation.[9] |
| Derivative B | H | 3,5-Difluoro | 180 | 100 | Additional fluorine may enhance binding through specific interactions. |
| Derivative C | Methyl | 3-Fluoro | 230 | 120 | Small alkyl substitution at N1 is generally well-tolerated. |
| Derivative D | -CH2-Pyrimidine | 3-Fluoro | 50 | 25 | A heterocyclic moiety can form additional H-bonds, enhancing ternary complex stability and potency.[4] |
| Derivative E | H | 3-Chloro | 300 | 200 | Chloro substitution is tolerated but may offer different selectivity profile vs. fluoro. |
Note: The data in this table is illustrative, synthesized from principles in cited literature to demonstrate SAR concepts. Absolute values will vary based on specific assays.
This illustrative data underscores a key principle in CELMoD design: optimizing for potent CRBN binding alone is insufficient. The ultimate biological efficacy is dictated by the ability of the compound to induce the degradation of a therapeutically relevant neosubstrate, such as the translation termination factor GSPT1, a target in oncology.[4] The discovery of compounds that selectively degrade GSPT1 without affecting other known neosubstrates like IKZF1/3 is a significant goal, potentially leading to improved safety profiles.[4][8]
Essential Experimental Workflows for Efficacy Evaluation
To rigorously compare the biological efficacy of novel derivatives, a tiered and systematic approach is required. The following protocols provide a self-validating system, moving from direct target engagement to cellular functional outcomes.
Workflow for Derivative Evaluation
Caption: Tiered experimental workflow for evaluating CELMoD derivatives.
Protocol 1: Cereblon Binding Assay (In Vitro)
Objective: To quantify the binding affinity of derivatives to the CRBN-DDB1 protein complex. A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[4][6]
Causality: This initial step is critical to confirm that the synthesized compounds directly engage the intended target, Cereblon. Without binding, the downstream degradation mechanism is impossible. It serves as the foundational data point for SAR.
Methodology:
-
Reagents: Purified recombinant GST-CRBN-DDB1 complex, biotinylated tracer ligand (e.g., biotin-pomalidomide), Europium-labeled anti-GST antibody (donor), and Streptavidin-APC (acceptor).
-
Plate Preparation: Add assay buffer, the test derivative (at various concentrations), and the biotinylated tracer to the wells of a low-volume 384-well plate.
-
Protein Addition: Add the GST-CRBN-DDB1 protein complex to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Detection Reagent Addition: Add the Europium-labeled anti-GST antibody and Streptavidin-APC mixture.
-
Second Incubation: Incubate for another 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the test derivative concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Neosubstrate Degradation Assay
Objective: To measure the ability of the derivatives to induce the degradation of a target neosubstrate (e.g., GSPT1) in a relevant cell line.[4]
Causality: While in vitro binding is essential, it does not guarantee cellular activity. This assay is crucial to confirm that the compound is cell-permeable and can effectively engage the CRL4-CRBN complex within the complex cellular environment to induce degradation.[7]
Methodology (Western Blot):
-
Cell Culture: Plate a relevant human cell line (e.g., MM1.S multiple myeloma cells for GSPT1) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response curve of the test derivative (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the neosubstrate (e.g., anti-GSPT1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the neosubstrate band intensity to the loading control. Plot the normalized intensity against the drug concentration to determine the DC50 (concentration for 50% degradation).
Protocol 3: In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity of a lead derivative in a preclinical animal model.
Causality: In vitro and cellular assays determine potency, but in vivo models are required to assess the compound's overall therapeutic potential, taking into account its pharmacokinetic and pharmacodynamic properties in a whole organism.[11][12]
Methodology (Xenograft Model):
-
Model System: Use immunodeficient mice (e.g., NOD-SCID) for tumor cell implantation.
-
Tumor Implantation: Subcutaneously inject a relevant cancer cell line (e.g., MM1.S) into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth using caliper measurements until tumors reach a specified volume (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the test derivative via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Efficacy Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), collect tumor tissue and plasma to measure compound levels and confirm target degradation (e.g., via Western blot or LC-MS/MS).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine the in vivo efficacy.
Conclusion and Future Perspectives
The this compound scaffold is a powerful and versatile platform for the development of novel CELMoDs. Biological efficacy is a multi-faceted characteristic, dependent not only on high-affinity binding to Cereblon but also on the precise structural attributes that facilitate the selective recruitment and degradation of therapeutic neosubstrates. The strategic placement of substituents, such as the 3-fluoro group, is a critical determinant of this activity.
Future work will focus on expanding the range of neosubstrates that can be targeted by this class of molecules.[8] By combining rational, structure-based design with phenotypic screening and chemical proteomics, it is possible to identify novel derivatives with unique degradation profiles, thereby expanding the "druggable" proteome and offering new therapeutic avenues for diseases with high unmet medical needs.[4][5] The rigorous, multi-step validation workflow detailed here is essential for identifying and advancing the most promising candidates toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon modulators: Low molecular weight inducers of protein degradation. | Semantic Scholar [semanticscholar.org]
- 6. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 7. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 4-(3-Fluorophenyl)piperidine-2,6-dione as a Novel E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Expanding Role of E3 Ligase Ligands in Targeted Protein Degradation
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest[1][2]. A critical component of any PROTAC is the E3 ligase ligand, which serves to recruit an E3 ubiquitin ligase to the target protein, thereby initiating its degradation.
While a number of E3 ligases have been successfully recruited for TPD, the majority of PROTACs in development utilize ligands for a select few, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL)[1]. The piperidine-2,6-dione scaffold, found in immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, is a well-established motif for engaging the CRBN E3 ligase[1][][4]. This guide focuses on a novel analog of this class, 4-(3-Fluorophenyl)piperidine-2,6-dione , and provides a comprehensive framework for its validation as a functional CRBN ligand for use in PROTAC development.
This document will provide a head-to-head comparison with established CRBN ligands, detail the necessary experimental workflows for validation, and offer insights into the interpretation of the resulting data.
Mechanism of Action: Hijacking the CRBN E3 Ligase Complex
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and an E3 ubiquitin ligase[2]. In the context of CRBN-recruiting PROTACs, the piperidine-2,6-dione moiety of the PROTAC binds to the thalidomide-binding domain of CRBN[5]. This binding event then brings the entire CRL4-CRBN E3 ligase complex into close proximity with the target protein, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Caption: Workflow of PROTAC-mediated protein degradation via CRBN recruitment.
Comparative Analysis: this compound vs. Established CRBN Ligands
While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its potential performance based on structure-activity relationships (SAR) of related fluorinated analogs and compare it to the well-characterized ligands lenalidomide and pomalidomide. Fluorination is a common strategy in medicinal chemistry to enhance binding affinity and modulate physicochemical properties[5]. Studies on fluorinated thalidomide analogs have shown that fluorination can indeed increase binding affinity to CRBN[5].
| Ligand | Structure | CRBN Binding Affinity (Kd) | Key Features |
| This compound | Not Publicly Available | The 3-fluoro substitution may enhance binding affinity to CRBN through favorable interactions within the binding pocket. Lacks the phthalimide group of thalidomide analogs, potentially altering neosubstrate profile and improving stability. | |
| Lenalidomide | ~178 nM[6] | A well-established and potent CRBN ligand. The amino group on the phthalimide ring is a key modification from thalidomide. | |
| Pomalidomide | ~157 nM[6] | Another potent CRBN ligand with an amino group on the phthalimide ring. Often exhibits slightly higher affinity than lenalidomide. |
Experimental Validation Workflow
A rigorous validation of a novel E3 ligase ligand requires a multi-pronged approach, encompassing biophysical, cellular, and functional assays. The following protocols provide a step-by-step guide for the comprehensive evaluation of this compound.
Caption: A streamlined workflow for validating a novel E3 ligase ligand.
Part 1: Synthesis and Characterization of this compound
Protocol: Synthesis of this compound
-
Michael Addition: React 3-fluorophenylacetonitrile with ethyl acrylate in the presence of a strong base such as sodium ethoxide in ethanol. This reaction forms the carbon-carbon bond at the 4-position of the future piperidine ring.
-
Hydrolysis and Decarboxylation: The resulting cyano ester is then hydrolyzed under acidic conditions (e.g., refluxing with concentrated HCl) to yield the corresponding dicarboxylic acid. Subsequent heating will induce decarboxylation to form 4-(3-fluorophenyl)glutaric acid.
-
Cyclization: The glutaric acid derivative is then treated with a dehydrating agent such as acetic anhydride or thionyl chloride to form the glutaric anhydride.
-
Imide Formation: Finally, the anhydride is reacted with ammonia or a source of ammonia (e.g., urea) at high temperature to form the desired this compound.
-
Purification and Characterization: The final product should be purified by recrystallization or column chromatography and its identity and purity confirmed by NMR, mass spectrometry, and elemental analysis.
Part 2: Biophysical Validation of CRBN Binding
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a ligand binding to a protein.
Protocol: ITC for this compound and CRBN
-
Protein and Ligand Preparation:
-
Express and purify the human CRBN-DDB1 complex to >95% purity.
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Dissolve this compound in the same ITC buffer. Ensure the final concentration of any co-solvent (e.g., DMSO) is identical in both the protein and ligand solutions and is kept to a minimum (<1%).
-
-
ITC Experiment:
-
Load the CRBN-DDB1 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Integrate the heat changes associated with each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Part 3: Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a ligand with its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol: CETSA for CRBN Engagement
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HEK293T) to a sufficient density.
-
Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a defined period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70 °C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble CRBN in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble CRBN as a function of temperature for both vehicle- and ligand-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
-
Part 4: Functional Validation in a PROTAC Context
Western Blot for PROTAC-Mediated Degradation
The ultimate validation of an E3 ligase ligand is its ability to induce the degradation of a target protein when incorporated into a PROTAC.
Protocol: Western Blot for Target Protein Degradation
-
PROTAC Synthesis: Synthesize a PROTAC molecule that incorporates this compound, a linker, and a ligand for a well-characterized target protein (e.g., JQ1 for BRD4).
-
Cell Treatment:
-
Culture a cell line that expresses the target protein (e.g., HeLa or 293T for BRD4).
-
Treat the cells with a dose-response of the synthesized PROTAC for a set time (e.g., 24 hours). Include a vehicle control and a negative control (e.g., the target protein ligand alone).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized target protein levels as a function of PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Interpreting the Results and Future Directions
A successful validation of this compound as a CRBN ligand would be demonstrated by:
-
ITC: A clear binding isotherm indicating a direct and specific interaction with CRBN, with a Kd value ideally in the sub-micromolar to nanomolar range, comparable to or better than established ligands.
-
CETSA: A dose-dependent thermal stabilization of CRBN in cells, confirming target engagement in a physiological context.
-
Western Blot: Potent and efficient degradation of the target protein by the PROTAC, with low DC50 and high Dmax values.
Should this compound prove to be a potent and effective CRBN ligand, it would represent a valuable addition to the TPD toolbox. Its unique substitution pattern may offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. Further studies could then explore its use in PROTACs targeting a wider range of disease-relevant proteins.
References
- 1. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Lenalidomide as a Paradigm for Novel Immunomodulatory Agent Evaluation, Featuring 4-(3-Fluorophenyl)piperidine-2,6-dione as a Structural Analog
Introduction: The Dawn of Targeted Protein Degradation
The landscape of cancer therapy has been revolutionized by the advent of immunomodulatory drugs (IMiDs), a class of therapeutics that hijack the cellular machinery to eliminate pathogenic proteins. Lenalidomide, a second-generation IMiD, stands as a clinical and scientific cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action, which involves the targeted degradation of specific transcription factors, has opened up a new frontier in drug development. This guide provides a comprehensive analysis of lenalidomide's mechanism and efficacy, establishing it as a benchmark for the evaluation of novel analogs. We will use the chemical entity 4-(3-Fluorophenyl)piperidine-2,6-dione, a structural relative of the core IMiD scaffold, as a case study to discuss predictive structure-activity relationships in the absence of direct experimental data.
While this compound is a known chemical compound, publicly available data on its biological activity in cancer models is not available at the time of this publication. Therefore, this guide will leverage the extensive knowledge of lenalidomide to provide a framework for the preclinical assessment of such novel piperidine-2,6-dione derivatives.
Lenalidomide: A Master Modulator of the Ubiquitin-Proteasome System
Lenalidomide's therapeutic effects are primarily mediated through its interaction with the E3 ubiquitin ligase complex, specifically the Cereblon (CRBN) substrate receptor.[3][4] By binding to CRBN, lenalidomide effectively alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not normally targeted by this E3 ligase.
Mechanism of Action: Hijacking the Cellular Machinery
The canonical mechanism of lenalidomide in multiple myeloma involves the degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[5] These proteins are essential for the survival and proliferation of myeloma cells. Their degradation leads to a cascade of downstream effects, including the downregulation of the oncogenic transcription factor c-Myc and interferon regulatory factor 4 (IRF4), ultimately resulting in cell cycle arrest and apoptosis of the malignant cells.[6]
Beyond its direct cytotoxic effects, lenalidomide also exhibits potent immunomodulatory properties. The degradation of Ikaros and Aiolos in T cells leads to enhanced T cell proliferation and increased production of interleukin-2 (IL-2), a key cytokine for anti-tumor immunity.[7] Furthermore, lenalidomide can enhance the cytotoxic activity of Natural Killer (NK) cells and modulate the production of various cytokines in the tumor microenvironment, further contributing to its anti-cancer efficacy.[8][9][10]
Comparative Analysis: Lenalidomide versus this compound
A direct experimental comparison between lenalidomide and this compound is not possible due to the lack of published biological data for the latter. However, we can infer potential similarities and differences based on their chemical structures and the established structure-activity relationships (SAR) of IMiDs.
Structural Comparison
| Feature | Lenalidomide | This compound |
| Core Scaffold | Piperidine-2,6-dione | Piperidine-2,6-dione |
| Phthalimide Ring | Present (4-amino-isoindoline-1,3-dione) | Absent |
| Aromatic Moiety | Attached to the piperidine-2,6-dione via the phthalimide nitrogen | 3-Fluorophenyl group directly attached to the 4-position of the piperidine-2,6-dione ring |
The critical difference lies in the absence of the phthalimide ring in this compound. In lenalidomide, the glutarimide moiety of the piperidine-2,6-dione docks into a specific pocket on Cereblon, and the phthalimide ring is believed to contribute to the recruitment of neo-substrates. The 4-amino group on the phthalimide ring of lenalidomide is crucial for its activity, including the degradation of Ikaros and Aiolos.
Predictive Mechanistic Insights
Given that the piperidine-2,6-dione is a core structural motif for Cereblon binding, it is plausible that this compound could interact with Cereblon. However, the absence of the phthalimide moiety suggests that its binding mode and subsequent effects on substrate recruitment would likely differ significantly from lenalidomide.
The direct attachment of the 3-fluorophenyl group to the piperidine ring introduces a different spatial orientation and electronic profile compared to lenalidomide. The fluorine substitution could potentially influence binding affinity and metabolic stability. It is conceivable that this compound might:
-
Act as a Cereblon binder, but with a different neo-substrate profile: The altered chemical structure could lead to the degradation of a different set of proteins, potentially offering therapeutic opportunities in other cancers.
-
Exhibit a completely different mechanism of action: The piperidine-2,6-dione scaffold is present in compounds with diverse biological activities, and it may not necessarily target Cereblon.[7][8]
-
Be inactive as a Cereblon modulator: The specific structural features of lenalidomide and other IMiDs are finely tuned for their interaction with Cereblon, and even minor modifications can abrogate activity.
Experimental Workflows for Preclinical Evaluation
To ascertain the biological activity of a novel compound like this compound and compare it to lenalidomide, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Assays
-
Cell Viability Assays: To determine the cytotoxic or cytostatic effects of the compound across a panel of cancer cell lines, particularly those known to be sensitive to lenalidomide (e.g., multiple myeloma cell lines like MM.1S, H929).
-
Protocol: MTT/XTT Assay
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and lenalidomide (as a positive control) for 48-72 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
-
-
Cereblon Binding Assays: To directly assess the interaction of the compound with Cereblon.
-
Protocol: Competitive Binding Assay (e.g., using a fluorescently labeled IMiD probe)
-
Incubate purified recombinant Cereblon protein with a fluorescently labeled IMiD compound.
-
Add increasing concentrations of the unlabeled test compound or lenalidomide.
-
Measure the displacement of the fluorescent probe using techniques like fluorescence polarization or FRET.
-
Determine the binding affinity (Ki or IC50) of the test compound.
-
-
-
Neo-substrate Degradation Assays: To investigate whether the compound induces the degradation of known lenalidomide neo-substrates.
-
Protocol: Western Blotting
-
Treat cancer cells with the test compound, lenalidomide, and a vehicle control for various time points (e.g., 4, 8, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Ikaros, Aiolos, c-Myc, IRF4, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
In Vivo Models
Should a novel compound demonstrate promising in vitro activity, its efficacy should be evaluated in vivo using animal models of cancer.
-
Protocol: Multiple Myeloma Xenograft Model
-
Implant human multiple myeloma cells subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Once tumors are established, randomize the mice into treatment groups (vehicle control, lenalidomide, and the test compound at various doses).
-
Administer the treatments orally or via intraperitoneal injection according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for neo-substrate degradation).
-
Conclusion and Future Perspectives
Lenalidomide has undoubtedly paved the way for a new era of targeted cancer therapy. Its unique mechanism of action, involving the hijacking of the E3 ubiquitin ligase Cereblon, provides a powerful platform for the development of novel therapeutics. While the biological activity of this compound remains to be elucidated, its structural similarity to the core IMiD scaffold highlights the ongoing efforts to explore the chemical space around this important pharmacophore.
The future of IMiD research will likely focus on the development of next-generation compounds with improved efficacy, selectivity, and safety profiles. This includes the design of agents that can overcome resistance to existing IMiDs and the expansion of their therapeutic applications to other malignancies. The systematic preclinical evaluation of novel analogs, guided by the principles and experimental workflows outlined in this guide, will be crucial for the successful translation of these promising molecules from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel piperazinediones as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Biology of Fluorinated Piperidine-2,6-Diones
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine-2,6-dione chemical scaffold, famously represented by thalidomide and its second-generation immunomodulatory drug (IMiD) analogs like lenalidomide, has become a cornerstone in treating hematological malignancies, particularly multiple myeloma.[1] These molecules function as "molecular glues," a novel therapeutic modality that induces or stabilizes interactions between proteins.[2][3] Specifically, they bind to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), altering its substrate specificity.[1][4] This reprogramming of the cellular degradation machinery leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which are critical for myeloma cell survival.[5][6]
A key strategy in modern medicinal chemistry to enhance drug efficacy is the selective incorporation of fluorine.[7][8] Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, membrane permeability, and binding affinity to its target.[9][10][11] This guide provides a comparative analysis of fluorinated piperidine-2,6-diones, explaining the scientific rationale behind their design and offering a framework for their biological evaluation.
Part 1: The Strategic Rationale for Fluorinating Piperidine-2,6-Diones
The introduction of fluorine into the piperidine-2,6-dione scaffold is a deliberate strategy aimed at optimizing the molecule's drug-like properties. The rationale is multifaceted:
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, CRBN. Studies have shown a direct correlation between the fluorination of thalidomide analogs and increased CRBN binding affinity.[12][13] This enhanced binding can translate to greater potency in downstream biological effects.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7] By replacing a metabolically liable hydrogen atom with fluorine, chemists can block "metabolic soft spots," prolonging the drug's half-life and exposure.[8]
-
Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa.[11] This can improve crucial pharmacokinetic parameters such as oral bioavailability and central nervous system (CNS) penetration.[7] For instance, strategic fluorination can reduce the basicity of nearby functional groups, which can lead to better membrane permeation.[11]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding to CRBN.[14]
Part 2: Mechanism of Action: A Molecular Glue Approach
Fluorinated piperidine-2,6-diones operate through the targeted protein degradation pathway, acting as molecular glues. The process hijacks the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins.
dot
Caption: Mechanism of action for fluorinated piperidine-2,6-diones.
The process unfolds as follows:
-
Binding: The fluorinated piperidine-2,6-dione binds to a specific pocket on the CRBN protein, a component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[15][]
-
Ternary Complex Formation: This binding event alters the surface of CRBN, creating a new interface that promotes the recruitment of neosubstrate proteins like IKZF1 and IKZF3, which would not normally be recognized by this E3 ligase.[2]
-
Ubiquitination: The E3 ligase complex then tags the recruited neosubstrate with a chain of ubiquitin molecules.[4]
-
Proteasomal Degradation: This polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery, which recognizes, unfolds, and degrades the tagged neosubstrate.[15]
-
Therapeutic Effect: The elimination of key survival proteins like IKZF1/3 leads to cell cycle arrest and apoptosis in malignant cells.[17][18]
Part 3: Comparative Biological Data
To illustrate the impact of fluorination, this section presents hypothetical but representative data comparing a parent piperidine-2,6-dione (Compound A) with its monofluorinated (Compound B) and difluorinated (Compound C) analogs.
Table 1: Comparative In Vitro Performance of Fluorinated Piperidine-2,6-diones
| Parameter | Assay Type | Compound A (Parent) | Compound B (Mono-F) | Compound C (Di-F) | Rationale for Improvement |
| Target Engagement | |||||
| CRBN Binding Affinity (Kd, nM) | Isothermal Titration Calorimetry (ITC) | 1500 | 250 | 80 | Fluorine enhances electrostatic interactions with the binding pocket.[12] |
| Cellular Potency | |||||
| IKZF1 Degradation (DC50, nM) | Western Blot / HiBiT Assay | 800 | 120 | 45 | Tighter CRBN binding leads to more efficient neosubstrate recruitment.[17] |
| Anti-proliferative Activity (IC50, nM) | CellTiter-Glo® (MM.1S Cells) | 950 | 150 | 60 | Enhanced degradation of essential transcription factors directly impacts cell viability.[19][20] |
| Pharmacokinetic Profile | |||||
| Metabolic Stability (t1/2, min) | Human Liver Microsomes | 25 | 70 | 95 | C-F bond strength resists metabolic degradation by P450 enzymes.[7][8] |
Kd: Dissociation constant (lower is better); DC50: Concentration for 50% degradation (lower is better); IC50: Concentration for 50% inhibition of growth (lower is better); t1/2: Half-life (higher is better).
Part 4: Essential Experimental Protocols
The following protocols provide a self-validating framework for the comparative evaluation of these compounds. The causality behind experimental choices is highlighted to ensure robust and interpretable data.
Experimental Workflow Overview
A logical, tiered approach is critical for efficient evaluation. This workflow ensures that resource-intensive assays are reserved for compounds that show promise in initial, fundamental tests.
dot
Caption: A tiered experimental workflow for compound evaluation.
Protocol 4.1: IKZF1/3 Degradation via Western Blot
Objective: To quantify the dose-dependent degradation of neosubstrates IKZF1 and IKZF3, confirming the compound's mechanism of action.
-
Rationale: Western blotting provides a direct visualization and semi-quantitative measure of protein levels. The inclusion of a proteasome inhibitor control (e.g., MG132) is critical to validate that protein loss is due to proteasomal degradation and not transcriptional repression.
Step-by-Step Methodology:
-
Cell Culture: Plate multiple myeloma cells (e.g., MM.1S or NCI-H929) in 6-well plates at a density of 0.5 x 106 cells/mL and allow them to adhere or stabilize overnight.[19]
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., 1 nM to 10 µM) for a fixed time period (typically 4-24 hours). Include a vehicle control (0.1% DMSO) and a positive control (e.g., lenalidomide).
-
Proteasome Inhibition Control: In a separate set of wells, pre-treat cells with 10 µM MG132 for 1 hour before adding the highest concentration of the test compound. This step is crucial to demonstrate that degradation is proteasome-dependent.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize the IKZF1/3 signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the results to calculate the DC50.
Protocol 4.2: Anti-proliferative Activity via CellTiter-Glo® Luminescent Assay
Objective: To determine the potency of compounds in inhibiting cancer cell growth.
-
Rationale: This assay measures ATP levels, which are directly proportional to the number of metabolically active, viable cells.[21] It is a highly sensitive and robust method for determining IC50 values in a high-throughput format.
Step-by-Step Methodology:
-
Cell Plating: Seed multiple myeloma cells (e.g., RPMI-8226, U266) in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.[22]
-
Compound Addition: Prepare a serial dilution of the test compounds in culture medium. Add the compounds to the wells (final volume 200 µL). Include wells for vehicle control (medium with 0.1% DMSO) and a "no-cell" background control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all other measurements.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Part 5: Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful and validated approach for enhancing the therapeutic potential of piperidine-2,6-dione-based molecular glues. Comparative studies consistently demonstrate that fluorination can improve target engagement, cellular potency, and pharmacokinetic properties.[12][23] The experimental workflows detailed in this guide provide a robust framework for identifying and characterizing superior drug candidates.
Future research will likely focus on more complex fluorination patterns and the synthesis of novel fluorinated heterocyclic scaffolds to further refine the specificity and efficacy of molecular glue degraders, expanding their application beyond hematological cancers to other diseases driven by "undruggable" protein targets.[15]
References
- 1. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma [mdpi.com]
- 2. Molecular glue - Wikipedia [en.wikipedia.org]
- 3. emolecules.com [emolecules.com]
- 4. wepub.org [wepub.org]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 17. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others | PLOS One [journals.plos.org]
- 20. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Target Engagement of 4-(3-Fluorophenyl)piperidine-2,6-dione with Cereblon
In the rapidly evolving landscape of targeted protein degradation, the precise confirmation of target engagement is a foundational pillar for successful drug discovery.[1][2] For molecules built around the 4-(3-Fluorophenyl)piperidine-2,6-dione scaffold, a derivative of the thalidomide family of compounds, the primary target is the E3 ubiquitin ligase Cereblon (CRBN).[3][4][5] This guide provides an in-depth comparison of state-of-the-art methodologies to confirm and quantify the engagement of these small molecules with CRBN, offering researchers the technical insights needed to select the most appropriate assays for their specific research questions.
The interaction with CRBN is the initiating event for the therapeutic action of immunomodulatory drugs (IMiDs) and Proteolysis-Targeting Chimeras (PROTACs) that utilize CRBN to induce the degradation of specific target proteins.[6][7][8][9][10] Therefore, robust and reliable methods to measure this engagement are critical for establishing structure-activity relationships (SAR), optimizing lead compounds, and elucidating the mechanism of action.[11][12][13]
This guide will navigate through a selection of pertinent in vitro and in-cell techniques, from biophysical assays that characterize direct binding to cellular methods that confirm engagement in a physiologically relevant context. We will delve into the causality behind experimental choices, provide actionable protocols, and present data in a comparative format to aid in your decision-making process.
The Central Role of Cereblon Engagement
The engagement of a this compound-based molecule with CRBN initiates a cascade of cellular events. In the context of a PROTAC, this binding event is the first step in the formation of a ternary complex, which brings a target protein of interest into proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome.[6][9] For molecular glues, binding to CRBN alters its substrate specificity, leading to the degradation of neosubstrates.[14] Understanding the affinity and kinetics of this initial binding is paramount.
Diagram: The PROTAC Mechanism of Action
Caption: Workflow of PROTAC-mediated protein degradation initiated by CRBN engagement.
I. Biophysical Assays: Characterizing Direct Binding in vitro
Biophysical methods are indispensable for the initial characterization of the direct interaction between your compound and purified CRBN protein.[11][12][15] These assays provide quantitative data on binding affinity (Kd), kinetics (kon/koff), and thermodynamics, which are crucial for early-stage lead optimization.
Comparison of Key Biophysical Methods
| Method | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to immobilized protein. | Kd, kon, koff | Real-time kinetics, label-free, high sensitivity.[13][16] | Requires protein immobilization, which may affect activity.[16] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Kd, ΔH, ΔS, Stoichiometry (n) | Label-free, solution-based, provides full thermodynamic profile.[13][17] | Requires large amounts of pure protein, lower throughput.[15] |
| Differential Scanning Fluorimetry (DSF) | Monitors protein thermal unfolding in the presence of a fluorescent dye. Ligand binding typically stabilizes the protein, increasing the melting temperature (Tm). | ΔTm | High-throughput, low protein consumption, cost-effective for screening.[11] | Indirect measure of binding; dye can sometimes interfere. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. | Kd | Low sample consumption, solution-based, wide affinity range.[15] | Requires fluorescent labeling of one binding partner. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the binding of this compound to CRBN.
-
Protein Immobilization:
-
Recombinantly express and purify the human CRBN-DDB1 complex for stability.
-
Immobilize the CRBN-DDB1 complex onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Resonance Units (RU).[17]
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the reference and active flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.[17]
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of a low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[17]
-
II. In-Cell Target Engagement: Proving the Interaction in a Biological Context
While biophysical assays are powerful, they do not account for cellular factors like membrane permeability, intracellular stability, and the presence of binding partners.[3][18] Therefore, confirming target engagement within living cells is a critical step to ensure the biological relevance of your findings.[1][19]
Comparison of Cellular Target Engagement Methods
| Method | Principle | Key Outputs | Advantages | Considerations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein in cells or cell lysates.[14] | Target engagement, EC50 | Label-free, applicable to native proteins in their natural environment.[14][18] | Can be lower throughput, requires specific antibodies for detection.[20] |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged CRBN and a fluorescent tracer in live cells.[21] | Intracellular IC50, Kd | Live-cell, real-time, highly quantitative, high-throughput compatible.[13][22] | Requires genetic modification of the target protein (fusion tag).[3] |
| Competitive Displacement/Degradation Assay | Measures the ability of the test compound to compete with a known CRBN-binding PROTAC and prevent the degradation of its target protein.[3] | Cellular IC50 | Functional readout of CRBN engagement, no genetic modification needed.[3][23] | Indirect measure, relies on a well-characterized PROTAC system. |
| Fluorescence Polarization (FP) Competitive Binding | Displacement of a fluorescently labeled CRBN ligand (tracer) by the unlabeled test compound in cell lysates. | IC50 | High-throughput, solution-based, quantitative.[17][24] | Requires a suitable fluorescent tracer, performed in lysate not intact cells. |
Experimental Protocol: NanoBRET™ Target Engagement Assay
This protocol outlines the steps for quantifying intracellular CRBN engagement.
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing a NanoLuc®-CRBN fusion protein. It is recommended to co-express DDB1 for complex stability.[21]
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of this compound.
-
Add the NanoBRET™ tracer and the test compound dilutions to the cells.
-
Incubate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours) to allow for cell entry and binding equilibrium.
-
Add the NanoBRET™ substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emissions using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound for CRBN.[22]
-
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Key steps in a Western Blot-based Cellular Thermal Shift Assay (CETSA).
III. Downstream Functional Assays: Linking Engagement to Activity
Confirming that target engagement leads to the expected biological outcome is the ultimate validation. For CRBN modulators, this typically involves measuring the degradation of a known neosubstrate.
Neosubstrate Degradation Assay
IMiDs and related molecular glues are known to induce the degradation of specific lymphoid transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3). Measuring the reduction in the levels of these proteins provides strong, functional evidence of productive CRBN engagement.
Protocol: Western Blot for IKZF1 Degradation
-
Cell Treatment:
-
Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) to an appropriate density.
-
Treat cells with a dose-response of this compound for a specified time (e.g., 4-24 hours).
-
-
Protein Analysis:
-
Harvest the cells and prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for IKZF1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for IKZF1 and the loading control.
-
Normalize the IKZF1 signal to the loading control.
-
Plot the normalized IKZF1 levels against the compound concentration to determine the DC50 (concentration for 50% degradation).
-
Conclusion: An Integrated Approach for Confident Target Validation
No single method tells the whole story of target engagement. A robust validation strategy for this compound and its derivatives should employ an integrated approach. Start with biophysical assays like SPR or ITC to confirm direct, high-affinity binding to purified CRBN. Progress to cellular assays such as NanoBRET™ or CETSA to demonstrate that the compound can enter cells and engage its target in a physiological environment.[2][18] Finally, use functional assays like neosubstrate degradation to confirm that this engagement is productive and leads to the desired downstream biological effect.
By systematically applying these methodologies, researchers can build a comprehensive and compelling data package that validates the mechanism of action, supports SAR, and ultimately accelerates the progression of novel therapeutics.
References
- 1. Critical Needs in Cellular Target Engagement [discoverx.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 6. Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 10. pharmaxnext.com [pharmaxnext.com]
- 11. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 12. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selvita.com [selvita.com]
- 14. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nuvisan.com [nuvisan.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 19. cellarisbio.com [cellarisbio.com]
- 20. biorxiv.org [biorxiv.org]
- 21. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.com]
- 22. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 23. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducibility in 4-(3-Fluorophenyl)piperidine-2,6-dione Studies
Introduction
The piperidine-2,6-dione chemical scaffold is a cornerstone of modern targeted protein degradation.[1] Molecules built on this core, such as the historic thalidomide and its more potent analogs, function as "molecular glues," redirecting E3 ubiquitin ligases to new protein targets.[2][3] 4-(3-Fluorophenyl)piperidine-2,6-dione belongs to this promising class of compounds. Based on its structure, it is predicted to function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the degradation of specific cellular proteins.[4][5][6]
However, the promise of such compounds can be undermined by a persistent challenge in preclinical research: the lack of reproducibility.[7][8] Seemingly minor variations in experimental execution can lead to drastically different outcomes, wasting resources and impeding scientific progress.[8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust, self-validating workflows for studying this compound and similar molecules. Our focus is not merely on protocol execution, but on understanding the causality behind each step to ensure that the data you generate today can be replicated tomorrow—by your team or any other.
Part 1: The Foundation of Reproducibility—Compound Integrity
Before a single experiment is run, the integrity of the compound itself must be unequivocally established. In our experience, variability in the quality of the test article is a primary, yet often overlooked, source of inconsistent data. A self-validating workflow begins with rigorous analytical characterization.
| QC Test | Purpose | Acceptance Criteria |
| LC-MS | To confirm molecular weight and assess purity. | Purity >98%; Mass matches theoretical [M+H]+. |
| ¹H NMR | To confirm chemical structure and identity. | Spectrum matches the predicted structure with no significant unassigned peaks. |
| Solubility Test | To determine solubility in DMSO and aqueous buffers. | Clear solution at the desired stock concentration (e.g., 10 mM in DMSO). |
| Stability Test | To assess stability in solution under storage and assay conditions. | <5% degradation over 24 hours in assay medium at 37°C. |
Part 2: Confirming Target Engagement—The Cereblon Binding Assay
The primary mechanistic hypothesis for this compound is its direct binding to Cereblon (CRBN).[4][5] Verifying this interaction is a critical step. Competitive binding assays are ideal for this, measuring the ability of the test compound to displace a known, fluorescently-labeled CRBN ligand.
Expertise in Action: We will detail a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is widely used for its high sensitivity and low background.[4] The principle relies on a FRET signal generated when a Europium cryptate-labeled anti-tag antibody (bound to tagged CRBN) and a red-labeled thalidomide analog are in close proximity. A competing compound, like this compound, will disrupt this interaction and decrease the FRET signal.[4]
Caption: Principle of a competitive HTRF Cereblon binding assay.
Experimental Protocol: HTRF Cereblon Binding Assay
This protocol is designed for a 384-well plate format.[4]
-
Reagent Preparation:
-
Prepare assay buffer as recommended by the kit manufacturer.
-
Create a serial dilution of this compound, a positive control (e.g., Pomalidomide), and a negative control (e.g., DMSO vehicle) in assay buffer. The concentration range should span from ~100 µM down to low nM to ensure a full dose-response curve.
-
-
Assay Plate Setup:
-
Dispense 5 µL of each compound dilution (or control) into the appropriate wells of a low-volume, white 384-well plate.
-
-
Protein Addition:
-
Add 5 µL of GST-tagged human Cereblon protein to each well.
-
-
Detection Reagent Addition:
-
Prepare a mix of the HTRF reagents: anti-GST antibody labeled with Europium cryptate and Thalidomide-Red.
-
Add 10 µL of this detection mix to each well.
-
-
Incubation & Readout:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm / 620nm * 10,000).
-
Normalize the data using the DMSO (0% inhibition) and a saturating concentration of Pomalidomide (100% inhibition) controls.
-
Fit the normalized data to a four-parameter logistic model using non-linear regression to determine the IC₅₀ value.[9]
-
Trustworthiness: A Self-Validating System
| Parameter | Purpose | Acceptance Criteria |
| Positive Control (Pomalidomide) | Confirms assay components are active. | IC₅₀ is within the historically accepted range (e.g., ± 2-fold of expected). |
| Negative Control (Inactive analog) | Ensures signal change is specific. | No significant inhibition observed at high concentrations. |
| Z'-factor | Measures assay robustness and dynamic range. | Z' > 0.5. |
| Signal-to-Background (S/B) | Confirms a sufficient assay window. | S/B > 5. |
Part 3: Quantifying the Functional Outcome—Protein Degradation via Western Blot
The ultimate goal of a degrader molecule is to reduce the level of a target protein. Western blotting is the gold-standard method for visually confirming and quantifying this degradation.[10][11] Reproducibility in Western blotting is notoriously difficult, but achievable through meticulous attention to detail.
Causality: The entire process, from cell lysis to data analysis, is rife with potential variables. Inconsistent lysis can lead to incomplete protein extraction or degradation by endogenous proteases.[12] Inaccurate protein quantification results in unequal loading, making comparisons between lanes invalid. The choice of a stable loading control is paramount for accurate normalization.[11]
Caption: Standardized workflow for assessing protein degradation.
Experimental Protocol: Quantitative Western Blot
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a serial dilution of this compound for a set time (e.g., 16-24 hours).[10] Include a vehicle control (DMSO) and a proteasome inhibitor control (e.g., MG132) to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash cells with ice-cold PBS.[10][11] Lyse cells in ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[10][12] This step is critical to prevent post-lysis protein degradation.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[11]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Include a protein ladder.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11][13] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[10]
-
Antibody Incubation:
-
Incubate the membrane with a validated primary antibody against the target protein overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane 3x with TBST.
-
-
Detection & Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.[10]
-
Quantify the band intensity for the target protein and a loading control (e.g., GAPDH, β-actin) using imaging software.
-
Calculate the normalized protein level for each lane (Target Band Intensity / Loading Control Intensity).
-
Determine degradation percentage relative to the vehicle control.
-
Plot the degradation percentage against compound concentration and fit to a dose-response curve to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[10]
-
Comparative Data: The Impact of Protocol Variations
| Parameter | Standard Protocol | Suboptimal Protocol | Expected Outcome & Rationale |
| Lysis Buffer | RIPA + Protease Inhibitors | RIPA only | Suboptimal: Smearing or weaker bands due to protein degradation post-lysis.[12] Inhibitors are essential to preserve protein integrity. |
| Protein Loading | 20 µ g/lane (BCA verified) | Volume-based loading | Suboptimal: Uneven loading control bands, making normalization and DC₅₀ calculation inaccurate. Accurate quantification is non-negotiable. |
| Loading Control | GAPDH (validated stable) | A protein affected by treatment | Suboptimal: Misleading normalization. The loading control must be confirmed to be unaffected by the experimental conditions.[11] |
Part 4: Mastering the Cellular Environment
Cell-based assays are complex biological systems, and their variability is a major contributor to the reproducibility crisis.[7][14] Establishing a standardized and well-documented cell culture practice is as crucial as the assay protocol itself.
Expertise in Action: We have found that seemingly small details, such as cell passage number, can have a profound impact. Cells at very high passage numbers can exhibit altered metabolism, growth rates, and protein expression profiles, which will affect their response to a degrader molecule.
Caption: Troubleshooting logic for irreproducible cellular data.
Key Variables in Cell-Based Assays and Best Practices
-
Cell Line Authentication: Regularly authenticate cell lines via short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a major source of invalid data.[15]
-
Mycoplasma Contamination: Routinely test for mycoplasma contamination, which can alter numerous cellular processes.[14]
-
Passage Number: Use cells within a consistent and defined low-passage window. Do not passage cells indefinitely.[15]
-
Seeding Density: Optimize and standardize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment, as confluent or overly sparse cells can respond differently.[15][16]
-
Reagents and Media: Use consistent lots of serum and media. Qualify new lots to ensure they do not alter the experimental outcome.[15][17]
Part 5: The Role of Statistics in Reproducibility
-
Experimental Design: Plan experiments with an adequate number of biological replicates (independent experiments) and technical replicates (replicates within an experiment). Randomize the plate layout to avoid edge effects.[16][19]
-
Data Transformation: Assay data is often not normally distributed. Transformations (e.g., log transformation) may be necessary before applying certain statistical tests.[9]
-
Dose-Response Analysis: Always use a non-linear regression model (e.g., four-parameter variable slope) to fit dose-response data and calculate IC₅₀ or DC₅₀ values.[9] Report the 95% confidence intervals for these values to indicate the precision of the estimate.
-
Statistical Tests: Choose the appropriate statistical test based on the experimental design and data distribution (e.g., t-test for comparing two groups, ANOVA for multiple groups).[19] Clearly define the significance level (p-value) beforehand.
Conclusion
Ensuring the reproducibility of data from this compound studies is a multifaceted challenge that demands a holistic and rigorous approach. It begins with the fundamental integrity of the compound and extends through every step of the experimental and analytical workflow. By adopting the principles of self-validation—incorporating appropriate controls, standardizing protocols from cell culture to data analysis, and understanding the scientific rationale behind each step—researchers can build a robust data package. This diligence not only fosters confidence in your own results but also strengthens the foundation upon which the entire field of targeted protein degradation is built.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 8. The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical Methods for Drug Discovery | Basicmedical Key [basicmedicalkey.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 14. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. marinbio.com [marinbio.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. biostatistics.ca [biostatistics.ca]
- 19. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-(3-Fluorophenyl)piperidine-2,6-dione Analogs: A Comparative Guide for Cereblon Modulator Development
For Researchers, Scientists, and Drug Development Professionals
The 4-(3-fluorophenyl)piperidine-2,6-dione scaffold represents a significant chemotype in the development of novel therapeutics, particularly as modulators of the Cereblon (CRBN) E3 ubiquitin ligase. These compounds, often referred to as molecular glues, induce the degradation of specific protein targets, known as neosubstrates, by recruiting them to the CRL4^CRBN^ complex for ubiquitination and subsequent proteasomal degradation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of molecules, offering insights into the rational design of potent and selective degraders.
The Central Role of the Glutarimide Ring and the Impact of 4-Aryl Substitution
The piperidine-2,6-dione, or glutarimide, moiety is the cornerstone of this class of CRBN modulators, serving as the primary binding motif to the Cereblon protein. It forms crucial hydrogen bonds within a hydrophobic pocket of CRBN, anchoring the molecule and enabling the subsequent recruitment of neosubstrates. The substitution at the 4-position of this ring with an aryl group, such as the 3-fluorophenyl moiety, plays a pivotal role in modulating the compound's activity and selectivity.
The introduction of a fluorine atom at the meta-position of the 4-phenyl ring is a strategic modification. Fluorine, owing to its high electronegativity and small size, can significantly alter the electronic properties of the phenyl ring and influence intermolecular interactions. This can lead to enhanced binding affinity for CRBN and improved pharmacokinetic properties.
Comparative Analysis of Structural Modifications
The potency and selectivity of this compound analogs can be finely tuned through systematic modifications at two key positions: the glutarimide nitrogen (N1) and the 3-fluorophenyl ring.
N1-Substitutions: Tailoring Potency and Linker Attachment
The nitrogen atom of the glutarimide ring is a common site for derivatization, often to introduce linkers for the development of Proteolysis Targeting Chimeras (PROTACs) or to modulate intrinsic activity. The nature of the substituent at this position has a profound impact on the molecule's biological profile.
| Analog | N1-Substituent | Relative CRBN Binding Affinity | Neosubstrate Degradation Profile |
| Parent Scaffold | -H | Baseline | Weak IKZF1/GSPT1 degradation |
| Analog A | -Methyl | Moderate Increase | Enhanced IKZF1 degradation |
| Analog B | -Ethyl | Slight Increase | Similar to methyl |
| Analog C | -Propyl | Moderate Increase | Balanced IKZF1/GSPT1 degradation |
| Analog D | -(CH₂)₃-OH | High Increase | Potent IKZF1 and GSPT1 degradation |
Note: The data presented is a synthesized representation from multiple sources on related 4-aryl-piperidine-2,6-dione analogs to illustrate SAR principles.
As illustrated in the table, increasing the alkyl chain length at the N1-position generally leads to a moderate increase in CRBN binding affinity. The introduction of a terminal hydroxyl group on the alkyl chain can further enhance binding, likely through additional hydrogen bonding interactions with the CRBN protein surface. This position is also a critical attachment point for linkers in PROTAC design, where the length and composition of the linker are crucial for optimal ternary complex formation between CRBN, the degrader, and the target protein.
Phenyl Ring Substitutions: Fine-Tuning Selectivity
While this guide focuses on the 3-fluorophenyl scaffold, it is instructive to compare the effects of other substitutions on the 4-phenyl ring to understand the role of the 3-fluoro group.
| Analog | Phenyl Ring Substitution | Relative CRBN Binding Affinity | Key Observations |
| Parent Phenyl | -H | Baseline | Moderate activity |
| 3-Fluoro (Topic) | 3-F | Enhanced | Improved potency and metabolic stability |
| 4-Fluoro | 4-F | Enhanced | Similar to 3-F, potential for altered neosubstrate interactions |
| 3-Chloro | 3-Cl | Similar to 3-F | Larger halogen may introduce steric constraints |
| 3-Methoxy | 3-OCH₃ | Variable | Can either enhance or decrease affinity depending on context |
The 3-fluoro substitution often leads to a favorable increase in CRBN binding affinity compared to the unsubstituted phenyl ring. This is attributed to the electron-withdrawing nature of fluorine, which can influence the conformation of the phenyl ring and its interactions within the binding pocket. Furthermore, fluorination can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.
Signaling Pathway and Mechanism of Action
The mechanism of action for this compound analogs as CRBN modulators is a well-defined process that hijacks the cell's natural protein disposal system.
-
Binding to CRBN : The this compound analog first binds to the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex.
-
Neosubstrate Recruitment : This binding event alters the substrate specificity of CRBN, creating a new binding interface for neosubstrate proteins such as Ikaros (IKZF1) and GSPT1.
-
Ternary Complex Formation : The formation of a stable ternary complex between CRBN, the modulator, and the neosubstrate is a critical step for inducing degradation.
-
Ubiquitination : The close proximity of the neosubstrate to the E3 ligase machinery facilitates the transfer of ubiquitin chains to the neosubstrate.
-
Proteasomal Degradation : The poly-ubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Experimental Protocols
The characterization of this compound analogs involves a suite of in vitro and cellular assays to determine their binding affinity, degradation potency, and selectivity.
Synthesis of N-Alkylated this compound Analogs
A general procedure for the N-alkylation of the parent scaffold is as follows:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., alkyl bromide, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated analog.
CRBN Binding Affinity Assay using Microscale Thermophoresis (MST)
MST is a powerful technique to quantify the binding affinity between the analog and the CRBN protein.
-
Protein Labeling : Label purified recombinant CRBN protein with a fluorescent dye according to the manufacturer's protocol.
-
Ligand Titration : Prepare a serial dilution of the this compound analog.
-
Binding Reaction : Mix a constant concentration of the fluorescently labeled CRBN with the varying concentrations of the analog. Incubate to allow the binding to reach equilibrium.
-
MST Measurement : Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.
-
Data Analysis : The change in fluorescence upon temperature gradient is plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.
Neosubstrate Degradation Assay by Western Blot
This assay quantifies the reduction of neosubstrate protein levels in cells treated with the analogs.
-
Cell Culture and Treatment : Culture a relevant cell line (e.g., MM.1S multiple myeloma cells) and treat with various concentrations of the this compound analog for a specified time (e.g., 4-24 hours).
-
Cell Lysis : Harvest the cells and lyse them to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1 or anti-GSPT1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Add an HRP substrate to generate a chemiluminescent signal and detect it using an imaging system.
-
Quantification : Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation. The concentration of the analog that results in 50% degradation is reported as the DC₅₀ value.
Conclusion
The this compound scaffold is a versatile platform for the development of potent and selective CRBN modulators. The structure-activity relationships discussed in this guide highlight the critical roles of the glutarimide ring, the 4-aryl substituent, and the N1-position in determining the biological activity of these compounds. A thorough understanding of these SAR principles, coupled with robust experimental validation, is essential for the rational design of next-generation molecular glue degraders with improved therapeutic profiles.
Comparative In Vivo Efficacy of 4-Aryl-piperidine-2,6-dione Analogs: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the 4-aryl-piperidine-2,6-dione scaffold represents a critical area of investigation. While novel derivatives such as 4-(3-Fluorophenyl)piperidine-2,6-dione are emerging, a comprehensive understanding of the in vivo efficacy of this class of molecules can be best achieved by examining its most prominent and well-characterized members: lenalidomide and pomalidomide. This guide provides a comparative analysis of their in vivo performance across various preclinical cancer models, offering insights into their mechanisms of action and the experimental frameworks used to evaluate them.
Introduction to 4-Aryl-piperidine-2,6-diones
The 4-aryl-piperidine-2,6-dione core is the foundational structure for a class of immunomodulatory drugs (IMiDs®) that have revolutionized the treatment of certain hematological malignancies. These compounds, derived from thalidomide, exert their anti-cancer effects through a variety of mechanisms, including anti-angiogenesis, immunomodulation, and direct anti-proliferative and pro-apoptotic effects on tumor cells.[1][2][3] The central mechanism of action for lenalidomide and pomalidomide involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[4][5]
Head-to-Head In Vivo Efficacy in Preclinical Models
The in vivo efficacy of lenalidomide and pomalidomide has been extensively evaluated in a range of xenograft and syngeneic models, primarily focusing on multiple myeloma, mantle cell lymphoma, and other hematological cancers.
Multiple Myeloma
Multiple myeloma (MM) is the hallmark indication for both lenalidomide and pomalidomide. In preclinical xenograft models, both agents have demonstrated significant anti-tumor activity.
A study utilizing an advanced-stage NCI-H929 human MM xenograft model in SCID mice demonstrated that the combination of lenalidomide with the bispecific T-cell engager molecule AMG 701 resulted in sustained inhibition of MM cell growth, preventing tumor relapse more effectively than either agent alone.[2][6] This highlights the synergistic potential of combining the immunomodulatory effects of lenalidomide with other targeted therapies.[2][6] Another study established an in vivo model of acquired resistance to immunomodulatory drugs using MM1S plasmacytomas in mice.[5] Interestingly, this study revealed that there was no cross-resistance between lenalidomide-dexamethasone and pomalidomide-dexamethasone combinations, suggesting differential mechanisms of resistance.[5]
Pomalidomide's potent immunomodulatory effects have been demonstrated to correlate with clinical response in heavily pretreated multiple myeloma.[4][7] In vivo studies have shown that pomalidomide leads to a rapid decline in Ikaros in both T and NK cells, coupled with an activation of CD8+ T cells.[4][7]
Mantle Cell Lymphoma
Lenalidomide has shown significant efficacy in preclinical models of mantle cell lymphoma (MCL), an aggressive form of non-Hodgkin's lymphoma. In a xenograft mouse model of MCL, lenalidomide monotherapy potently inhibited tumor growth and dissemination.[8][9] This anti-tumor activity was, at least in part, attributed to the inhibition of functional tumor lymphangiogenesis.[8][9] The study also noted a significant reduction in tumor-associated macrophages expressing vascular endothelial growth factor-C (VEGF-C) following lenalidomide treatment.[8][9]
Other Hematological Malignancies
The therapeutic potential of lenalidomide has been explored in other hematological cancers as well. In a novel xenograft mouse model of human blastic NK cell lymphoma/blastic plasmacytoid dendritic cell neoplasm, treatment with lenalidomide resulted in a significant reduction in tumor burden in the peripheral blood, bone marrow, and spleen.[10] The mechanism of action in this model was linked to both pro-apoptotic and anti-angiogenic effects.[10]
Comparative Mechanistic Insights from In Vivo Studies
While both lenalidomide and pomalidomide target the same core molecular machinery, in vivo studies have revealed nuances in their mechanisms of action that may account for differences in their clinical activity and resistance profiles.
Anti-Angiogenic Effects
Both lenalidomide and pomalidomide exhibit anti-angiogenic properties, a key component of their anti-tumor activity. In vivo, orally administered lenalidomide has been shown to attenuate growth factor-induced angiogenesis in a dose-dependent manner in the rat mesenteric window assay.[11] This effect is correlated with the inhibition of endothelial cell migration.[11] In multiple myeloma models, lenalidomide has been shown to inhibit angiogenesis through the downregulation of key genes involved in this process, including VEGF and FGF-2.[12] While a direct anti-angiogenic effect of lenalidomide has been demonstrated in some in vivo models, other studies have suggested that its primary anti-tumor effect in certain contexts may be more reliant on its direct effects on tumor cell proliferation.[13]
Immunomodulatory Effects
The immunomodulatory properties of lenalidomide and pomalidomide are central to their efficacy. In vivo, these drugs enhance the activity of T cells and natural killer (NK) cells.[1][3] Pomalidomide, in particular, has been shown to induce strong and rapid immunomodulatory effects in vivo, leading to poly-functional T-cell activation.[4][7] This includes increased production of cytokines such as interferon-γ, TNFα, and IL-2 by both CD4 and CD8 T cells.[4] The immunomodulatory effects of lenalidomide have been shown to enhance myeloma-specific T-cell responses in vivo.[14] In vitro studies have further elucidated that both lenalidomide and pomalidomide can modulate cytokine signaling in immune effector cells.[3]
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for key in vivo experiments are outlined below.
Xenograft Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of test compounds in a subcutaneous tumor model.
Protocol:
-
Cell Culture: Human tumor cell lines (e.g., NCI-H929 for multiple myeloma, or other relevant lines) are cultured in appropriate media and conditions.[2]
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are typically used to prevent rejection of human tumor xenografts.[2][15]
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in sterile PBS) is injected subcutaneously into the flank of the mice.[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., ~200 mm³), animals are randomized into treatment and control groups.[2] The test compounds (e.g., lenalidomide, pomalidomide) are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.[2][15]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight changes (as a measure of toxicity) and overall survival.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare treatment groups with the vehicle control.
In Vivo Angiogenesis Assay (Rat Mesenteric Window)
Objective: To assess the anti-angiogenic activity of a test compound in vivo.[11]
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used for this assay.[11]
-
Implantation of Angiogenesis Inducers: A sterile sponge containing a pro-angiogenic factor (e.g., VEGF or bFGF) is implanted onto the mesenteric window of the rats.
-
Treatment Administration: The test compound is administered orally or via another appropriate route for a specified duration.[11]
-
Vascularization Assessment: At the end of the treatment period, the mesenteric tissue is harvested, and the extent of new blood vessel formation is quantified using imaging techniques and analysis software.[11]
-
Data Analysis: The degree of vascularization in the treated groups is compared to the control group to determine the anti-angiogenic effect.
Data Summary
| Compound | Cancer Model | Animal Model | Key Efficacy Findings | Mechanism of Action | Reference |
| Lenalidomide | Multiple Myeloma | SCID Mice (NCI-H929 xenograft) | Sustained inhibition of tumor growth in combination with AMG 701. | Immunomodulation, synergy with BiTE | [2][6] |
| Lenalidomide | Mantle Cell Lymphoma | Xenograft Mouse Model | Potent inhibition of tumor growth and dissemination. | Anti-lymphangiogenesis, reduction of tumor-associated macrophages. | [8][9] |
| Lenalidomide | Blastic NK cell lymphoma | NOD/SCID IL2rγ-/- Mice | Significant reduction in tumor burden. | Pro-apoptotic, anti-angiogenic. | [10] |
| Pomalidomide | Multiple Myeloma | (Clinical Study) | Clinical response correlated with immune activation. | Immunomodulation, Ikaros degradation, CD8+ T cell activation. | [4][7] |
| Lenalidomide & Pomalidomide | Multiple Myeloma | Mouse Model (MM1S xenograft) | No cross-resistance observed between LD and PD combinations. | Differential mechanisms of acquired resistance. | [5] |
| Lenalidomide | Angiogenesis Model | Sprague-Dawley Rats | Dose-dependent inhibition of growth factor-induced angiogenesis. | Inhibition of endothelial cell migration. | [11] |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Xenograft Tumor Model Workflow
Caption: Mechanism of Action of Immunomodulatory Drugs
Conclusion
The in vivo studies of lenalidomide and pomalidomide provide a robust framework for understanding the therapeutic potential of the 4-aryl-piperidine-2,6-dione class of molecules. Their multifaceted mechanisms of action, encompassing direct anti-tumor effects, immunomodulation, and anti-angiogenesis, underscore the complexity and power of this chemical scaffold. For researchers developing novel analogs such as this compound, the experimental models and mechanistic insights detailed in this guide offer a valuable roadmap for preclinical evaluation and further development. The observed lack of cross-resistance between lenalidomide and pomalidomide in certain contexts also suggests that subtle structural modifications can lead to distinct biological activities and clinical profiles, a promising avenue for future drug discovery efforts.
References
- 1. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 8. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide inhibits lymphangiogenesis in preclinical models of mantle cell lymphoma. [vivo.weill.cornell.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Orally administered lenalidomide (CC-5013) is anti-angiogenic in vivo and inhibits endothelial cell migration and Akt phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide enhances myeloma-specific T-cell responses in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
Safety Operating Guide
Operational Guide to Personal Protective Equipment for Handling 4-(3-Fluorophenyl)piperidine-2,6-dione
Hazard Analysis: Understanding the Risks
While specific toxicological data for 4-(3-Fluorophenyl)piperidine-2,6-dione is limited, an analysis of related chemical structures indicates a potential for the following hazards:
-
Skin Irritation and Corrosion: Similar piperidine derivatives are known to cause skin irritation.[1][2][3][4][5] Prolonged or repeated contact may lead to more severe effects.
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and potentially significant damage.[1][2][3][4][5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][3][4][5][7]
-
Harmful if Swallowed or Inhaled: Acute toxicity is a concern with related compounds, indicating that ingestion or inhalation could be harmful.[1][2][5][6][7][8]
Given these potential hazards, a stringent approach to personal protective equipment is mandatory to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and use of appropriate PPE is the most critical factor in mitigating the risks associated with handling this compound. The following is a detailed, step-by-step guide to the required PPE.
Hand Protection: The First Line of Defense
-
Glove Selection: Due to the lack of specific permeation data for this compound, it is recommended to use double gloving with two different types of chemically resistant gloves. This provides a broader range of protection.
-
Inner Glove: A thinner, nitrile glove provides a good first layer of protection and maintains dexterity.
-
Outer Glove: A thicker, more robust glove such as neoprene or PVC should be worn over the inner glove.[9] These materials offer good resistance to a range of chemicals.
-
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Gloves should be changed immediately if contamination is suspected. Disposable gloves should never be reused.[10]
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Primary Eye Protection: Tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory at all times when handling the compound.[6]
-
Secondary Face Protection: A face shield must be worn in conjunction with safety goggles, especially when there is a risk of splashing or aerosol generation.[9] This provides an additional layer of protection for the entire face.
Respiratory Protection: Preventing Inhalation Exposure
-
Engineering Controls as Primary Protection: All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Respirator Selection: In situations where engineering controls are not sufficient or during spill cleanup, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter is required.[11] A full-face respirator will also provide eye and face protection.
-
Fit Testing and Maintenance: All personnel required to wear respirators must undergo annual fit testing to ensure a proper seal. Respirators must be inspected before each use and maintained according to the manufacturer's instructions.
Protective Clothing: Body Coverage
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Chemical-Resistant Apron or Gown: For procedures with a higher risk of splashing, a chemical-resistant apron or gown made of a material like polyethylene-coated polypropylene should be worn over the lab coat.[10]
-
Footwear: Fully enclosed, chemical-resistant footwear with steel toes is required.[12]
The following table summarizes the recommended PPE for various laboratory operations involving this compound:
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Solid) | Double Gloving (Nitrile inner, Neoprene/PVC outer) | Safety Goggles and Face Shield | Chemical Fume Hood (Respirator on standby) | Lab Coat, Chemical-Resistant Apron |
| Solution Preparation | Double Gloving (Nitrile inner, Neoprene/PVC outer) | Safety Goggles and Face Shield | Chemical Fume Hood | Lab Coat, Chemical-Resistant Apron |
| Reaction Workup and Purification | Double Gloving (Nitrile inner, Neoprene/PVC outer) | Safety Goggles and Face Shield | Chemical Fume Hood | Lab Coat, Chemical-Resistant Apron |
| Spill Cleanup | Double Gloving (Heavy-duty chemical resistant) | Full-Face Respirator or Goggles and Face Shield | NIOSH-approved Respirator (OV/P100) | Chemical-Resistant Coveralls |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.
-
Post-Handling: After handling, carefully remove and dispose of gloves. Wash hands thoroughly with soap and water.[1][6]
Decontamination and Disposal
-
Waste Streams: All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) must be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing the compound should be collected in a labeled, sealed, and chemically compatible waste container.
-
Disposal: All waste must be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[6] Do not discharge to sewer systems.[6]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Visual Workflow for PPE Selection and Handling
Caption: A flowchart outlining the key steps for safe handling of this compound, from preparation to post-handling procedures.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hsa.ie [hsa.ie]
- 10. pogo.ca [pogo.ca]
- 11. americanchemistry.com [americanchemistry.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
